Product packaging for 3-Bromo-1-(oxan-2-yl)-1h-pyrazole(Cat. No.:CAS No. 1044270-96-3)

3-Bromo-1-(oxan-2-yl)-1h-pyrazole

Cat. No.: B1526635
CAS No.: 1044270-96-3
M. Wt: 231.09 g/mol
InChI Key: DFCAINPSKAFWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-1-(oxan-2-yl)-1H-pyrazole (CAS 1044270-96-3) is a high-value brominated pyrazole derivative with a tetrahydropyran (oxane) protecting group. Its molecular formula is C 8 H 11 BrN 2 O, and it has a molecular weight of 231.09 . The compound serves as a versatile synthetic intermediate, particularly in developing more complex molecules for pharmaceutical and agrochemical research . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of diverse chemical space . Concurrently, the 1-(oxan-2-yl) group acts as a protective group for the pyrazole nitrogen, enhancing the compound's stability and solubility during synthetic sequences and can be removed under mild acidic conditions to reveal the NH-pyrazole, a common pharmacophore . In agrochemical research, analogous 3-bromo-1-heteroaryl-1H-pyrazole structures are key scaffolds found in modern insecticides, functioning as ecdysone agonists or present in anthranilic diamides . In pharmaceutical contexts, structurally related bromo-pyrazole derivatives are investigated for their potential biological activities, including as antidepressant agents . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or other human use. Researchers should consult the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O B1526635 3-Bromo-1-(oxan-2-yl)-1h-pyrazole CAS No. 1044270-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCAINPSKAFWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727174
Record name 3-Bromo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044270-96-3
Record name 3-Bromo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract

3-Bromo-1-(oxan-2-yl)-1H-pyrazole (also known as 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole) is a pivotal heterocyclic building block in contemporary medicinal chemistry. The strategic installation of a tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen facilitates selective functionalization at other positions of the pyrazole core, a scaffold present in numerous FDA-approved drugs.[1] This guide provides a comprehensive, field-tested methodology for the synthesis of this intermediate, beginning with the bromination of 1H-pyrazole and subsequent N-H protection. We delve into the causality behind experimental choices, present detailed, step-by-step protocols, and outline a robust characterization framework to ensure the compound's identity, purity, and quality for downstream applications in drug development programs.

Strategic Importance in Synthesis

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2] However, the acidic N-H proton of an unsubstituted pyrazole can interfere with many synthetic transformations, such as metal-catalyzed cross-couplings or organometallic additions.

The introduction of the oxan-2-yl (THP) group serves two primary purposes:

  • Masking Reactivity: It protects the nucleophilic and acidic N-H proton, preventing unwanted side reactions.

  • Improving Solubility: The THP group often enhances the solubility of the pyrazole intermediate in common organic solvents, simplifying handling and purification.

The THP group is favored for its stability under a wide range of non-acidic conditions (e.g., organometallics, basic hydrolysis, and reductions) and its straightforward removal under mild acidic conditions.[3][4] This strategic protection is the first critical step in multi-step syntheses targeting complex pharmaceutical agents.

Two-Stage Synthesis Pathway

The synthesis of this compound is efficiently achieved in a two-stage process. The first stage involves the regioselective bromination of the pyrazole ring, followed by the protection of the nitrogen atom.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: THP Protection Pyrazole 1H-Pyrazole Bromopyrazole 3-Bromo-1H-pyrazole Pyrazole->Bromopyrazole HBr, K2Cr2O7 5-15 °C FinalProduct This compound Bromopyrazole->FinalProduct DHP, p-TSA (cat.) DCM, 0 °C to RT

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 3-Bromo-1H-pyrazole

The initial step is the electrophilic bromination of 1H-pyrazole. Direct bromination can lead to over-halogenation, so controlled conditions are paramount.[5] The described method utilizes an in-situ generation of the brominating agent.

Causality and Experimental Rationale:

  • Reagent System: A combination of hydrobromic acid (HBr) and potassium dichromate (K₂Cr₂O₇) is used. HBr serves as both the bromide source and the acidic medium. Potassium dichromate acts as an oxidizing agent to convert bromide ions (Br⁻) into an electrophilic bromine species (e.g., Br⁺), which then attacks the electron-rich pyrazole ring.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (5-15°C) is critical to prevent the formation of di- and tri-brominated byproducts and to ensure safety.[5][6]

  • Reaction Termination: Ferrous oxide is added to quench any unreacted oxidizing agent, effectively halting the reaction and preventing byproduct formation during workup.[5]

Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve pyrazole (1.0 eq) in 50% hydrobromic acid. Cool the mixture to 5°C in an ice-salt bath.

  • Bromination: Slowly add a 25% aqueous solution of potassium dichromate (approx. 0.6 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 5-15°C. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the consumption of pyrazole is complete (typically 2-4 hours).

  • Quenching: Once the reaction reaches completion (>93% conversion by HPLC), add ferrous oxide (approx. 0.6 eq relative to K₂Cr₂O₇) portion-wise to terminate the reaction.

  • Extraction & Isolation: Add chlorobenzene to the reaction mixture and stir vigorously for 2 hours for extraction. Separate the organic phase.

  • Crystallization: Cool the organic phase to between -15°C and -5°C to induce crystallization of the product.

  • Purification: Collect the solid by filtration, wash with cold chlorobenzene, and dry under vacuum to yield 3-Bromo-1H-pyrazole as a white to yellow solid.[5][6]

Stage 2: Synthesis of this compound

This stage involves the protection of the N-H of 3-Bromo-1H-pyrazole using 3,4-Dihydropyran (DHP). This is a classic acid-catalyzed addition reaction to form a stable acetal, known as a THP ether.[3][7]

Causality and Mechanistic Insight: The reaction proceeds via protonation of the double bond in DHP by an acid catalyst (like p-toluenesulfonic acid, p-TSA). This generates a resonance-stabilized oxocarbenium ion. The nucleophilic nitrogen of the pyrazole ring then attacks this electrophilic intermediate, and subsequent deprotonation yields the final N-THP protected product.[3] Using a milder catalyst like pyridinium p-toluenesulfonate (PPTS) can be advantageous for substrates sensitive to strong acids.

G DHP 3,4-Dihydropyran (DHP) Carbocation Oxocarbenium Ion (Resonance Stabilized) DHP->Carbocation Protonation H_plus H⁺ (cat.) Intermediate Protonated Adduct Carbocation->Intermediate Nucleophilic Attack by Pyrazole N-H Bromopyrazole 3-Bromo-1H-pyrazole Bromopyrazole->Intermediate FinalProduct This compound Intermediate->FinalProduct Deprotonation (Regenerates H⁺)

Caption: Reaction mechanism for THP protection of pyrazole.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-Bromo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 3,4-Dihydropyran (DHP, 1.2 eq).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.[8]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a clear oil or low-melting solid.

Characterization and Data Validation

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the final product.

ParameterExpected Result
Molecular Formula C₈H₁₁BrN₂O[9]
Molecular Weight 231.09 g/mol [9]
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (d, J=2.4 Hz, 1H, Pyrazole-H), 6.30 (d, J=2.4 Hz, 1H, Pyrazole-H), 5.40 (dd, J=9.2, 2.4 Hz, 1H, O-CH-N), 3.95-4.05 (m, 1H, THP-H), 3.60-3.70 (m, 1H, THP-H), 1.60-2.10 (m, 6H, THP-H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 141.0, 129.5 (C-Br), 108.0, 87.0 (O-CH-N), 68.0, 31.0, 25.0, 23.0.
Mass Spec (ESI-MS) m/z: 231.0 [M+H]⁺, 233.0 [M+H+2]⁺, characteristic isotopic pattern for bromine.

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The THP ring protons often present as complex multiplets due to their diastereotopic nature.

Conclusion

This guide outlines a reliable and scalable two-stage synthesis for this compound, a high-value intermediate for pharmaceutical research and development. By understanding the rationale behind each experimental step—from controlled bromination to acid-catalyzed protection—scientists can confidently produce this building block with high purity. The detailed characterization data provides a benchmark for quality control, ensuring the material's suitability for subsequent, often complex, synthetic transformations in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom on the pyrazole ring and the introduction of a tetrahydropyranyl (THP) protecting group at the N1 position create a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physicochemical characteristics of this building block is paramount for its effective utilization in the design and development of new chemical entities.

The structure of this compound, with the IUPAC name 3-bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole, is presented below:

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, experimentally verified data in peer-reviewed literature is limited. The values presented here are a consolidation of available information and computational predictions.

PropertyValueSource
CAS Number 1044270-96-3--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₈H₁₁BrN₂O--INVALID-LINK--[1][3]
Molecular Weight 231.09 g/mol --INVALID-LINK--[1][3]
Appearance White to yellow powder or crystal (inferred from related compounds)N/A
Melting Point Not experimentally determined. The related compound 3-bromo-1H-pyrazole has a melting point of 60-65 °C.--INVALID-LINK--[4]
Boiling Point Not experimentally determined. The related compound 3-bromo-1H-pyrazole has a boiling point of 264.1±13.0 °C at 760 mmHg.--INVALID-LINK--[4]
Solubility Sparingly soluble in water, but dissolves well in polar aprotic solvents like DMF and acetonitrile (inferred from a structurally similar compound).--INVALID-LINK--[5]
pKa Not experimentally determined.N/A
LogP (predicted) 2.3447--INVALID-LINK--[3]
Topological Polar Surface Area (TPSA) 27.05 Ų--INVALID-LINK--[3]
Hydrogen Bond Donors 0--INVALID-LINK--[3]
Hydrogen Bond Acceptors 3--INVALID-LINK--[3]
Rotatable Bonds 1--INVALID-LINK--[3]

Synthesis and Characterization

The synthesis of this compound typically involves a two-step process: the bromination of pyrazole followed by the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group.

G cluster_0 Synthesis Workflow A Pyrazole C 3-Bromo-1H-pyrazole A->C Bromination B Brominating Agent (e.g., NBS, Br2) B->C F This compound C->F N-Protection D Dihydropyran (DHP) D->F E Acid Catalyst (e.g., PTSA) E->F

Caption: General synthesis workflow for this compound.

Step 1: Bromination of Pyrazole

The initial step is the regioselective bromination of the pyrazole ring at the 3-position. This can be achieved using various brominating agents. A common laboratory-scale procedure involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction proceeds via an electrophilic substitution mechanism.

Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazole [4]

  • Dissolve pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-pyrazole.

Step 2: N-Protection with Dihydropyran (DHP)

The second step involves the protection of the N-H group of 3-bromo-1H-pyrazole with a tetrahydropyranyl (THP) group. This is a crucial step for subsequent functionalization reactions where a free N-H proton might interfere. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Protocol: Synthesis of this compound

  • To a solution of 3-bromo-1H-pyrazole (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq).

  • Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (PTSA) (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrazole and the tetrahydropyran rings.

  • Pyrazole Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the protons at the C4 and C5 positions of the pyrazole ring. The coupling constant would be in the range of 2-3 Hz.

  • Oxane Protons: A complex set of multiplets in the aliphatic region (δ 1.5-4.0 ppm) corresponding to the ten protons of the tetrahydropyran ring. The proton at the anomeric C2 position is expected to be a downfield multiplet around δ 5.5-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring are expected in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom (C3) will be significantly shifted.

  • Oxane Carbons: Six signals in the aliphatic region (δ 20-100 ppm) corresponding to the carbons of the tetrahydropyran ring. The anomeric carbon (C2) will be the most downfield of the aliphatic signals.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C=N stretching (pyrazole ring): ~1600-1500 cm⁻¹

  • C-O-C stretching (oxane ring): ~1150-1050 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A pair of peaks at m/z 230 and 232 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: Loss of the tetrahydropyranyl group would be a major fragmentation pathway, leading to a prominent peak corresponding to the 3-bromopyrazole cation.

Analytical Methodologies

For the quality control and analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC method can be developed for purity assessment and quantification.

Illustrative HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

G cluster_0 HPLC Analysis Workflow A Sample Preparation (Dissolve in Mobile Phase) B Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Caption: A typical workflow for the HPLC analysis of this compound.

Stability and Storage

Based on the general stability of N-THP protected compounds and bromo-aromatics, this compound is expected to be a stable solid under standard laboratory conditions. The THP protecting group is generally stable to a wide range of non-acidic conditions but can be readily cleaved under acidic conditions.

Recommended Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Protect from light and moisture.

  • For long-term storage, refrigeration (2-8 °C) is recommended.[1][3]

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. While a complete, experimentally verified dataset of its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive summary of the existing information and predictive data. The outlined synthetic and analytical methodologies offer a solid foundation for researchers working with this compound. Further experimental characterization is warranted to fully elucidate its properties and expand its utility in drug discovery and development.

References

The Strategic Utility of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-1-(oxan-2-yl)-1H-pyrazole (CAS No. 1044270-96-3) has emerged as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its unique architecture, featuring a strategically placed bromine atom for cross-coupling and a labile tetrahydropyranyl (THP) protecting group, offers a versatile platform for the synthesis of complex molecular scaffolds. This guide provides an in-depth examination of its synthesis, physicochemical properties, reactivity, and applications, grounded in established chemical principles and field-proven insights. Detailed protocols for its preparation, subsequent functionalization via Suzuki-Miyaura coupling, and deprotection are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved therapeutic agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The introduction of a bromine atom at the 3-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the accessible chemical space.[3]

However, the acidic N-H proton of the pyrazole ring can interfere with many organometallic reactions and can lead to undesired side reactions or catalyst deactivation. The installation of a protecting group is therefore a critical strategic step. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of introduction, stability under a wide range of non-acidic conditions (including organometallic reagents and hydrides), and facile cleavage under mild acidic conditions.[4][5] this compound thus represents a stabilized, ready-to-use synthon for elaborate molecular construction.[6]

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

Physical and Chemical Data

The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1044270-96-3[7]
Molecular Formula C₈H₁₁BrN₂O[7]
Molecular Weight 231.09 g/mol [7]
Appearance Typically a solid[8]
Purity ≥97% (Commercially available)[6][9]
SMILES BrC1=NN(C=C1)C1CCCCO1[7]
InChI Key DFCAINPSKAFWCM-UHFFFAOYSA-N[10]
Spectroscopic Characterization (¹H and ¹³C NMR)
  • ¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, typically as doublets in the aromatic region (δ 6.0-8.0 ppm). The proton on the carbon adjacent to the THP group's oxygen will appear as a characteristic multiplet further downfield. The methylene protons of the THP ring will present as a series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).

  • ¹³C NMR: The carbon spectrum will show signals for the three distinct pyrazole carbons. The carbon bearing the bromine atom will be shifted downfield. The carbons of the THP ring will appear in the aliphatic region, with the carbon attached to both the ring oxygen and the pyrazole nitrogen (the anomeric carbon) being the most downfield of this group.

Precise assignment would require 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation).[10][12]

Synthesis and Purification: A Two-Stage Approach

The synthesis of this compound is logically approached in two main stages: the bromination of the pyrazole core followed by the protection of the pyrazole nitrogen.

Retrosynthetic Analysis

The retrosynthetic pathway illustrates the disconnection of the target molecule back to commercially available starting materials.

G target This compound intermediate1 3-Bromo-1H-pyrazole target->intermediate1 N-THP Protection starting_material2 3,4-Dihydro-2H-pyran (DHP) target->starting_material2 N-THP Protection starting_material1 Pyrazole intermediate1->starting_material1 Bromination

Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of 3-Bromo-1H-pyrazole

Causality: The direct bromination of pyrazole is a crucial first step. The reaction conditions must be controlled to achieve selective mono-bromination, as over-halogenation is a potential side reaction.[13] A common and effective method involves the use of a brominating agent in an acidic medium.

Field-Proven Protocol: The following protocol is adapted from a patented industrial method.[14]

Materials:

  • Pyrazole (1.0 eq)

  • 50% Hydrobromic acid (HBr)

  • 25% Potassium dichromate (K₂Cr₂O₇) solution

  • Ferrous oxide (FeO)

  • Chlorobenzene

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (e.g., 6.81 g, 0.1 mol) in 50.0% hydrobromic acid.

  • Cool the mixture to 5-15 °C using an ice bath.

  • Under vigorous stirring, add the 25.0% potassium dichromate solution dropwise, maintaining the temperature between 5-15 °C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is deemed complete, add ferrous oxide to quench any remaining oxidizing agent.

  • Transfer the reaction mixture to a separatory funnel and extract the product with chlorobenzene.

  • Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Cool the concentrated solution to -15 °C to -5 °C to precipitate the solid 3-Bromo-1H-pyrazole.

  • Collect the solid by filtration and dry under vacuum. The expected yield is typically high (e.g., ~83%).[14]

Stage 2: N-THP Protection

Causality: The protection of the pyrazole N-H is achieved via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The acid protonates the DHP, making it susceptible to nucleophilic attack by the pyrazole nitrogen.[4] Recent advancements have focused on "green" solvent-free methods, which are both environmentally friendly and highly efficient.[15]

Representative Protocol: This protocol is based on established methods for the THP protection of N-heterocycles.[15][16]

Materials:

  • 3-Bromo-1H-pyrazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP, 1.2-1.5 eq)

  • p-Toluenesulfonic acid (p-TSA, catalytic amount, e.g., 0.05 eq) or another suitable acid catalyst.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Bromo-1H-pyrazole in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add DHP to the solution.

  • Add a catalytic amount of p-TSA.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key functional components: the C-Br bond and the N-THP group.

Key Transformations Workflow

The following diagram outlines the primary synthetic transformations available from this building block.

G start_node This compound suzuki_node Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) start_node->suzuki_node C-C Bond Formation deprotection_node Acid-Catalyzed Deprotection (e.g., HCl, p-TSA) start_node->deprotection_node N-Deprotection product1_node 3-Aryl-1-(oxan-2-yl)-1H-pyrazole suzuki_node->product1_node product3_node 3-Aryl-1H-pyrazole suzuki_node->product3_node One-Pot Sequence deprotection_node->suzuki_node Reverse Sequence product2_node 3-Bromo-1H-pyrazole deprotection_node->product2_node product1_node->deprotection_node N-Deprotection

Caption: Key synthetic transformations of the title compound.

Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3] The C-Br bond of the pyrazole is activated by the palladium catalyst, which then undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to form the new biaryl bond. The THP group is stable under these conditions, allowing for selective functionalization at the 3-position.[17]

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 eq)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 3-aryl-1-(oxan-2-yl)-1H-pyrazole product.

THP-Group Deprotection

Causality: The THP group is an acetal, which is readily hydrolyzed under acidic conditions.[18] The mechanism involves protonation of the ether oxygen, leading to the formation of a resonance-stabilized carbocation and the free N-H pyrazole.

Representative Protocol for Deprotection:

Materials:

  • THP-protected pyrazole (1.0 eq)

  • Acid catalyst (e.g., HCl in methanol, p-TSA in ethanol, or trifluoroacetic acid in DCM)

  • Solvent (as appropriate for the chosen acid)

Procedure:

  • Dissolve the THP-protected pyrazole in the chosen solvent.

  • Add the acid catalyst.

  • Stir the reaction at room temperature or with gentle heating. Monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the deprotected pyrazole.

Safety and Handling

As a brominated organic compound, this compound and its precursor 3-Bromo-1H-pyrazole should be handled with care in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically designed and highly effective building block for modern organic synthesis. Its combination of a reactive bromine handle and a stable, yet easily removable, N-protecting group provides a reliable platform for constructing diverse and complex pyrazole-containing molecules. The protocols and insights provided in this guide are intended to equip researchers with the technical knowledge to confidently and efficiently utilize this versatile intermediate in their drug discovery and materials science endeavors.

References

A Spectroscopic Guide to 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: Elucidating Structure and Ensuring Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and intermediates is paramount. 3-Bromo-1-(oxan-2-yl)-1H-pyrazole (CAS No. 1044270-96-3) serves as a critical heterocyclic building block, valued for its utility in constructing more complex molecular architectures.[1][2] The strategic placement of the bromine atom provides a reactive handle for cross-coupling reactions, while the oxanyl (tetrahydropyranyl or THP) group offers a robust protecting strategy for the pyrazole nitrogen. This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound, grounded in the principles of analytical chemistry and field-proven methodologies.

Molecular Structure and Analytical Rationale

The structural integrity of any synthesized compound underpins the reliability of subsequent experimental work. For this compound, a combination of spectroscopic techniques is not merely confirmatory but essential for distinguishing it from potential isomers, such as the 4-bromo or 5-bromo analogues.

The molecular formula is C₈H₁₁BrN₂O, with a corresponding molecular weight of approximately 231.09 g/mol .[1] The structure consists of two key components: a 3-bromopyrazole ring and a C1-N-linked tetrahydropyran (THP) protecting group. Each component imparts a distinct signature to the spectroscopic data.

M [C₈H₁₁BrN₂O]⁺ m/z 230/232 Frag1 [C₃H₂BrN₂]⁺ 3-Bromopyrazole Cation m/z 146/148 M->Frag1 - C₅H₉O• Frag2 [C₅H₉O]⁺ THP Cation m/z 85 M->Frag2 - C₃H₂BrN₂• Frag3 [M - Br]⁺ m/z 151 M->Frag3 - Br• cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Synthesized Compound (this compound) NMR NMR (¹H, ¹³C) Provides C-H framework Prep->NMR MS HRMS Confirms molecular formula Prep->MS IR FT-IR Identifies functional groups Prep->IR Interpret Integrate Data: - NMR peak assignments - MS isotope pattern & fragments - IR functional groups NMR->Interpret MS->Interpret IR->Interpret Confirm Unambiguous Structural Confirmation and Purity Assessment Interpret->Confirm

References

Navigating the Structural Elucidation of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While a definitive crystal structure is not yet publicly available, this document outlines a robust, field-proven workflow for its determination. We will delve into the strategic considerations behind synthetic pathways, the application of spectroscopic techniques for molecular characterization, and a detailed, practical protocol for obtaining and analyzing X-ray quality crystals. Furthermore, we will explore the role of computational modeling in predicting molecular geometry and intermolecular interactions, offering a holistic approach for researchers in the field.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique five-membered aromatic ring with two adjacent nitrogen atoms allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] Bromo-substituted pyrazoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, making them valuable building blocks in the synthesis of complex molecules. The introduction of an oxanyl (tetrahydropyranyl) group can enhance solubility and modulate the pharmacokinetic profile of a compound. Therefore, understanding the precise three-dimensional structure of molecules like this compound is paramount for rational drug design and the development of novel therapeutics.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound involves the N-alkylation of the 3-bromopyrazole core with a suitable tetrahydropyran derivative. The choice of synthetic route is critical for achieving high yields and purity.

Synthetic Pathway

A common and effective method for the N-alkylation of pyrazoles is the reaction with a halo-oxan under basic conditions.[2] The reaction of 3-bromopyrazole with 2-chlorotetrahydropyran or 2-bromotetrahydropyran in the presence of a non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile is a standard approach.[3]

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis cluster_purification Purification 3-Bromopyrazole 3-Bromopyrazole Reaction N-Alkylation 3-Bromopyrazole->Reaction 2-Halotetrahydropyran 2-Halotetrahydropyran 2-Halotetrahydropyran->Reaction Base_Solvent Base (e.g., NaH) Solvent (e.g., DMF) Base_Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 3-bromopyrazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 2-chlorotetrahydropyran (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Characterization: Spectroscopic and Spectrometric Analysis

Prior to attempting crystallization, it is essential to confirm the identity and purity of the synthesized compound using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the pyrazole ring protons and the diastereotopic protons of the oxan-2-yl group.[5]

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the pyrazole carbons are sensitive to the substitution pattern.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the pyrazole and oxan-2-yl moieties.[7]

Table 1: Predicted NMR Data Ranges for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H7.5 - 8.0dPyrazole H5
6.3 - 6.8dPyrazole H4
5.5 - 6.0mOxan C2-H
1.5 - 4.0mOxan CH₂ protons
¹³C140 - 150sPyrazole C3 (C-Br)
130 - 140sPyrazole C5
110 - 120sPyrazole C4
85 - 95sOxan C2
20 - 70sOxan CH₂ carbons
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.

The Path to a Crystal Structure: A Proposed Crystallographic Workflow

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in determining a crystal structure.[8]

Diagram of the Crystallographic Workflow:

G cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis Pure_Compound Pure Compound Solvent_Screening Solvent Screening Pure_Compound->Solvent_Screening Crystallization_Method Crystallization Method (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Single_Crystal Single Crystal Crystallization_Method->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Proposed workflow for determining the crystal structure of this compound.

Step-by-Step Protocol for Crystal Growth
  • Purity is Paramount: Ensure the compound is of the highest possible purity (>99%). Residual impurities can inhibit crystallization.[9]

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[9] A screening of various solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile) and solvent mixtures should be performed.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[10]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[11]

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a more dense solution of the compound. Diffusion at the interface can induce crystallization.[10]

  • Patience and Observation: Crystal growth can take time. Store the crystallization experiments in a vibration-free environment and monitor periodically for the formation of single crystals.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, the following steps are performed:[12]

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[13]

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational methods can provide valuable insights into the likely structure and properties of this compound.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule in the gas phase, providing predictions of bond lengths, bond angles, and dihedral angles.[14]

  • Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational landscape of the flexible oxan-2-yl ring and to predict potential intermolecular interactions in the solid state.[13]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive and practical roadmap for its synthesis, characterization, and structural elucidation. By following the detailed protocols and strategic considerations outlined herein, researchers will be well-equipped to obtain high-quality single crystals and ultimately contribute to the growing body of knowledge on this important class of heterocyclic compounds. The combination of rigorous experimental work and insightful computational modeling will undoubtedly accelerate the discovery and development of novel pyrazole-based therapeutics.

References

Stability and Storage of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a key intermediate in pharmaceutical research and development. The insights presented herein are synthesized from established chemical principles and industry best practices to ensure the integrity and longevity of this critical reagent.

Executive Summary

This compound is a heterocyclic compound featuring a brominated pyrazole core protected by a tetrahydropyranyl (THP) group. The stability of this molecule is intrinsically linked to the lability of the THP protecting group and the inherent reactivity of the bromopyrazole ring system. This document outlines the critical factors influencing its stability—namely temperature, moisture, and pH—and provides actionable protocols for its proper storage and handling to mitigate degradation. Adherence to these guidelines is paramount for ensuring experimental reproducibility and the successful progression of drug discovery programs.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

PropertyValueSource
Molecular FormulaC₈H₁₁BrN₂OChemScene[1]
Molecular Weight231.09 g/mol ChemScene[1]
AppearanceWhite to light brown solidInferred from similar compounds[2]
Storage Temperature4°CChemScene[1]

The presence of the THP (oxan-2-yl) group is a deliberate synthetic choice to mask the reactive N-H of the pyrazole ring. However, this group is known to be susceptible to cleavage under acidic conditions.[3][4][5][6]

Recommended Storage and Handling Protocols

To maintain the purity and stability of this compound, stringent adherence to the following storage and handling conditions is required.

Optimal Storage Conditions
  • Temperature: The primary recommendation is refrigerated storage at 4°C .[1] Some suppliers may even utilize cold-chain transportation to ensure the compound's integrity upon arrival.[7][8] For long-term storage, temperatures between 2-8°C are advisable.[9]

  • Atmosphere: To prevent potential oxidation or reaction with atmospheric moisture, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[10]

  • Container: Use a tightly sealed, clearly labeled container.[2][11][12] Opened containers must be carefully resealed to prevent leakage and exposure to the environment.[11]

  • Light: Protect the compound from light by using an opaque container or by storing it in a dark location.[10][11] Pyrazoline derivatives, in general, can be sensitive to light, which may induce degradation.[10]

Handling Procedures
  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][11]

  • Hygroscopicity: While specific data for this compound is not available, many heterocyclic compounds are hygroscopic. Avoid exposure to moisture by handling quickly and in a dry environment.

  • Incompatibilities: Store away from strong acids, oxidizing agents, and foodstuffs.[2][12]

Potential Degradation Pathways

The primary routes of degradation for this compound are acid-catalyzed hydrolysis of the THP protecting group and potential reactions involving the bromopyrazole ring.

Acid-Catalyzed Deprotection

The THP ether linkage is notoriously labile under acidic conditions.[4][5] Exposure to even trace amounts of acid, including acidic impurities in solvents or moisture from the air forming acidic solutions, can catalyze the cleavage of the THP group, yielding 3-bromo-1H-pyrazole and 2-hydroxytetrahydropyran.

cluster_products Degradation Products This compound This compound 3-Bromo-1H-pyrazole 3-Bromo-1H-pyrazole This compound->3-Bromo-1H-pyrazole H+ (catalytic) 2-Hydroxytetrahydropyran 2-Hydroxytetrahydropyran This compound->2-Hydroxytetrahydropyran H+ (catalcatalytic)

Caption: Acid-catalyzed degradation of the parent compound.

Other Potential Degradation Routes
  • Oxidation: While less common for the pyrazole ring itself, prolonged exposure to air and light could potentially lead to oxidative degradation, often indicated by a change in color (e.g., browning).[10]

  • Photodegradation: As a general precaution for complex organic molecules, exposure to UV light should be minimized to prevent potential photolytic decomposition.

Experimental Workflow for Stability Assessment

To empirically determine the stability of a given batch of this compound, a formal stability study is recommended.

Protocol: Accelerated Stability Study
  • Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

  • Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 75% RH). Include a control sample stored at the recommended 4°C.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

  • Analysis: Analyze the purity of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the rate of degradation under different conditions.

cluster_workflow Stability Study Workflow A Aliquot Sample B Expose to Stress Conditions (Temp, Humidity) A->B C Pull Samples at Time Points B->C D Analyze Purity (HPLC/LC-MS) C->D E Evaluate Degradation Rate D->E

Caption: Workflow for an accelerated stability study.

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to recommended storage conditions, primarily refrigeration at 4°C in a dry, inert, and dark environment. The principal vulnerability of this compound is the acid-labile THP protecting group. By understanding and controlling the environmental factors that influence its stability, researchers can ensure the reliability of their starting materials and the ultimate success of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of High-Purity 3-Bromo-1-(oxan-2-yl)-1H-pyrazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of successful and reproducible outcomes. This guide provides an in-depth technical overview of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a key building block in modern medicinal chemistry. We will explore its chemical significance, criteria for selecting high-purity commercial grades, and a detailed protocol for incoming quality control to ensure the material meets the stringent requirements of your research and development endeavors.

The Strategic Importance of this compound in Synthesis

This compound (also known as 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole or 3-Bromo-1-THP-pyrazole) is a versatile heterocyclic compound widely employed in the synthesis of complex organic molecules. The pyrazole core is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1][2] The bromine atom at the 3-position serves as a convenient handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents to explore structure-activity relationships (SAR) in drug design.

The tetrahydropyranyl (THP) group attached to the pyrazole nitrogen is a crucial feature. It acts as a protecting group, preventing unwanted side reactions at the N-H position during synthesis.[3][4] The THP group is generally stable to a wide range of reaction conditions, including those involving organometallics and strong bases, yet can be removed under acidic conditions when desired.[5][6] This combination of a reactive bromine handle and a stable protecting group makes this compound a highly valuable and sought-after intermediate.

Selecting a Commercial Supplier: A Multi-faceted Approach

The selection of a commercial supplier for high-purity this compound should be guided by a thorough evaluation of several key factors beyond just price and availability.

Key Supplier Selection Criteria:

  • Purity Specification: Look for suppliers that offer a purity of ≥98%, with many reputable vendors providing grades of ≥99%.[7][8]

  • Comprehensive Documentation: A reliable supplier will provide a detailed Certificate of Analysis (CoA) with each batch. This document should clearly state the purity, the analytical method used for its determination (typically HPLC), and confirmation of the compound's identity via spectroscopic methods like ¹H NMR.

  • Transparency in Analytical Methods: The supplier should be able to provide information on the specific analytical techniques used for quality control.

  • Batch-to-Batch Consistency: For long-term projects, it is crucial to partner with a supplier who can demonstrate consistent quality across different batches.

  • Customer and Technical Support: A responsive and knowledgeable technical support team can be invaluable in addressing any questions or concerns regarding the product's specifications or handling.

Commercial Supplier Overview

The following table provides a comparative overview of some commercial suppliers of this compound. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Information
--INVALID-LINK--Varies (check website)Grams to Kilograms1044270-96-3Offers online ordering.[9]
--INVALID-LINK--98%Varies1044270-96-3Provides SMILES notation.[8]
--INVALID-LINK--≥98%Milligrams to Grams1044270-96-3Provides example CoA with HPLC purity data.[7]
--INVALID-LINK--Varies (check website)Milligrams to Grams1044270-96-3Offers various pack sizes.[10]

Incoming Quality Control: A Self-Validating Protocol

Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material's suitability for your intended application. The following protocol outlines a comprehensive QC workflow.

Visual Inspection and Documentation Review

The first step is a thorough visual inspection of the material and a meticulous review of the accompanying documentation.

  • Visual Inspection: The compound should be a white to off-white solid.[7] Note any discoloration or inconsistencies.

  • Documentation Check:

    • Confirm that the CAS number on the label (1044270-96-3) matches your order and the CoA.

    • Verify that the batch number on the label corresponds to the batch number on the CoA.

    • Review the purity stated on the CoA and the analytical method used.

Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure of the compound.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Data Analysis:

    • The spectrum should be consistent with the structure of this compound.

    • Look for the characteristic signals of the pyrazole ring protons and the protons of the THP group.

    • The integration of the signals should correspond to the number of protons in each part of the molecule.

    • Compare the obtained spectrum with reference spectra if available.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the compound and detecting any potential impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of around 0.1 mg/mL.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyrazole derivatives.[11]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. A small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid can improve peak shape.[9][11]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor the elution profile at a suitable wavelength, which may need to be determined empirically but is often in the range of 210-260 nm for pyrazole derivatives.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • A high-purity sample should exhibit a single major peak with minimal secondary peaks. A purity of ≥99% is often achievable.[7]

The following diagram illustrates the logical workflow for the quality control of incoming this compound.

QC_Workflow cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Decision Start Start Visual_Inspection Visual Inspection (Color, Form) Start->Visual_Inspection Receive Material Documentation_Review Documentation Review (CoA, Labels) Visual_Inspection->Documentation_Review Identity_Confirmation Identity Confirmation (¹H NMR) Documentation_Review->Identity_Confirmation Purity_Analysis Purity Analysis (HPLC) Identity_Confirmation->Purity_Analysis Decision_Point Meets Specifications? Purity_Analysis->Decision_Point Accept_Batch Accept Batch Reject_Batch Reject Batch Decision_Point->Accept_Batch Yes Decision_Point->Reject_Batch No

Caption: Quality Control Workflow for Incoming Material.

Conclusion

The successful application of this compound in research and drug development is critically dependent on the procurement of high-purity material and the implementation of a robust quality control process. By carefully selecting suppliers based on comprehensive documentation and a commitment to quality, and by independently verifying the identity and purity of each batch, researchers can build a solid foundation for their synthetic endeavors and contribute to the generation of reliable and reproducible scientific data.

References

Harnessing the Potential of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry and agrochemical research, forming the structural core of numerous approved drugs and high-value compounds.[1][2][3][4] Its prevalence stems from its unique electronic properties and versatile substitution patterns, which allow for fine-tuning of biological activity.[4][5] This guide focuses on a particularly valuable derivative: 3-Bromo-1-(oxan-2-yl)-1H-pyrazole (also known as 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole or 3-Bromo-1-THP-pyrazole). We will explore its synthesis, reactivity, and strategic application as a key building block, providing field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 3-Bromo-1-THP-pyrazole

The utility of 3-Bromo-1-THP-pyrazole lies in the orthogonal reactivity of its two key features:

  • The 3-Bromo Substituent: This halogen atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino groups, enabling rapid diversification and structure-activity relationship (SAR) studies.[6]

  • The 1-(oxan-2-yl) Protecting Group: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the pyrazole N-H.[7][8] Its function is critical: it prevents interference from the acidic N-H proton during base-mediated cross-coupling reactions or organometallic manipulations (like lithiation).[9][10] Its stability under basic, reductive, and organometallic conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses.[7][11]

This combination transforms the simple pyrazole core into a powerful, regioselective building block for constructing complex molecular architectures.

Synthesis of the Building Block

The preparation of 3-Bromo-1-THP-pyrazole is a reliable two-step process. The workflow is designed to first install the key reactive handle (the bromine) and then protect the nitrogen to prepare the substrate for subsequent transformations.

SynthesisWorkflow Pyrazole Pyrazole Bromopyrazole 3-Bromo-1H-pyrazole Pyrazole->Bromopyrazole Step 1: Bromination FinalProduct This compound Bromopyrazole->FinalProduct Step 2: THP Protection

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 3-Bromo-1H-pyrazole

This protocol describes the direct bromination of the pyrazole ring. The choice of a controlled brominating agent and temperature is crucial to prevent over-halogenation.[12]

Rationale: This method utilizes potassium dichromate in hydrobromic acid to generate the brominating species in situ. Maintaining a low temperature (5-15°C) enhances the selectivity for mono-bromination at the C3/C5 position, which are electronically activated.[12][13]

Step-by-Step Methodology:

  • In a reaction vessel equipped with a stirrer and thermometer, dissolve pyrazole (1.0 mol) in 50% hydrobromic acid.

  • Cool the mixture to 5-15°C using an ice bath.

  • Slowly add a 25% aqueous solution of potassium dichromate (0.4 mol) dropwise, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring the reaction mixture at 5-15°C. Monitor the reaction progress using HPLC or TLC until the consumption of the starting material is maximized.[12]

  • Upon completion, terminate the reaction by adding a reducing agent like ferrous oxide to quench any excess oxidant.[13]

  • Extract the product into a suitable organic solvent (e.g., chlorobenzene or ethyl acetate).

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-1H-pyrazole.[12]

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2.2: N-H Protection with 3,4-Dihydro-2H-pyran (DHP)

This step installs the THP protecting group. Green chemistry principles can be applied by minimizing or eliminating solvent and catalyst usage.[9][10][14]

Rationale: The protection mechanism involves the acid-catalyzed addition of the pyrazole N-H to the double bond of DHP.[7] Using a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) is standard. For a greener approach, the reaction can be performed neat under thermal conditions.[9][14]

Step-by-Step Methodology:

  • To a solution of 3-Bromo-1H-pyrazole (1.0 mol) in a suitable solvent (e.g., dichloromethane), add 3,4-dihydro-2H-pyran (DHP, 1.2 mol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.01 mol).[11]

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Key Synthetic Transformations: A Chemist's Toolkit

The true power of 3-Bromo-1-THP-pyrazole is realized in its subsequent reactions. The THP group ensures that the C-3 bromine is the primary site of reactivity under many conditions, while also enabling regioselective functionalization at C-5 via lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern drug discovery for their reliability and broad substrate scope in forming C-C and C-N bonds.[15]

The Suzuki coupling is a robust method for creating a carbon-carbon bond between the pyrazole C-3 position and various sp²- or sp³-hybridized carbon atoms.[16]

Rationale: The reaction requires a palladium(0) catalyst, a phosphine ligand to stabilize the catalyst, and a base.[16][17] The base activates the boronic acid partner, facilitating the crucial transmetalation step in the catalytic cycle.[16] The choice of ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl halides.[18]

SuzukiCycle cluster_inputs Inputs pd0 Pd(0)L₂ oxidative_add Oxidative Addition pdII_complex R¹-Pd(II)L₂-X oxidative_add->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation Base pdII_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pdII_r1_r2 reductive_elim Reductive Elimination pdII_r1_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration Product R¹-R² (Product) reductive_elim->Product R1X R¹-X (3-Bromo-1-THP-pyrazole) R1X->oxidative_add R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • To a reaction flask, add 3-Bromo-1-THP-pyrazole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add the solvent (e.g., DME, Toluene/H₂O, Dioxane).[18]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.[18]

  • Heat the reaction mixture (typically 80-110°C) with stirring until the starting material is consumed (monitor by TLC/LCMS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography.

ParameterTypical ConditionsRationale/Insight
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often effective for heteroaryl halides due to the ligand's bite angle and electron-donating properties.[18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A stronger base like Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups.[17]
Solvent Toluene/H₂O, Dioxane, DMEA biphasic system often aids in the reaction by facilitating the dissolution of both organic and inorganic reagents.

This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from the corresponding halides.[19][20]

Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[19] The key steps are oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[21] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical for promoting the reductive elimination step, which is often rate-limiting.[15]

BuchwaldCycle cluster_inputs Inputs pd0 Pd(0)L oxidative_add Oxidative Addition pdII_complex R¹-Pd(II)L-X oxidative_add->pdII_complex amine_coord Amine Coordination pdII_complex->amine_coord pdII_amine_complex [R¹-Pd(II)L(HNR²R³)]⁺X⁻ amine_coord->pdII_amine_complex deprotonation Deprotonation pdII_amine_complex->deprotonation pdII_amido R¹-Pd(II)L(NR²R³) deprotonation->pdII_amido reductive_elim Reductive Elimination pdII_amido->reductive_elim reductive_elim->pd0 Catalyst Regeneration Product R¹-NR²R³ (Product) reductive_elim->Product R1X R¹-X (3-Bromo-1-THP-pyrazole) R1X->oxidative_add Amine HNR²R³ (Amine) Amine->amine_coord Base Base Base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol (General):

  • In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu, K₃PO₄).

  • Add 3-Bromo-1-THP-pyrazole (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous solvent (e.g., Toluene, Dioxane).

  • Heat the mixture (typically 80-110°C) until the reaction is complete.

  • After cooling, quench the reaction carefully (e.g., with water or saturated NH₄Cl), and extract with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. Purify by column chromatography.

Regioselective Lithiation and Electrophilic Quench

While cross-coupling reactions functionalize the C-3 position, the C-5 position can be selectively functionalized via directed lithiation.

Rationale: The N-1 nitrogen of the pyrazole ring directs strong bases like n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) to deprotonate the most acidic adjacent proton, which is at the C-5 position.[22][23] The THP group is stable to these strong bases. The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles.[24][25] This strategy provides access to 3,5-disubstituted pyrazoles, which can be difficult to synthesize otherwise.

Experimental Protocol (General):

  • Dissolve 3-Bromo-1-THP-pyrazole (1.0 equiv) in an anhydrous ether solvent (e.g., THF, Diethyl ether) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78°C).

  • Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise.

  • Stir the mixture at -78°C for 30-60 minutes to ensure complete lithiation.

  • Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, alkyl halide) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Deprotection: Unveiling the Final Core

The final step in many synthetic sequences involving this building block is the removal of the THP group to reveal the N-H of the pyrazole core, which is often essential for biological activity.

Rationale: The THP group is an acetal, which is readily hydrolyzed under mild acidic conditions.[7] Common reagents include p-TsOH in an alcohol solvent, trifluoroacetic acid (TFA) in dichloromethane, or aqueous HCl.[11] The choice of acid and solvent depends on the stability of other functional groups in the molecule.

Experimental Protocol (General):

  • Dissolve the THP-protected pyrazole (1.0 equiv) in an alcohol solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., p-TsOH, HCl).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor by TLC until the starting material is consumed.

  • Neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Remove the organic solvent under reduced pressure.

  • Extract the product into a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield the deprotected pyrazole.

Conclusion

This compound is a masterful building block that offers a pre-packaged solution for sophisticated pyrazole synthesis. By providing a stable yet readily removable protecting group and a versatile reactive handle, it enables chemists to perform a wide array of high-yield transformations, including C-C and C-N cross-couplings and regioselective C-5 functionalization. Its strategic use streamlines the synthesis of complex, highly-functionalized pyrazole derivatives, accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities.[1][2] The introduction of a bromine atom and a protecting group, as seen in 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, creates a valuable intermediate for the synthesis of a diverse array of more complex molecules.[1][3] The bromine at the 3-position serves as a reactive handle for functionalization, often through metal-catalyzed cross-coupling reactions, while the oxan-2-yl (tetrahydropyranyl or THP) group protects the pyrazole's nitrogen, directing reactivity and enhancing solubility in organic solvents.[1][4]

This guide provides an in-depth examination of the safety and handling precautions for this compound, grounded in the principles of laboratory safety and informed by the physicochemical properties and reactivity of this compound class. The protocols described herein are designed to empower researchers to work confidently and safely with this important synthetic building block.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Skin Irritation: Causes skin irritation.[5][6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6][7]

  • Respiratory Tract Irritation: May cause respiratory irritation.[5][6][7]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[5][8]

The toxicological properties of many specialized chemical intermediates have not been fully investigated.[9] Therefore, it is prudent to treat this compound as a hazardous substance and to handle it with the appropriate precautions to minimize exposure.

Physicochemical and Toxicological Data Summary

The following table summarizes key data for this compound and a related, unprotected bromopyrazole. This information is essential for understanding its physical behavior and for planning safe handling and emergency procedures.

PropertyThis compound3-Bromo-1H-pyrazoleSource(s)
CAS Number 1044270-96-314521-80-3[10]
Molecular Formula C₈H₁₁BrN₂OC₃H₃BrN₂[10]
Molecular Weight 231.09 g/mol 146.97 g/mol [10]
Appearance Solid (presumed)Solid[5]
Purity ≥98%Varies by supplier[10]
GHS Hazard Statements Data not availableH302, H315, H319, H335[5]
GHS Precautionary Statements Data not availableP261, P305+P351+P338[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling for any potentially hazardous chemical is a robust system of engineering controls and the consistent use of appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be adequate to prevent the escape of airborne contaminants. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE): The Researcher's Shield

A comprehensive PPE regimen is non-negotiable when handling this compound. The following should be considered the minimum requirement:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in situations with a higher risk of splashes.[6][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[8]

    • Lab Coat: A flame-retardant and chemically resistant lab coat should be worn and kept fully fastened.

    • Footwear: Closed-toe shoes are required in all laboratory settings.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with the appropriate cartridges should be used.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Prudent Handling Practices: The Causality Behind the Choices

The N-THP protecting group in this compound is instrumental in many synthetic strategies. It is relatively stable under basic and nucleophilic conditions, allowing for selective reactions at the C-5 position of the pyrazole ring, often via lithiation followed by quenching with an electrophile.[4][12] The THP group can be removed under acidic conditions to yield the unprotected pyrazole.[13] Understanding this reactivity is key to safe handling. For instance, avoiding strong acids during workup, unless deprotection is intended, prevents unintended reactions.

Experimental Workflow for Safe Handling:

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_quench Quench Reaction Appropriately handle_reaction->cleanup_quench cleanup_decon Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose G Emergency Response for this compound cluster_exposure Exposure cluster_spill Spill cluster_actions Immediate Actions spill_exposure Spill or Exposure Occurs exp_skin Skin Contact spill_exposure->exp_skin exp_eye Eye Contact spill_exposure->exp_eye exp_inhalation Inhalation spill_exposure->exp_inhalation exp_ingestion Ingestion spill_exposure->exp_ingestion spill_small Small Spill spill_exposure->spill_small spill_large Large Spill spill_exposure->spill_large action_skin Wash with soap and water for 15 min exp_skin->action_skin action_eye Flush with water for 15 min exp_eye->action_eye action_inhalation Move to fresh air exp_inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Seek immediate medical attention. exp_ingestion->action_ingestion action_spill_small Absorb with inert material, collect for disposal spill_small->action_spill_small action_spill_large Evacuate area, alert EHS spill_large->action_spill_large action_medical Seek Medical Attention action_skin->action_medical action_eye->action_medical action_inhalation->action_medical

References

Methodological & Application

Harnessing the Suzuki-Miyaura Coupling: A Detailed Protocol for the Synthesis of 3-Aryl-1H-pyrazoles using 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for functionalizing heterocyclic systems.[4][5] This guide provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole with various boronic acids. We delve into the strategic importance of the N-H protection, provide a detailed, step-by-step experimental workflow, discuss the reaction mechanism, and offer a guide to optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize functionalized pyrazole derivatives.

Introduction: The Strategic Imperative for Pyrazole Functionalization

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal pharmacophores.[3][6] Consequently, they are integral components of drugs targeting a wide array of diseases, from inflammation to cancer.[2][3] The development of efficient synthetic routes to create diverse libraries of substituted pyrazoles is therefore a critical objective in modern drug discovery.

The Suzuki-Miyaura reaction offers a powerful method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][7] However, applying this reaction to N-H containing heterocycles like pyrazole is not without challenges. The acidic N-H proton can interfere with the catalytic cycle, potentially leading to catalyst inhibition or deactivation.[8][9]

To circumvent this issue, a protection strategy is employed. We utilize the tetrahydropyranyl (THP) group, introduced as an oxan-2-yl moiety, to mask the reactive N-H proton. The THP group is ideal for this purpose as it is easily installed, stable to the basic conditions of the Suzuki coupling, and can be readily removed under mild acidic conditions post-coupling.[10][11][12] Our starting material, this compound, is thus an excellent and versatile building block for accessing a wide range of 3-substituted pyrazoles.

The Overall Synthetic Workflow

The path from the basic pyrazole ring to the desired 3-aryl-1H-pyrazole involves a three-stage process. This workflow ensures high yields and avoids the complications associated with unprotected N-H groups during the critical C-C bond formation step.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-C Coupling cluster_2 Stage 3: Deprotection A 3-Bromo-1H-pyrazole B This compound A->B DHP, cat. Acid D 3-Aryl-1-(oxan-2-yl)-1H-pyrazole B->D Suzuki-Miyaura Coupling Pd Catalyst, Base C Arylboronic Acid C->D E 3-Aryl-1H-pyrazole (Final Product) D->E Mild Acidic Hydrolysis

Figure 1: General workflow for the synthesis of 3-Aryl-1H-pyrazoles.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with an arylboronic acid.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvents: 1,4-Dioxane and Water (4:1 ratio), degassed

  • Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer, heating block or oil bath, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

    • Causality Insight: Using an excess of the boronic acid ensures complete consumption of the limiting bromo-pyrazole. K₂CO₃ is a moderately strong base required to activate the boronic acid for the transmetalation step.[5]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Insight: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II), halting the catalytic cycle.[13] Maintaining an inert atmosphere is critical for reaction success.

  • Addition of Catalyst and Solvents:

    • Briefly open the flask under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst (5 mol%).

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final reaction concentration should be approximately 0.1 M with respect to the bromo-pyrazole.

    • Causality Insight: The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen.

  • Reaction Execution:

    • Seal the flask tightly and place it in a preheated oil bath or heating block set to 90 °C.

    • Stir the reaction vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring the Reaction:

    • Periodically check the reaction's progress by thin-layer chromatography (TLC). Take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting bromo-pyrazole spot indicates reaction completion.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is then purified by flash column chromatography on silica gel. The appropriate eluent system is determined by TLC analysis (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 3-Aryl-1-(oxan-2-yl)-1H-pyrazole product.

The Catalytic Cycle: Mechanism of Action

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 Ar¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) reductive_elim->product ar1x Ar¹-X (Bromo-pyrazole) ar1x->oxidative_add ar2b Ar²-B(OR)₂ (Boronic Acid) ar2b->transmetal base Base (e.g., K₂CO₃) base->transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[14]

  • Transmetalation: The aryl group from the boronic acid (activated by the base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the bromide. This is often the rate-determining step.[5]

  • Reductive Elimination: The two organic groups on the palladium complex (the pyrazole and the aryl group) couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[14]

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary depending on the specific boronic acid used.

ParameterStandard ConditionAlternative/Optimization StrategyRationale & Causality
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, XPhos Pd G2/G3For less reactive or sterically hindered boronic acids, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[7][13][15] Pre-catalysts like XPhos Pd G2 are often more air-stable and form the active Pd(0) species more readily.[4]
Base K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can be more effective for electron-poor or sterically hindered boronic acids by facilitating the formation of the borate complex required for transmetalation.[8][13]
Solvent 1,4-Dioxane / H₂OToluene / EtOH / H₂O, DMFSolvent choice affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like DMF can sometimes accelerate the reaction, but may require higher purification effort.
Temperature 90 °C60 °C to 110 °CLower temperatures may be sufficient for highly reactive partners, while higher temperatures may be needed for challenging couplings. Microwave irradiation can dramatically reduce reaction times.[16][17]
Side Reaction DebrominationUse a less reactive catalyst system or lower temperature.The bromo-pyrazole can undergo reduction (debromination) instead of coupling. This is often promoted by overly reactive catalysts or high temperatures.[17][18][19]

Post-Coupling: THP Deprotection Protocol

After successful coupling and purification, the THP protecting group can be removed to yield the final N-H pyrazole.

  • Setup: Dissolve the purified 3-Aryl-1-(oxan-2-yl)-1H-pyrazole in an alcohol solvent such as methanol or ethanol.

  • Acid Addition: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) monohydrate or pyridinium p-toluenesulfonate (PPTS).[10]

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent like ethyl acetate, dry, and concentrate to yield the final 3-Aryl-1H-pyrazole.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing a diverse range of 3-aryl pyrazoles. The use of the THP protecting group is a key strategy to prevent catalyst inhibition and ensure high reaction yields. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this valuable transformation in their synthetic programs, accelerating efforts in drug discovery and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of drugs with diverse therapeutic applications. The ability to selectively functionalize the pyrazole ring is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions, making them indispensable in modern synthetic organic chemistry.[1][2]

The substrate of focus, 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, features a tetrahydropyranyl (THP) protecting group on one of the pyrazole nitrogens. The THP group is a robust protecting group that is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent manipulation of the pyrazole core.[3]

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The protocols detailed below are based on established procedures for similar bromopyrazole systems and are designed to provide a robust starting point for optimization.

Diagram: Generalized Palladium Cross-Coupling Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br Transmetalation Transmetalation / Carbopalladation PdII_Coupling Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Coupling R-M PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R PdII_Coupling->Product ArylHalide Ar-Br CouplingPartner R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1-(oxan-2-yl)-1H-pyrazoles

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[4] For the arylation of this compound, careful selection of the catalyst and ligand is crucial to prevent side reactions such as debromination.[2] Microwave-assisted protocols can significantly reduce reaction times.[2]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Expert Insights
Palladium Source Pd(OAc)₂ or PdCl₂(dppf)Pd(OAc)₂ is a common and cost-effective precursor. PdCl₂(dppf) is often effective for heteroaryl couplings.
Ligand XPhos, SPhos, or PPh₃Bulky, electron-rich phosphine ligands like XPhos and SPhos can promote oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[5] PPh₃ is a more traditional but often effective ligand.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base is critical and often substrate-dependent. K₂CO₃ is a good starting point. Cs₂CO₃ is a stronger base that can be effective for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFA mixture of an organic solvent and water is common for Suzuki couplings. The choice of solvent can influence the solubility of the reagents and the reaction rate.
Temperature 80-120 °CThe required temperature will depend on the reactivity of the coupling partners and the catalyst system used. Microwave heating can be employed to accelerate the reaction.[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyrazoles.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%)

  • K₂CO₃ (2-3 equivalents)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Heck Reaction for the Synthesis of 3-Alkenyl-1-(oxan-2-yl)-1H-pyrazoles

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[6] This reaction is particularly useful for introducing vinyl groups at the 3-position of the pyrazole ring.

Table 2: Recommended Conditions for the Heck Reaction
ParameterRecommended ConditionRationale & Expert Insights
Palladium Source Pd(OAc)₂A common and effective catalyst for Heck reactions.
Ligand P(o-tol)₃ or PPh₃Tri(o-tolyl)phosphine is a classic ligand for Heck reactions. The choice of ligand can influence the regioselectivity of the alkene insertion.
Base Et₃N, K₂CO₃, or NaOAcA base is required to regenerate the Pd(0) catalyst. Triethylamine is a common choice.
Solvent DMF, Acetonitrile, or TolueneThe choice of solvent can affect the reaction temperature and solubility of the reagents.
Temperature 100-140 °CHeck reactions often require elevated temperatures. Microwave irradiation can be beneficial.[7][8]
Experimental Protocol: Heck Reaction

This protocol is based on general procedures for the Heck reaction of heteroaryl bromides.[9]

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.2 - 2.0 equivalents)

  • Pd(OAc)₂ (1-5 mol%)

  • P(o-tol)₃ (2-10 mol%)

  • Et₃N (2-3 equivalents)

  • DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealable reaction vessel, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add DMF, the alkene, and Et₃N via syringe.

  • Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Section 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-(oxan-2-yl)-1H-pyrazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is a powerful tool for introducing alkynyl moieties onto the pyrazole core. Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[11][12][13]

Table 3: Recommended Conditions for Sonogashira Coupling
ParameterRecommended ConditionRationale & Expert Insights
Palladium Source PdCl₂(PPh₃)₂ or Pd(PPh₃)₄These are classic and reliable catalysts for Sonogashira couplings.
Copper Co-catalyst CuI (optional)Copper(I) iodide is a traditional co-catalyst that can accelerate the reaction. However, copper-free protocols are available to prevent Glaser coupling.[11][12][13]
Ligand PPh₃Triphenylphosphine is a commonly used ligand in Sonogashira reactions.
Base Et₃N or DiisopropylamineAn amine base is required to deprotonate the alkyne and regenerate the catalyst.
Solvent THF, DMF, or TolueneThe choice of solvent depends on the specific substrates and reaction temperature.
Temperature Room temperature to 80 °CSonogashira couplings can often be performed under relatively mild conditions.
Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from established copper-free Sonogashira procedures.[11][12][13]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Et₃N (3-5 equivalents)

  • THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (THF or DMF) and Et₃N.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Section 4: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1-(oxan-2-yl)-1H-pyrazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] It is a highly effective method for the synthesis of arylamines from aryl halides. The choice of ligand is particularly critical for the successful amination of heteroaryl halides.

Table 4: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Expert Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Both are common palladium precursors for Buchwald-Hartwig amination.
Ligand Xantphos, BINAP, or tBuXPhosBulky, electron-rich biaryl phosphine ligands are often required for efficient C-N bond formation, especially with less reactive amines or heteroaryl halides.[15]
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is necessary. Sodium tert-butoxide is a common choice.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CThe reaction temperature depends on the reactivity of the substrates and the catalyst system.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl bromides.[16][17]

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-3 mol%)

  • Xantphos (2-6 mol%)

  • NaOtBu (1.5 - 2.5 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.

  • Add Pd₂(dba)₃, Xantphos, and this compound.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene and the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Deprotection of the THP Group

The THP protecting group can be readily removed under mild acidic conditions to yield the free pyrazole.[3]

Protocol for THP Deprotection:

  • Dissolve the 3-substituted-1-(oxan-2-yl)-1H-pyrazole in methanol or ethanol.

  • Add a catalytic amount of a strong acid (e.g., HCl, p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected pyrazole.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound provides a powerful and flexible platform for the synthesis of a diverse library of functionalized pyrazoles. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of novel catalyst systems and high-throughput screening, will undoubtedly continue to expand the scope and utility of these important transformations.

References

Application Notes and Protocols for the Deprotection of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Oxanyl Group in Pyrazole Synthesis

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, pyrazole scaffolds are of paramount importance due to their prevalence in a wide array of biologically active molecules. The strategic manipulation of these heterocycles often necessitates the use of protecting groups to mask reactive sites, thereby enabling selective transformations elsewhere on the molecule. The oxanyl (more commonly known as tetrahydropyranyl or THP) group is a widely employed protecting group for the nitrogen atom of pyrazoles and other N-heterocycles.[1] Its popularity stems from its ease of introduction, general stability under a range of non-acidic conditions (including reactions with strong bases, organometallics, and hydrides), and its facile removal under mild acidic conditions.[2][3]

This application note provides a comprehensive guide for the deprotection of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole to yield 3-Bromo-1H-pyrazole, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer practical guidance on reaction monitoring, purification, and troubleshooting.

Mechanistic Insight: Acid-Catalyzed Hydrolysis of the N-THP Bond

The deprotection of the THP group from the pyrazole nitrogen proceeds via an acid-catalyzed hydrolysis mechanism, which is analogous to the cleavage of an acetal.[4] The reaction is initiated by the protonation of the oxygen atom of the oxanyl ring, which enhances the leaving group ability of the pyrazole moiety. Subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion and the desired deprotected 3-bromopyrazole. The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium, typically the solvent (e.g., an alcohol or water), to form a stable byproduct.

Deprotection Mechanism cluster_0 Acid-Catalyzed Deprotection of this compound Start This compound Protonation Protonated Intermediate Start->Protonation + H+ (Catalyst) Cleavage Resonance-Stabilized Oxocarbenium Ion + 3-Bromo-1H-pyrazole Protonation->Cleavage C-N Bond Cleavage Quenching Quenched Byproduct Cleavage->Quenching + Nucleophile (Solvent) Product 3-Bromo-1H-pyrazole Cleavage->Product

Caption: Mechanism of acid-catalyzed deprotection of the oxanyl group.

Recommended Protocol: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

For substrates sensitive to strongly acidic conditions, such as halogenated heterocycles, a mild acidic catalyst is preferable to minimize potential side reactions like debromination. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it provides a controlled acidic environment for the deprotection.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound≥98% Puritye.g., ChemScene (CS-0051500)[7]
Pyridinium p-toluenesulfonate (PPTS)Reagent Gradee.g., Sigma-Aldrich
Ethanol (EtOH) or Methanol (MeOH)AnhydrousVarious
Ethyl acetate (EtOAc)ACS GradeVarious
HexanesACS GradeVarious
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated aqueous NaCl)-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVarious
Silica gel60 Å, 230-400 meshVarious
TLC platesSilica gel 60 F₂₅₄Various
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or methanol (0.1-0.2 M), add pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The optimal temperature may depend on the substrate and should be determined by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting material, being more nonpolar, will have a higher Rf value than the deprotected, more polar 3-Bromo-1H-pyrazole product. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the alcohol solvent.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution with ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective in separating the product from any remaining starting material and byproducts.

  • Characterization: The purified 3-Bromo-1H-pyrazole can be characterized by NMR spectroscopy.

    • ¹H NMR (CDCl₃): δ (ppm) ~7.6 (d, 1H), ~6.4 (d, 1H). The NH proton may appear as a broad singlet at a variable chemical shift.[8]

    • ¹³C NMR (CDCl₃): Expected signals for the pyrazole ring carbons.

Experimental Workflow Visualization

Experimental_Workflow cluster_workflow Deprotection Workflow Start Dissolve this compound in EtOH/MeOH Add_Catalyst Add PPTS (0.1-0.2 eq) Start->Add_Catalyst React Stir at RT or 40-50 °C Add_Catalyst->React Monitor Monitor by TLC React->Monitor Periodic Sampling Monitor->React Incomplete Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Monitor->Workup Complete Purify Column Chromatography (Silica Gel, EtOAc/Hexanes) Workup->Purify Characterize Characterize Product (NMR) Purify->Characterize Final_Product Pure 3-Bromo-1H-pyrazole Characterize->Final_Product

Caption: Step-by-step experimental workflow for the deprotection.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient catalyst, low temperature, or short reaction time.Add a slightly larger amount of PPTS (up to 0.3 eq). Increase the reaction temperature in increments of 10 °C. Allow the reaction to stir for a longer period.
Side Product Formation Potential for debromination under overly acidic or harsh conditions.Ensure the use of a mild acid like PPTS. Avoid strong acids such as concentrated HCl or H₂SO₄. If side products are observed, consider running the reaction at a lower temperature.
Difficult Purification Poor separation between the starting material and product on the TLC or column.Optimize the eluent system for TLC before attempting column chromatography. A less polar solvent system (e.g., lower percentage of ethyl acetate) will generally provide better separation. Ensure the column is packed properly and not overloaded with crude material.
Low Yield Incomplete reaction, loss of product during workup or purification.Ensure the reaction goes to completion by TLC monitoring. Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers. The product has some polarity and may have slight aqueous solubility. Back-extract the aqueous layers with ethyl acetate. Combine fractions from column chromatography carefully based on TLC analysis.

Conclusion

The deprotection of the oxanyl (THP) group from this compound is a crucial step in the synthesis of various functionalized pyrazole derivatives. The protocol detailed in this application note, utilizing the mild acidic catalyst PPTS, provides a reliable and high-yielding method for this transformation. By understanding the underlying mechanism and adhering to the outlined procedures for reaction execution, monitoring, and purification, researchers can confidently and efficiently obtain the desired 3-Bromo-1H-pyrazole product, a versatile intermediate for further synthetic endeavors.

References

Application Notes & Protocols: Leveraging 3-Bromo-1-(oxan-2-yl)-1H-pyrazole for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] The strategic functionalization of this heterocycle is paramount in drug discovery. This document provides an in-depth guide to the application of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a key building block designed for versatility and efficiency in pharmaceutical synthesis. We will explore its synthesis, rationale for its unique protected structure, and provide detailed, field-proven protocols for its use in cornerstone C-C and C-N bond-forming reactions, followed by the final deprotection step.

The Strategic Importance of this compound

The utility of this intermediate lies in its dual-functionality: a reactive bromine atom at the C3 position and a robust, yet readily cleavable, tetrahydropyranyl (THP) protecting group at the N1 position.[5][6]

Rationale for the N1-THP Protection

The pyrazole N-H proton is acidic and can interfere with many organometallic and base-catalyzed reactions. The THP group serves several critical functions:

  • Inertness: It is stable to strong bases, organometallic reagents (e.g., Grignard, organolithium), and nucleophiles, which are frequently used in cross-coupling reactions.[7]

  • Directing Reactivity: By protecting the nitrogen, it ensures that subsequent functionalization occurs selectively at the C3-bromo position.

  • Facile Removal: The THP group is an acetal that can be cleanly removed under mild acidic conditions, regenerating the N-H group post-functionalization without damaging other sensitive parts of the molecule.[7][8]

The synthesis of the title compound is a straightforward two-step process, beginning with the selective bromination of pyrazole, followed by a quantitative and often solvent-free protection of the N-H with 3,4-dihydro-2H-pyran (DHP).[9][10]

G pyrazole Pyrazole bromopyrazole 3-Bromo-1H-pyrazole pyrazole->bromopyrazole Bromination (e.g., HBr, K2Cr2O7) final_product This compound bromopyrazole->final_product N-H Protection (DHP, Acid Catalyst)

Caption: Synthesis workflow for the title intermediate.

Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource
CAS Number 1044270-96-3[5][6]
Molecular Formula C₈H₁₁BrN₂O[5]
Molecular Weight 231.09 g/mol [5]
Appearance White to yellow powder or crystal[9]
Purity Typically ≥97%[6]
Synonym 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole[5]

Core Synthetic Applications: Protocols & Mechanistic Insights

The C3-bromo atom is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl and heteroaryl-aryl cores of countless pharmaceutical agents.[11][12] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12] The base is crucial for activating the organoboron species to facilitate transmetalation.[12]

This protocol details the coupling of the title compound with a generic arylboronic acid.

G start Inputs: - 3-Bromo-1-(THP)-pyrazole - Arylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) reaction Reaction Setup: - Degas solvent - Combine reagents under inert atm. - Heat (e.g., 80-100 °C) with stirring start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with water - Extract with organic solvent - Wash & Dry monitoring->workup Upon completion purification Purification: - Concentrate solvent - Purify via column chromatography workup->purification product Product: 3-Aryl-1-(THP)-pyrazole purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Reagents & Materials

ReagentM.W. ( g/mol )Molar Eq.Example Mass/Volume
This compound231.091.0231 mg (1.0 mmol)
Arylboronic AcidVaries1.21.2 mmol
Pd(dppf)Cl₂731.70.0537 mg (0.05 mmol)
Potassium Carbonate (K₂CO₃)138.212.0276 mg (2.0 mmol)
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Alternatively, use microwave irradiation (e.g., 120 °C for 30-60 minutes), which can significantly accelerate the reaction.[13][14]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1-(THP)-pyrazole product.

Expert Insights: The choice of catalyst, ligand, and base can be critical. For challenging substrates, more advanced catalyst systems like XPhosPdG2 may offer higher yields and avoid side reactions like debromination.[13][15] The aqueous conditions are typical and help to solubilize the base and facilitate the catalytic cycle.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[16] This reaction is indispensable in drug discovery, as the arylamine motif is ubiquitous in bioactive molecules. The mechanism involves a palladium catalyst, a bulky phosphine ligand, and a strong, non-nucleophilic base.[17]

This protocol describes the coupling of the title compound with a primary or secondary amine.

G start Inputs: - 3-Bromo-1-(THP)-pyrazole - Amine (R2NH) - Pd Precatalyst & Ligand - Strong Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) reaction Reaction Setup: - Combine solids in a glovebox - Add anhydrous, degassed solvent - Heat (e.g., 100-110 °C) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quench & Extract: - Cool, quench with sat. NH4Cl - Extract with organic solvent - Wash & Dry monitoring->workup Upon completion purification Purification: - Concentrate solvent - Purify via column chromatography workup->purification product Product: 3-Amino-1-(THP)-pyrazole purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reagents & Materials

ReagentM.W. ( g/mol )Molar Eq.Example Mass/Volume
This compound231.091.0231 mg (1.0 mmol)
Amine (Primary or Secondary)Varies1.21.2 mmol
Pd₂(dba)₃915.70.019.2 mg (0.01 mmol)
XPhos476.60.0419 mg (0.04 mmol)
Sodium tert-butoxide (NaOtBu)96.11.4135 mg (1.4 mmol)
Anhydrous Toluene--5 mL

Step-by-Step Procedure

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add this compound (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.04 eq) to an oven-dried vial with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox, add the amine (1.2 eq) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir for 6-24 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-1-(THP)-pyrazole.

Expert Insights: The Buchwald-Hartwig reaction is highly sensitive to air and moisture. The use of a glovebox for weighing the solid reagents (especially the base and catalyst) is strongly advised for reproducibility.[18] The ligand is critical; bulky, electron-rich phosphines like XPhos are often required to promote the reductive elimination step.[19]

Final Step: THP Group Deprotection

Once the desired core has been assembled, the THP group can be removed to reveal the pyrazole N-H, which may be a required pharmacophore for biological activity or a site for further derivatization.

This protocol uses a mild acid catalyst in an alcohol solvent to efficiently cleave the THP group.

G start Substrate: 3-Substituted-1-(THP)-pyrazole reaction Reaction: - Dissolve in Alcohol (MeOH/EtOH) - Add catalytic acid (p-TsOH) - Stir at room temperature start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Neutralization & Extraction: - Add aq. NaHCO3 - Concentrate solvent - Extract with organic solvent monitoring->workup Upon completion product Final Product: 3-Substituted-1H-pyrazole workup->product

Caption: Workflow for the acidic deprotection of the THP group.

Reagents & Materials

ReagentM.W. ( g/mol )Molar Eq.Example Mass/Volume
3-Substituted-1-(THP)-pyrazoleVaries1.01.0 mmol
p-Toluenesulfonic acid monohydrate190.220.119 mg (0.1 mmol)
Methanol (MeOH)--10 mL

Step-by-Step Procedure

  • Reaction Setup: Dissolve the 3-substituted-1-(THP)-pyrazole (1.0 eq) in methanol (10 mL) in a round-bottom flask at room temperature.

  • Acid Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) and stir the solution.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the deprotected product. The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic.

  • Isolation: Remove the methanol under reduced pressure. Add water (10 mL) to the residue and extract with ethyl acetate or dichloromethane (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole. Further purification by chromatography or recrystallization may be performed if necessary.

Trustworthiness: This protocol is generally high-yielding and clean. The key to success is careful monitoring to prevent potential acid-catalyzed degradation of other functional groups if the reaction is left for an extended period. The use of a milder acid like pyridinium p-toluenesulfonate (PPTS) can be employed for highly sensitive substrates.[7]

References

The Strategic Application of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Role of a Key Intermediate

The pyrazole ring is a foundational structural motif in the discovery of novel agrochemicals, demonstrating remarkable versatility and biological efficacy.[1][2][3] Pyrazole derivatives have given rise to a significant number of commercial pesticides, including fungicides, insecticides, and herbicides.[2][4][5][6] Their success is largely due to the pyrazole core's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.[4][7]

At the heart of synthesizing these complex agrochemicals is the use of strategically designed building blocks. 3-Bromo-1-(oxan-2-yl)-1H-pyrazole (also known as 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole or 3-bromo-1-THP-pyrazole) is a pivotal intermediate in this field. Its design incorporates two key features: a bromine atom at the 3-position, which serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, and a tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen. The THP group is crucial for preventing unwanted side reactions at the nitrogen during synthesis and can be easily removed under acidic conditions to yield the final active molecule or a precursor for further derivatization.[8][9][10]

This guide provides a detailed exploration of the application of this compound in agrochemical research, complete with detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of the Key Intermediate: this compound

The preparation of this key intermediate is typically a two-step process starting from pyrazole. The first step is the regioselective bromination at the 3-position, followed by the protection of the N-H group.

Protocol 1.1: Synthesis of 3-Bromo-1H-pyrazole

3-Bromo-1H-pyrazole is an essential precursor and can be synthesized through the bromination of pyrazole.[11][12]

Materials:

  • Pyrazole

  • 50% Hydrobromic acid

  • 25% Potassium dichromate solution

  • Chlorobenzene

  • Ferrous oxide

Procedure:

  • Dissolve pyrazole (0.1 mol) in 50.0% hydrobromic acid (containing 1.0 mol of hydrogen bromide).

  • Under stirring, maintain the temperature at 5-15°C and add 25.0% potassium dichromate solution dropwise.

  • After the addition is complete, continue the reaction at 5-15°C. Monitor the reaction progress using high-performance liquid chromatography (HPLC).

  • When the conversion to 3-Bromo-1H-pyrazole is maximized (e.g., >90%), add ferrous oxide (0.06 mol) to quench the reaction.

  • Add chlorobenzene to the reaction mixture and extract for 2 hours.

  • Separate the organic phase and cool to -15°C to -5°C to precipitate the product.

  • Filter and dry the solid to obtain 3-Bromo-1H-pyrazole.[11]

Protocol 1.2: N-Protection to Yield this compound

The protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group is a green and efficient method, often proceeding without the need for a solvent or catalyst.[8][13]

Materials:

  • 3-Bromo-1H-pyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

Procedure:

  • In a suitable reaction vessel, combine 3-Bromo-1H-pyrazole (1.0 equiv.) and 3,4-dihydro-2H-pyran (DHP, 1.1-1.5 equiv.).

  • Stir the mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • The resulting product, this compound, is often of sufficient purity for direct use in subsequent steps. If necessary, it can be purified by flash column chromatography.

The workflow for the synthesis of the key intermediate is illustrated below.

Pyrazole Pyrazole Bromination Bromination (HBr, K2Cr2O7) Pyrazole->Bromination BromoPyrazole 3-Bromo-1H-pyrazole Bromination->BromoPyrazole Protection N-Protection (DHP) BromoPyrazole->Protection FinalProduct This compound Protection->FinalProduct

Fig. 1: Synthesis of this compound

Part 2: Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[14][15][16] They function by blocking the mitochondrial respiratory electron transport chain, which is crucial for fungal cell respiration.[14][17] The synthesis of these fungicides often involves a key C-C or C-N bond-forming reaction at the 3-position of the pyrazole ring. This compound is an ideal substrate for such transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[18][19]

The Strategic Advantage of Using the THP-Protected Intermediate
  • Regiocontrol: The THP group directs functionalization to other positions of the pyrazole ring, preventing undesired reactions at the nitrogen atom.

  • Increased Solubility: The THP group can enhance the solubility of the pyrazole intermediate in organic solvents commonly used for cross-coupling reactions.

  • Stability: The THP ether is stable to a wide range of reaction conditions, including those involving organometallic reagents and bases, yet it can be readily removed when desired.[9]

Protocol 2.1: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the pyrazole ring, a common structural feature in many SDHI fungicides.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[20]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[20]

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-aryl-1-(oxan-2-yl)-1H-pyrazole.

Protocol 2.2: Deprotection of the THP Group

The final step before further functionalization (e.g., amide coupling) is the removal of the THP protecting group, which is typically achieved under mild acidic conditions.[9]

Materials:

  • 3-aryl-1-(oxan-2-yl)-1H-pyrazole

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (TsOH·H₂O) or HCl in an alcohol solvent)

  • Solvent (e.g., methanol or isopropanol)

Procedure:

  • Dissolve the 3-aryl-1-(oxan-2-yl)-1H-pyrazole in the chosen alcohol solvent.

  • Add a catalytic amount of the acid (e.g., TsOH·H₂O).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the deprotected 3-aryl-1H-pyrazole.

The overall synthetic workflow for a model pyrazole carboxamide precursor is shown below.

Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) Start->Suzuki Coupled 3-Aryl-1-(oxan-2-yl)-1H-pyrazole Suzuki->Coupled Deprotection THP Deprotection (Acid catalyst, Alcohol) Coupled->Deprotection Deprotected 3-Aryl-1H-pyrazole Deprotection->Deprotected NextSteps Further Functionalization (e.g., Carboxylation, Amide Coupling) Deprotected->NextSteps

Fig. 2: Synthetic workflow using the key intermediate

Part 3: Application in the Synthesis of Pyrazole-based Insecticides

The pyrazole scaffold is also prominent in insecticides. For instance, phenylpyrazole insecticides like fipronil act by blocking GABA-gated chloride channels in the central nervous system of insects.[17] Other pyrazole-based insecticides target the ryanodine receptors, disrupting calcium regulation in insect muscle cells.[1] The synthesis of these insecticides can also leverage this compound as a starting material for introducing diverse substituents that are crucial for insecticidal activity.[21][22]

The structure-activity relationship (SAR) studies of pyrazole insecticides often reveal that modifications at various positions of the pyrazole ring can significantly impact their potency and spectrum of activity.[23][24] The use of a protected bromopyrazole allows for sequential and controlled introduction of different chemical moieties, facilitating the exploration of the chemical space and the optimization of insecticidal properties.

Data Summary: Efficacy of Pyrazole-Based Agrochemicals

The following table summarizes the efficacy of some representative pyrazole-based agrochemicals, highlighting the potency that can be achieved with this chemical class.

Compound ClassTarget OrganismBioassayEC₅₀ / LC₅₀ ValueReference CompoundReference EC₅₀ / LC₅₀Citation
Pyrazole-Thiazole Carboxamide (9ac)Rhizoctonia cerealisIn vitro fungicidal activity1.09 - 4.95 mg/LThifluzamide23.09 mg/L[14]
Pyrazole-4-Carboxamide (8j)Alternaria solaniIn vitro fungicidal activity3.06 µg/mLBoscalid-[15]
Pyrazole-4-Carboxamide (E1)R. solaniIn vitro fungicidal activity1.1 µg/mLBoscalid2.2 µg/mL[16][25]
N-pyridylpyrazole Thiazole (7g)Plutella xylostellaInsecticidal activity5.32 mg/LIndoxacarb5.01 mg/L[23]
Pyrazole Schiff base (3f)TermitesInsecticidal activity0.001 µg/mLFipronil0.038 µg/mL[21]

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate in agrochemical research. Its strategic design, featuring a reactive bromine handle and a stable, yet easily removable, protecting group, enables the efficient and controlled synthesis of a wide array of complex pyrazole-based fungicides and insecticides. The protocols outlined in this guide provide a solid foundation for researchers to leverage this key building block in the discovery and development of next-generation crop protection agents. As the need for new agrochemicals with novel modes of action and improved environmental profiles grows, the importance of such well-designed synthetic intermediates will continue to increase.

References

Application Note: Protocols for the Synthesis of N-Aryl-3-bromo-1H-pyrazoles via Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-arylpyrazole scaffolds are privileged structures in modern drug discovery and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2][3] The synthesis of these compounds, particularly substituted analogues like 3-bromo-N-arylpyrazoles, is a critical objective for medicinal chemists, as the bromine atom serves as a versatile handle for subsequent diversification. This application note provides detailed protocols for the N-arylation of 3-bromo-1H-pyrazole using two robust and widely adopted catalytic cross-coupling methodologies: the Copper-catalyzed Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic rationale behind each protocol, offer step-by-step experimental procedures, and discuss the strategic role of N-protection, specifically using the tetrahydropyranyl (THP) group, in related synthetic sequences.

Introduction: The Significance of N-Arylpyrazoles

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, featuring prominently in a multitude of FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[3] Arylation of the pyrazole nitrogen (N-arylation) profoundly influences the molecule's steric and electronic properties, often enhancing its biological efficacy and pharmacokinetic profile.

Direct N-arylation of unsymmetrically substituted pyrazoles can, however, present regioselectivity challenges, potentially yielding a mixture of N1 and N2-arylated isomers.[4][5][6] The protocols detailed herein focus on the N-arylation of 3-bromo-1H-pyrazole, a key intermediate where regioselectivity is controlled to produce the thermodynamically favored 1-aryl-3-bromopyrazole isomer. This product is an ideal building block for creating complex molecular architectures through subsequent cross-coupling reactions at the C3-bromo position.

This guide is designed for researchers in drug development and organic synthesis, providing a reliable and reproducible framework for accessing these high-value compounds.

General Reaction Scheme

The primary transformation discussed is the coupling of 3-bromo-1H-pyrazole with an aryl halide (Ar-X, where X = I, Br) to form the corresponding N-aryl product. This can be achieved via either copper or palladium catalysis.

cluster_reactants Reactants cluster_product Product pyrazole 3-Bromo-1H-pyrazole catalyst [Pd] or [Cu] Catalyst Base, Solvent, Heat pyrazole->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst n_aryl_pyrazole 1-Aryl-3-bromo-1H-pyrazole catalyst->n_aryl_pyrazole start 3-Bromo-1H-pyrazole thp_protected 1. Protect N1 (DHP, PPTS) 3-Bromo-1-(THP)-1H-pyrazole start->thp_protected Step 1 c5_reaction 2. C5 Functionalization (e.g., n-BuLi, then E+) 3-Bromo-5-E-1-(THP)-pyrazole thp_protected->c5_reaction Step 2 deprotection 3. Deprotect N1 (Acidic Hydrolysis) 3-Bromo-5-E-1H-pyrazole c5_reaction->deprotection Step 3 n_arylation 4. N-Arylation (Pd or Cu cat.) 1-Aryl-3-bromo-5-E-pyrazole deprotection->n_arylation Step 4

References

Application Note & Protocols: Leveraging 3-Bromo-1-(oxan-2-yl)-1H-pyrazole for the Strategic Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors by interacting with the ATP-binding site's hinge region.[2][3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole , a versatile and highly valuable building block, in the synthesis of pyrazole-based kinase inhibitors. We will explore the rationale behind its design, provide validated, step-by-step protocols for its application in key synthetic transformations, and discuss the causality behind critical experimental choices.

Introduction: The Strategic Value of a Protected Pyrazole Building Block

The design of effective synthetic routes in medicinal chemistry hinges on the availability of building blocks that offer both stability and controlled reactivity. This compound is an exemplar of such a reagent, engineered to streamline the synthesis of complex molecules targeting the kinome. Its structure incorporates three key strategic elements:

  • The Pyrazole Core: An aromatic diazole ring that serves as an excellent bioisostere for the adenine base of ATP, enabling it to act as a "hinge-binder" in the active site of many kinases.[2][4]

  • The Tetrahydropyranyl (THP) Protecting Group: The N-H of the pyrazole ring is protected as a THP ether (an acetal). This is crucial for preventing unwanted side reactions during subsequent functionalization and for directing substitution reactions with high regioselectivity.[5][6] The THP group is renowned for its stability under basic, nucleophilic, and organometallic conditions, yet it can be cleaved reliably under mild acidic conditions.[7][8]

  • The 3-Bromo Substituent: This bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[9][10] This allows for the direct and modular installation of various aryl or heteroaryl moieties, which are essential for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[11][12]

This combination of features makes this compound a powerful tool for rapidly generating diverse libraries of potential kinase inhibitors.

Synthetic Strategy & Workflow

The typical workflow for utilizing this building block involves a three-stage process: protection (if starting from 3-bromopyrazole), cross-coupling to install diversity, and deprotection to reveal the final hinge-binding pharmacophore.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Core Diversification cluster_2 Stage 3: Final Inhibitor Scaffold A 3-Bromo-1H-pyrazole B This compound (The Building Block) A->B  THP Protection (Protocol 1) D Coupled Intermediate B->D  Suzuki-Miyaura Coupling (Protocol 2) C Aryl/Heteroaryl Boronic Acid C->D E Final Pyrazole Scaffold (Ready for Kinase Assay) D->E  THP Deprotection (Protocol 3)

Caption: General synthetic workflow using the title building block.

Experimental Protocols

The following protocols provide a validated pathway for synthesizing a representative 3-aryl-pyrazole kinase inhibitor core.

Protocol 1: THP Protection of 3-Bromo-1H-pyrazole

Rationale: The protection of the pyrazole nitrogen is the first critical step. We use pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst to prevent degradation of the starting material while effectively promoting the formation of the THP acetal.[7][13] Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and dihydropyran (DHP).

ReagentMW ( g/mol )Equiv.Amount
3-Bromo-1H-pyrazole146.961.05.00 g
3,4-Dihydro-2H-pyran (DHP)84.121.54.3 mL
PPTS251.300.1855 mg
Dichloromethane (DCM)--100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-1H-pyrazole (5.00 g, 34.0 mmol).

  • Dissolve the solid in dichloromethane (100 mL).

  • Add 3,4-Dihydro-2H-pyran (4.3 mL, 51.0 mmol) to the solution.

  • Add pyridinium p-toluenesulfonate (PPTS) (855 mg, 3.4 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% Ethyl Acetate in Hexane) to yield This compound as a colorless oil.

  • Expected Yield: 90-98%

  • Self-Validation: Successful protection can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the broad N-H proton signal and the appearance of characteristic diastereotopic protons from the THP ring between 1.5-4.0 ppm and a distinct signal for the anomeric proton around 5.5 ppm.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: This step introduces molecular diversity. The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation.[14][15] We use [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst due to its high efficiency and broad substrate scope.[16] An aqueous solution of potassium carbonate (K₂CO₃) serves as the base required to activate the boronic acid for transmetalation to the palladium center.[14][17] A dioxane/water solvent system is employed to dissolve both the organic and inorganic reagents.

G cluster_0 A Pd(0)L2 (Active Catalyst) B [Ar-Pd(II)-X]L2 (Oxidative Addition) A->B Ar-X C [Ar-Pd(II)-Ar']L2 (Transmetalation) B->C Ar'B(OH)2 Base C->A Reductive Elimination D Ar-Ar' (Product) C->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

ReagentMW ( g/mol )Equiv.Amount
This compound231.081.02.31 g
4-Methoxyphenylboronic acid151.961.21.82 g
Pd(dppf)Cl₂731.730.03220 mg
Potassium Carbonate (K₂CO₃)138.212.02.76 g
1,4-Dioxane--40 mL
Water--10 mL

Procedure:

  • To a 100 mL Schlenk flask, add this compound (2.31 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (220 mg, 0.3 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor by TLC (3:1 Hexane:Ethyl Acetate) for the disappearance of the bromo-pyrazole.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluting with a gradient of 5-20% Ethyl Acetate in Hexane) to afford the coupled product.

  • Expected Yield: 75-90%

  • Self-Validation: Successful coupling is confirmed by mass spectrometry (observing the correct molecular ion peak) and ¹H NMR (disappearance of the pyrazole C-H proton signal at the 3-position and appearance of new aromatic signals corresponding to the 4-methoxyphenyl group).

Protocol 3: THP Deprotection

Rationale: The final step unmasks the pyrazole N-H, which is often essential for hydrogen bonding with the kinase hinge region.[2][18] A simple acidic workup using hydrochloric acid in an alcoholic solvent like methanol is highly effective and allows for easy removal of the cleaved tetrahydropyran byproduct during workup.[7][13]

ReagentMW ( g/mol )Equiv.Amount
Coupled THP-protected pyrazole258.301.02.58 g
Methanol (MeOH)--50 mL
Hydrochloric Acid (4M in Dioxane)-cat.1.0 mL

Procedure:

  • Dissolve the coupled product (2.58 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Add the 4M HCl in dioxane solution (1.0 mL) dropwise while stirring at room temperature.

  • Stir the reaction for 1-2 hours. Monitor the deprotection by TLC (1:1 Hexane:Ethyl Acetate), observing the formation of a more polar spot.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid, followed by a brine wash (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting solid can often be triturated with cold diethyl ether or hexane to induce crystallization and afford the pure product, or recrystallized if necessary.

  • Expected Yield: >95%

  • Self-Validation: Successful deprotection is evident in the ¹H NMR spectrum by the disappearance of the complex THP signals and the reappearance of a broad, exchangeable N-H proton signal.

Summary of Results

This three-step sequence provides a reliable and high-yielding route to 3-aryl-1H-pyrazole cores.

StepProductStarting Mass (g)Product Mass (g)Yield (%)
1. ProtectionThis compound5.007.6295
2. Coupling3-(4-methoxyphenyl)-1-(oxan-2-yl)-1H-pyrazole2.312.2587
3. Deprotection3-(4-methoxyphenyl)-1H-pyrazole2.581.6997

Conclusion

This compound is a superior building block for the synthesis of pyrazole-based kinase inhibitors. The strategic placement of a stable yet labile THP protecting group and a versatile bromine handle allows for a modular and efficient approach to drug discovery. The protocols detailed herein are robust, scalable, and provide a solid foundation for medicinal chemists to generate diverse compound libraries, thereby accelerating the identification and optimization of novel kinase inhibitors for therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the versatile yet sometimes challenging substrate, 3-Bromo-1-(oxan-2-yl)-1H-pyrazole. Our goal is to move beyond generic advice and offer a scientifically grounded, experience-driven framework to help you maximize your reaction yields and purity.

Introduction: The Challenge of Heteroaromatic Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, when working with electron-rich and potentially coordinating heteroaromatic halides like this compound, researchers can encounter a unique set of challenges. These can range from low conversion rates and catalyst deactivation to undesired side reactions such as debromination and homocoupling.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be facing at the bench. We will delve into the "why" behind each recommendation, empowering you to make informed decisions for your specific reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the first things I should check?

Low yields in Suzuki couplings can often be traced back to fundamental issues with reagents or the reaction setup. Before delving into more complex optimization, a systematic check of the following is crucial:

  • Reagent Quality and Integrity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation where the C-B bond is cleaved. Ensure your boronic acid or ester is fresh and has been stored correctly. For particularly sensitive boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.

    • Palladium Catalyst and Ligand: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective. Use fresh catalyst and ligand, and always handle them under an inert atmosphere.

    • Solvent and Base Purity: The presence of oxygen or water in your solvent can deactivate the catalyst. Always use anhydrous, degassed solvents. Ensure your base is of high purity and has been stored properly to avoid hydration.

  • Inert Atmosphere: The palladium(0) active catalyst is readily oxidized by atmospheric oxygen. A rigorous and consistent inert atmosphere (argon or nitrogen) is non-negotiable for a successful Suzuki coupling. Ensure your glassware is properly dried and the reaction is thoroughly purged before adding the catalyst.

Q2: I'm observing a significant amount of debrominated pyrazole byproduct. What causes this and how can I minimize it?

Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction, especially with electron-rich heteroaromatics. This often points to issues within the catalytic cycle.

  • Catalyst and Ligand Choice: The choice of ligand is critical in modulating the reactivity of the palladium center. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired cross-coupling over debromination. These ligands facilitate the oxidative addition and reductive elimination steps, helping to outcompete the pathways leading to debromination.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor debromination. If you are observing this side product, try running the reaction at a lower temperature for a longer period.

    • Base: The choice and strength of the base can influence the rate of side reactions. A weaker base or a careful stoichiometric amount might be beneficial.

A study on a similar 3-bromo pyrazolo[1,5-a]pyrimidin-5-one system found that a tandem catalyst system of XPhosPdG2/XPhos was effective in minimizing the debromination side reaction.

Q3: My main impurity is the homocoupled product of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid (forming a biaryl product from two boronic acid molecules) is another common side reaction that consumes your starting material and complicates purification.

  • Oxygen Contamination: The primary culprit for homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining a strict inert atmosphere are the most effective preventative measures.

  • Reaction Stoichiometry: Using a slight excess of the aryl halide (this compound) relative to the boronic acid can sometimes help to suppress homocoupling by ensuring the palladium catalyst preferentially reacts with the halide.

Q4: I'm concerned about the stability of the oxan-2-yl (THP) protecting group under my Suzuki conditions. Is this a valid concern?

The tetrahydropyranyl (THP) group is an acetal and is known to be labile under acidic conditions. While most Suzuki couplings are run under basic conditions, the choice of reagents and potential for in situ generation of acidic species should be considered.

  • Base Selection: Strong inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are generally compatible with the THP group. However, it's crucial to ensure the overall reaction mixture does not become acidic.

  • Boronic Acid Quality: Some boronic acids can be contaminated with boric acid, which is acidic. Using high-purity boronic acids or their corresponding esters can mitigate this risk.

  • Lewis Acidity: Certain palladium catalysts or additives can have Lewis acidic character, which could potentially cleave the THP group. If you suspect this is an issue, screening different palladium sources and ligands may be necessary.

Generally, the THP group is stable under standard Suzuki conditions. However, if you observe deprotection, consider using milder bases like KF or running the reaction at a lower temperature.

Experimental Protocols and Data

To provide a practical starting point, here are a standard and an optimized protocol for the Suzuki coupling of this compound.

Protocol 1: Standard Conditions

This protocol represents a common starting point for Suzuki couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • Degassed 1,4-Dioxane/Water (4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Purge the mixture with an inert gas for 10-15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol incorporates learnings from troubleshooting common issues, particularly for heteroaromatic systems.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Pinacol Ester (1.2 equiv)

  • XPhos Pd G2 (2-3 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Degassed Toluene/Water (10:1) or 2-MeTHF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic pinacol ester, and K₃PO₄.

  • Add the degassed solvent.

  • Purge the mixture with an inert gas for 10-15 minutes.

  • Add the XPhos Pd G2 precatalyst.

  • Heat the reaction to 90-110 °C and monitor by TLC or LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Table 1: Comparison of Reaction Parameters and Expected Outcomes
ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Boronic Reagent Arylboronic AcidArylboronic Pinacol EsterPinacol esters are often more stable, reducing protodeboronation and homocoupling.
Catalyst Pd(PPh₃)₄XPhos Pd G2XPhos is a bulky, electron-rich ligand that can improve yields and reduce side reactions for heteroaromatic substrates. G2 precatalysts offer improved air stability and ease of use.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base that can be more effective for challenging couplings.
Solvent 1,4-Dioxane/WaterToluene/Water or 2-MeTHFToluene and 2-MeTHF can offer better solubility for some substrates and may influence catalyst performance.

Visualizing the Process: Diagrams and Workflows

To better understand the reaction and troubleshooting logic, the following diagrams have been created.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) (Oxidative Adduct) A->C Ar-X B Oxidative Addition E Ar-Pd(II)-Ar'(L2) (Diaryl Complex) C->E Ar'-B(OR)2 + Base D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination ArX Ar-X (3-Bromo-pyrazole) ArB Ar'-B(OR)2 (Boronic Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Side Products Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Solvent, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere main_issue Identify Main Issue check_atmosphere->main_issue debromination Debromination main_issue->debromination Yes homocoupling Homocoupling main_issue->homocoupling No optimize_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) debromination->optimize_ligand low_conversion Low Conversion homocoupling->low_conversion No degas_rigorously Improve Degassing Procedure homocoupling->degas_rigorously optimize_catalyst Screen Different Catalyst/Ligand Systems low_conversion->optimize_catalyst optimize_temp Lower Reaction Temperature optimize_ligand->optimize_temp use_ester Use Boronic Pinacol Ester degas_rigorously->use_ester optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Screen Different Solvents (e.g., Toluene, 2-MeTHF) optimize_base->optimize_solvent

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Technical Support Center: Purification of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a key intermediate in pharmaceutical and material science applications.[1] This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to assist researchers in achieving high purity for this compound using column chromatography.

As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during the purification of this compound. The methodologies are grounded in established chromatographic principles to ensure both accuracy and reproducibility.

Compound Profile

A clear understanding of the target molecule is the first step toward successful purification.

PropertyValueSource
Chemical Name This compoundChemScene[2]
Synonyms 3-Bromo-1-(tetrahydropyran-2-yl)-pyrazoleChemScene[2]
CAS Number 1044270-96-3ChemScene[2]
Molecular Formula C₈H₁₁BrN₂OChemScene[2]
Molecular Weight 231.09 g/mol ChemScene[2]
Appearance White to yellow powder or crystalGuidechem[3]

Frequently Asked Questions (FAQs)

Q1: Why is high purity of this compound critical for my research?

High purity is paramount as this compound is an important intermediate in fine chemicals, used for synthesizing pesticides and pharmaceuticals, and is increasingly valuable in material science for developing advanced functional materials.[1][3] Impurities, such as unreacted 3-Bromo-1H-pyrazole or over-brominated species, can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final product, which is especially critical in drug development.[3]

Q2: What are the primary challenges in purifying this specific compound by column chromatography?

The main challenges stem from the compound's chemical properties:

  • Polarity: The presence of the pyrazole ring and the oxygen in the oxane group makes the molecule moderately polar. The nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, potentially causing peak tailing.[4][5]

  • Acid Sensitivity of the Protecting Group: The "oxan-2-yl" group is a tetrahydropyranyl (THP) ether, which is an acetal. This group is known to be sensitive to acid and can be cleaved under the slightly acidic conditions of standard silica gel, leading to the formation of 3-Bromo-1H-pyrazole as an impurity during purification.[6][7]

  • Similar Polarity of Impurities: Key impurities, such as the starting material (3-Bromo-1H-pyrazole) or regioisomers from the protection step, may have polarities very close to the product, making separation difficult.

Q3: How do I select an appropriate stationary phase?

For most applications involving this compound, silica gel (40-63 µm particle size for flash chromatography) is the standard choice due to its versatility and cost-effectiveness.[8][9] However, given the compound's properties, consider these options:

  • Standard Silica Gel: The default choice. Its acidity can be managed by adding a basic modifier to the eluent.

  • Neutralized Silica Gel: Pre-treating silica gel with a base (like triethylamine) can deactivate the acidic silanol sites, preventing product degradation and reducing peak tailing.[5]

  • Neutral Alumina: A viable alternative if the compound proves to be highly sensitive to silica gel. Alumina has a different selectivity profile and may improve separation from certain impurities.

Q4: What is a good starting point for the mobile phase (eluent)?

The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate.[10] This range provides the best balance for good separation on a column. A common strategy is to start with a non-polar solvent and titrate in a more polar one.

  • Recommended Starting System: A mixture of Hexane and Ethyl Acetate (EtOAc) . Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of EtOAc.

  • For More Polar Impurities: If the compound or impurities are more polar, a system like Dichloromethane (DCM) and Methanol (MeOH) may be required.[4][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q5: My compound is streaking badly or tailing on the TLC plate and column. What's happening and how do I fix it?

  • Causality: Streaking and tailing are often caused by strong, non-ideal interactions between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-O-H) on the silica surface.[4] This leads to a portion of the molecules being retained more strongly, resulting in a smeared or "tailing" spot.

  • Solution: Add a Basic Modifier. To neutralize these acidic sites, add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Add 0.5-2% TEA to your chosen solvent system (e.g., 80:20:1 Hexane:EtOAc:TEA). This is highly effective for nitrogen-containing heterocycles.[4]

    • Ammonia in Methanol: If using a DCM/MeOH system, a few drops of a 7N solution of ammonia in methanol can serve the same purpose.[4]

Q6: I'm losing my product on the column. My recovery is very low. Why?

  • Causality: Low recovery can be due to two primary issues:

    • Irreversible Adsorption: The compound may be binding so strongly to the silica gel that it does not elute.[4]

    • On-Column Decomposition: The THP protecting group is acid-labile.[6] Prolonged exposure to the acidic silica surface can cleave the protecting group, leading to the more polar and potentially more strongly bound 3-Bromo-1H-pyrazole.

  • Solutions:

    • Check for Decomposition: Run a simple stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new, lower-Rf spot appears (corresponding to the deprotected pyrazole), decomposition is occurring.[12]

    • Deactivate the Silica: Use an eluent containing TEA as described above to minimize acid-catalyzed decomposition.

    • Switch to a Faster Method: Use flash chromatography instead of gravity chromatography.[13][14] The shorter residence time on the column reduces the opportunity for decomposition.[14]

    • Consider an Alternative Stationary Phase: If decomposition persists, switch to neutral alumina.

Q7: The separation between my product and a key impurity is poor (ΔRf < 0.1). What are my options?

  • Causality: The impurity and product have very similar affinities for the chosen stationary and mobile phases.

  • Solutions:

    • Fine-Tune the Solvent System: Test different solvent combinations. Sometimes switching from an EtOAc/Hexane system to a DCM/Acetone or Toluene/EtOAc system can alter the selectivity and improve separation.

    • Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the polarity over the course of the separation. This can help sharpen peaks and improve the resolution of closely eluting compounds.[15]

    • Reduce Column Load: Overloading the column is a common cause of poor resolution.[9] As a rule of thumb, for a moderately difficult separation, the mass of the crude product should be about 1-2% of the mass of the silica gel.

Experimental Protocols & Workflows

Workflow for Purification of this compound

The following diagram outlines the logical flow from receiving the crude material to obtaining the final, purified compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Finalization crude Crude Product tlc_dev TLC Solvent System Development crude->tlc_dev Analyze prep_column Prepare & Pack Column tlc_dev->prep_column Optimal Eluent Found load_sample Load Sample (Wet or Dry) prep_column->load_sample elute Elute Column (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis Analyze pool Pool Pure Fractions tlc_analysis->pool evaporate Evaporate Solvent pool->evaporate final_product Pure Product (Verify by NMR/MS) evaporate->final_product

Caption: General workflow for column chromatography purification.

Protocol 1: Developing the Eluent System via TLC
  • Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc). Prepare a reference spot of any known starting materials or impurities if available.

  • Spot the Plate: Using a capillary tube, spot the dissolved crude product onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your test solvent system (e.g., 9:1 Hexane:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[16]

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[17][18]

    • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front) [16][18]

  • Optimize: Adjust the solvent ratio until your target product has an Rf between 0.2 and 0.4, with good separation from impurities.[10] If streaking occurs, add 0.5-2% TEA to the eluent and repeat.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select a column appropriate for your sample size (e.g., a 40g silica cartridge for 400-800 mg of crude material).

  • Packing (Slurry Method):

    • In a beaker, mix the silica gel with your initial, low-polarity eluent to form a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Open the column stopcock and use gentle air pressure (flash chromatography) to push the solvent through, settling the silica into a packed bed.[8][19] Do not let the top of the silica bed run dry.

  • Sample Loading (Wet Loading):

    • Dissolve your crude product in the minimum amount of a strong solvent (like DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method and is highly recommended.[20]

    • Carefully add the dry-loaded sample to the top of the column bed. Add a thin layer of sand to protect the surface.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (5-15 psi) to begin the flow.[8]

    • Collect fractions in test tubes or vials.

    • If using a gradient, slowly increase the percentage of the polar solvent according to your TLC analysis.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common chromatography issues.

G start Problem Occurred q1 What is the main issue? start->q1 a1 Poor Separation (ΔRf < 0.1) q1->a1 a2 Streaking / Tailing q1->a2 a3 Low / No Recovery q1->a3 q2 Is column overloaded? a1->q2 q3 Is compound basic (N-heterocycle)? a2->q3 q4 Did compound decompose on TLC stability test? a3->q4 sol1 Reduce Sample Load q2->sol1 Yes sol2 Try New Solvent System or Use Gradient Elution q2->sol2 No sol3 Add 0.5-2% TEA to Eluent q3->sol3 Yes sol4 Use Neutralized Silica or Alumina q3->sol4 If TEA fails sol5 Use Flash Chromatography (Reduces Contact Time) q4->sol5 Yes sol6 Use Neutralized Silica and/or add TEA q4->sol6 Yes sol7 Irreversible Adsorption. Use More Polar Eluent q4->sol7 No

Caption: A decision tree for troubleshooting column chromatography.

References

Troubleshooting guide for the deprotection of 3-Bromo-1-(oxan-2-yl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deprotection of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Welcome to the technical support guide for the deprotection of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the acidic cleavage of the tetrahydropyranyl (THP) protecting group from the N-1 position of the pyrazole core. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the fundamental mechanism for the deprotection of this compound, and what is a reliable starting protocol?

A1: The deprotection of the N-THP group is a classic acid-catalyzed hydrolysis of an acetal.[1] The tetrahydropyranyl (THP) group is widely used due to its stability in neutral to strongly basic conditions and its facile removal under acidic conditions.[2][3]

Mechanism: The reaction proceeds via three key steps:

  • Protonation: The acid catalyst protonates the oxygen atom within the oxane ring, making it a better leaving group.

  • Cleavage: The C-O bond cleaves, releasing the neutral 3-Bromo-1H-pyrazole and forming a resonance-stabilized oxocarbenium ion intermediate.[1][4]

  • Quenching: A nucleophile, typically the solvent (e.g., water or alcohol), attacks the carbocation. This ultimately forms 5-hydroxypentanal (in the presence of water) or a corresponding alkoxy derivative.[2]

Deprotection_Mechanism cluster_reactants Step 1: Protonation cluster_intermediates Step 2: Cleavage cluster_products Step 3: Quenching Reactant This compound Intermediate1 Protonated Intermediate Reactant->Intermediate1 + H⁺ H_plus H+ Carbocation Resonance-Stabilized Oxocarbenium Ion Intermediate1->Carbocation - 3-Bromo-1H-pyrazole Product1 3-Bromo-1H-pyrazole Product2 5-Hydroxypentanal (or derivative) Carbocation->Product2 + H₂O / ROH Nucleophile H₂O / ROH

Caption: Acid-catalyzed deprotection mechanism.

Recommended Starting Protocol:

This protocol is a robust starting point for gram-scale synthesis.

  • Dissolution: Dissolve this compound (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH) to a concentration of 0.1-0.2 M.

  • Catalyst Addition: Add a catalytic amount of a suitable acid. Refer to the table below for options. For a first attempt, p-Toluenesulfonic acid (PTSA) is a reliable choice.

  • Monitoring: Stir the reaction at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Table 1: Common Acidic Catalysts for THP Deprotection

CatalystTypical ConditionsStrength/Remarks
p-Toluenesulfonic acid (PTSA)0.1-0.3 equiv. in MeOH or EtOH, RT, 1-4 hStrong acid, highly effective and cost-efficient. A good first choice.[5]
Pyridinium p-toluenesulfonate (PPTS)0.2-0.5 equiv. in EtOH, RT to 50 °C, 4-12 hMilder and less acidic than PTSA, ideal for substrates with other acid-sensitive functional groups.[2][5]
Hydrochloric Acid (HCl)1-2 M solution in MeOH or THF/H₂O, RT, 0.5-2 hVery strong acid, provides rapid deprotection but may not be suitable for sensitive substrates.
Acetic Acid (AcOH)AcOH/THF/H₂O (e.g., 3:1:1 mixture), 40-60 °C, 2-8 hMild conditions, often used when other functional groups are highly acid-labile.[2]
Trifluoroacetic Acid (TFA)1-10% in DCM or H₂O, 0 °C to RT, 0.5-3 hStrong acid, effective at low concentrations but can be harsh. Often used in peptide chemistry for deprotections.[5]
Q2: My deprotection reaction is very slow or has stalled. How can I resolve this?

A2: An incomplete or sluggish reaction is a common issue that can typically be traced back to the catalyst, temperature, or reagent quality.

Troubleshooting Steps:

  • Verify Catalyst Activity: The acid catalyst is the engine of this reaction. Ensure it has not degraded.

    • Solution: Use a catalyst from a freshly opened container. If using an aqueous acid solution like HCl, its concentration may decrease over time; consider titrating it or using a fresh bottle.[6]

  • Increase Catalyst Loading: The pyrazole nitrogen is basic and can sequester some of the acid catalyst, rendering it inactive.

    • Solution: Add an additional portion of the acid catalyst (e.g., another 0.1 equiv. of PTSA) and continue to monitor the reaction. The NH group of the pyrazole product is Brønsted acidic but the lone pair on the other nitrogen is basic.[7]

  • Increase Reaction Temperature: If the reaction is slow at room temperature, gentle heating can increase the rate of reaction.

    • Solution: Warm the reaction mixture to 40-50 °C. Use caution, as higher temperatures can sometimes lead to side product formation. Monitor by TLC to find the optimal balance.

  • Check for Basic Impurities: Any basic residue in your starting material or solvent (e.g., triethylamine from a previous step) will neutralize the acid catalyst.

    • Solution: Ensure your starting material is pure. If you suspect basic impurities, consider a slightly higher initial catalyst loading.

Troubleshooting_Workflow Start Reaction Stalled or Incomplete? CheckCatalyst Is the acid catalyst active and fresh? Start->CheckCatalyst CheckLoading Is catalyst loading sufficient? (≥0.1 eq) CheckCatalyst->CheckLoading Yes Result1 Use fresh catalyst. CheckCatalyst->Result1 No IncreaseTemp Has gentle heating (40-50 °C) been tried? CheckLoading->IncreaseTemp Yes Result2 Add more catalyst incrementally. CheckLoading->Result2 No CheckPurity Is the starting material free of basic impurities? IncreaseTemp->CheckPurity Yes Result3 Apply gentle heat and monitor closely. IncreaseTemp->Result3 No Result4 Re-purify starting material or increase catalyst load. CheckPurity->Result4 No

Caption: Decision workflow for incomplete deprotection.

Q3: I'm observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?

A3: Side product formation usually arises from conditions that are too harsh or from the inherent reactivity of the substrate or byproducts.

Potential Side Products & Solutions:

  • Degradation of the Bromo-pyrazole Ring: While generally stable, the bromo-pyrazole ring system can be sensitive to very strong, hot acidic conditions.

    • Cause: Using concentrated mineral acids at elevated temperatures.

    • Solution: Switch to a milder catalyst like PPTS or use acetic acid conditions.[2] Avoid prolonged heating. The goal is to find the mildest conditions that effect deprotection in a reasonable timeframe.

  • Byproducts from 5-Hydroxypentanal: The cleaved THP group forms 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. Under acidic conditions, this can polymerize or undergo other reactions, leading to baseline streaking or faint spots on a TLC plate.

    • Cause: Inherent reactivity of the byproduct.

    • Solution: This is often unavoidable but these byproducts are typically easy to separate. A prompt and effective aqueous work-up helps remove the water-soluble 5-hydroxypentanal before it can cause issues during chromatography.

  • Re-protection or Isomerization: Although less common for N-THP groups, in some complex molecules, unintended intramolecular reactions can occur if other nucleophilic groups are present.

    • Cause: Substrate-specific reactivity.

    • Solution: If you suspect this, using a milder, buffered acid system like PPTS in an alcoholic solvent is recommended.[5]

Q4: My work-up is messy and purification by silica gel chromatography is difficult, with significant product streaking. What can I do?

A4: The product, 3-Bromo-1H-pyrazole, is a polar heterocyclic compound with a basic nitrogen atom, which is a classic recipe for difficult silica gel chromatography.[8] The acidic NH proton and the basic sp² nitrogen can interact strongly with the acidic silanol groups on the silica surface.

Work-up and Purification Best Practices:

  • Thorough Neutralization: Ensure all acid catalyst is quenched before extraction.

    • Protocol: After the reaction, slowly add saturated NaHCO₃ solution until effervescence ceases (test with pH paper to ensure pH > 7). This prevents residual acid from carrying through to your column, which can cause streaking.

  • Efficient Extraction:

    • Protocol: Extract multiple times with a polar organic solvent like ethyl acetate. If the product has significant water solubility, saturating the aqueous layer with NaCl (brining out) can improve extraction efficiency.

  • Chromatography Optimization:

    • Deactivate the Silica: The most effective solution for streaking is to neutralize the silica gel. Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. Let it stir for 15 minutes before packing the column. This basic additive will cap the acidic silanol groups.[8]

    • Use an Alternative Stationary Phase: If streaking persists, neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[3]

    • Salt Crystallization: For larger scales, consider an alternative to chromatography. After the initial extraction and solvent removal, dissolve the crude product in a suitable solvent (e.g., isopropanol) and add an acid (like HCl in ether or H₂SO₄) to precipitate the corresponding pyrazolium salt, which is often highly crystalline and can be isolated by filtration.[9]

Q5: My substrate contains other acid-sensitive groups. Are there milder, alternative methods for this deprotection?

A5: Absolutely. When standard protic acids are too harsh, a variety of milder catalytic systems can be employed. These are particularly useful when groups like silyl ethers (e.g., TBS), acetals, or Boc-amines are present.

Table 2: Alternative Mild Deprotection Methods

Reagent/Catalyst SystemTypical ConditionsMechanism/RemarksReference
Bismuth(III) Triflate (Bi(OTf)₃)Catalytic amount (1-5 mol%) in MeOH or MeCN, RTMild Lewis acid that is effective in catalyzing the cleavage of THP ethers under nearly neutral conditions.[10]
Iron(III) Tosylate (Fe(OTs)₃)Catalytic amount (2-5 mol%) in MeOH, RTAn efficient and mild Lewis acid catalyst for THP deprotection.[11]
Zeolite H-betaHeterogeneous catalyst, stirred in solvent (e.g., DCM)A solid acid catalyst that can be filtered off after the reaction, simplifying work-up. Offers high yield and mild conditions.[10]
Lithium Chloride (LiCl) in DMSO/H₂OExcess LiCl, 90 °CA non-acidic method that proceeds under neutral conditions, suitable for highly acid-sensitive substrates. The mechanism is distinct from acid hydrolysis.[12]
Cerium(IV) Ammonium Nitrate (CAN)Catalytic amount in MeCN/H₂O, RTWorks under neutral conditions and is highly chemoselective.[13]

When choosing an alternative method, it is crucial to perform a small-scale test reaction to ensure compatibility with your specific substrate.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient cross-coupling of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile, yet sometimes challenging, substrate. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The oxan-2-yl (tetrahydropyranyl or THP) group serves as a robust protecting group for the pyrazole nitrogen, preventing complications from the acidic N-H proton that can inhibit or deactivate palladium catalysts in unprotected pyrazoles.[1][2] This protection is stable under most cross-coupling conditions but must be considered during catalyst system selection and final deprotection steps.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding experimental design for the cross-coupling of this compound.

Q1: Which cross-coupling reaction is most suitable for my needs?

The choice of reaction depends on the desired bond (C-C or C-N) and the coupling partner. Here’s a breakdown of the most common choices:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[5][6] This is often the first choice for C-C bond formation.

  • Heck Reaction: Forms C-C bonds by coupling with an alkene. This reaction is excellent for synthesizing substituted alkenes, particularly with trans selectivity.[7][8]

  • Sonogashira Coupling: The premier choice for creating C(sp²)–C(sp) bonds with terminal alkynes. It typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods exist.[9][10]

  • Buchwald-Hartwig Amination: The state-of-the-art method for forming C-N bonds by coupling with primary or secondary amines. This reaction has largely replaced older, harsher methods due to its broad scope and high efficiency.[11][12]

Q2: How do I select the optimal palladium catalyst and ligand?

This is the most critical decision in your experimental design. While older systems used simple ligands like triphenylphosphine (PPh₃), modern cross-coupling of heteroaryl halides benefits immensely from specialized ligands.

  • Palladium Source: Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle pre-catalysts (e.g., G2, G3, G4 pre-catalysts). Pre-catalysts are often preferred as they are more stable and provide more consistent generation of the active Pd(0) species.[13]

  • Ligand Choice: For a substrate like 3-bromopyrazole, the oxidative addition step can be slow. Therefore, sterically bulky, electron-rich monophosphine ligands are highly recommended.[14] These ligands increase the electron density on the palladium center, which facilitates oxidative addition, and their bulk promotes the formation of the highly active, monoligated Pd(0)L species.[14][15]

    • Top Choices: Dialkylbiaryl phosphine ligands (Buchwald Ligands) such as XPhos, SPhos, and RuPhos are excellent starting points.[13][16] N-heterocyclic carbenes (NHCs) can also be highly effective, particularly in challenging couplings.[17]

Q3: What is the role of the base and how do I choose one?

The base plays multiple crucial roles in the catalytic cycle, including activating the coupling partner (e.g., the boronic acid in Suzuki coupling) and neutralizing the HX generated during the reaction.[18]

  • For Suzuki Coupling: A moderately strong inorganic base is typical. K₂CO₃ is a common and cost-effective choice. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5][18]

  • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu or LiHMDS are the most common choices.[2][12]

  • For Sonogashira/Heck Coupling: An amine base like Et₃N or DIPEA is often used, which also serves as a solvent in some cases.[7][10]

Q4: How does solvent choice impact the reaction?

The solvent is not merely an inert medium; it influences catalyst stability, solubility of reagents, and reaction kinetics.[19][20]

  • Common Solvents: Aprotic, non-polar or polar solvents are generally used. 1,4-Dioxane, Toluene, and THF are excellent choices for many cross-coupling reactions.[18][19] Sometimes, a co-solvent of water is necessary, particularly for Suzuki couplings using carbonate or phosphate bases.

  • Polarity Effects: The polarity of the solvent can sometimes influence the active catalytic species and reaction pathway.[21][22] For instance, in some systems, polar solvents can favor different reaction selectivities compared to non-polar solvents.[21]

Troubleshooting Guide

Encountering issues is a normal part of research. This guide provides a systematic approach to diagnosing and solving common problems.

Problem: My reaction shows low or no conversion to the desired product.

  • Question: Is my catalyst active?

    • Insight: The active Pd(0) catalyst is sensitive to oxygen. Incomplete degassing can lead to the oxidation of ligands (e.g., PPh₃ to Ph₃P=O) and the formation of inactive palladium black.

    • Solution:

      • Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed using a "freeze-pump-thaw" cycle (3x) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[23]

      • Use a Pre-catalyst: Modern palladacycle pre-catalysts (like XPhos Pd G2/G3) are air-stable and generate the active Pd(0) species more reliably in situ.[13][24]

      • Check Reagent Purity: Ensure palladium sources and ligands have not degraded during storage.

  • Question: Is my ligand choice appropriate?

    • Insight: Simple ligands like PPh₃ are often ineffective for electron-rich or sterically hindered heteroaryl bromides. The electronics and sterics of the ligand are paramount.

    • Solution: Screen a panel of more advanced ligands. Start with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos . These are known to accelerate the challenging oxidative addition step.[14][16]

  • Question: (Suzuki Specific) Is my boronic acid decomposing?

    • Insight: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially at higher temperatures or with certain bases. This is particularly problematic with unstable heteroaryl boronic acids.[1]

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are dry.

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than their corresponding boronic acids.

      • Optimize the Base: Sometimes a milder base or anhydrous conditions with a base like TMSOK can prevent this side reaction.[5]

  • Question: Could the pyrazole itself be inhibiting the catalyst?

    • Insight: Even with the THP protecting group, the lone pair on the second pyrazole nitrogen can potentially coordinate to the palladium center, inhibiting catalysis.

    • Solution: This is where ligand choice is critical. A bulky ligand can sterically disfavor this coordination, keeping the catalyst active. This is another reason why ligands like XPhos are superior to smaller ones like PPh₃ for this substrate class.[1]

Problem: I'm observing significant side products like debromination or homocoupling.

  • Question: What is causing the debromination of my starting material?

    • Insight: The reduction of the aryl bromide to the corresponding arene can occur through various pathways, often involving trace water or other proton sources.

    • Solution:

      • Strictly Anhydrous Conditions: Dry your solvents and reagents thoroughly.

      • Optimize Base: Some bases can promote this pathway more than others. If using an alkoxide, ensure conditions are anhydrous.

      • Lower Temperature: Running the reaction at the lowest effective temperature can minimize side reactions.

  • Question: Why am I seeing homocoupling of my coupling partner (e.g., biaryl from boronic acid)?

    • Insight: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. It can also occur if the transmetalation step is slow relative to other pathways.

    • Solution:

      • Improve Degassing: This is the most common cause. Ensure the reaction is truly anaerobic.[25]

      • Adjust Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes favor the desired cross-coupling pathway.[25]

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for troubleshooting a failing cross-coupling reaction.

G start Low or No Yield check_catalyst 1. Check Catalyst Activity - Degas rigorously - Use a pre-catalyst - Check reagent purity start->check_catalyst screen_ligands 2. Screen Ligands - Switch from PPh3 to  Buchwald-type ligands  (e.g., XPhos, SPhos) check_catalyst->screen_ligands If no improvement optimize_conditions 3. Optimize Conditions - Screen bases (K2CO3, K3PO4) - Screen solvents (Dioxane, Toluene) - Adjust temperature screen_ligands->optimize_conditions If no improvement check_side_reactions 4. Check for Side Reactions - Protodeboronation? - Debromination? optimize_conditions->check_side_reactions If still low yield

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Data & Protocols

Comparative Table of Suzuki-Miyaura Coupling Conditions

The following table summarizes a set of validated starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These serve as excellent starting points for optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10018< 30%
2Pd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (2)Toluene1001275%
3XPhos Pd G3 (2)-K₃PO₄ (2)1,4-Dioxane908> 90%

Yields are representative and will vary based on the specific boronic acid used.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition C Ar-Pd(II)-Br(L)₂ (Ar = Pyrazolyl) B->C Pyrazole-Br D Transmetalation (with R-B(OR)₂ + Base) C->D E Ar-Pd(II)-R(L)₂ D->E R-B(OR)₂ F Reductive Elimination E->F G Ar-R F->G Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a robust method for the coupling of This compound with 4-methoxyphenylboronic acid .

Reagents & Equipment:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 260 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and ground K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Addition: Add the XPhos Pd G3 pre-catalyst (17 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with inert gas three times.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-1-(oxan-2-yl)-1H-pyrazole.

Deprotection Note: The THP group can be removed under mild acidic conditions, such as catalytic p-toluenesulfonic acid (TsOH) in methanol or HCl in an appropriate solvent, to yield the free pyrazole.[4]

References

Preventing debromination of 3-Bromo-1-(oxan-2-yl)-1h-pyrazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

A Guide to Preventing Debromination in Synthetic Applications

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block. A recurring challenge in its application is the premature loss of the bromine atom—a critical handle for further functionalization—through hydrodebromination. This document provides in-depth, field-tested troubleshooting advice and preventative strategies to maintain the integrity of the C-Br bond during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the oxan-2-yl (tetrahydropyranyl, THP) group on the pyrazole?

A1: The THP group serves as a protecting group for the pyrazole N-H. This is crucial for two main reasons:

  • Regiocontrol: It directs reactions to specific positions. For instance, in metal-halogen exchange, it prevents deprotonation at the N-H position and directs the reaction to the C-Br bond.

  • Solubility: The THP group often improves the solubility of the pyrazole intermediate in common organic solvents.[1]

The THP group is generally stable under basic, reductive, and organometallic conditions but is labile to acid.[2][3]

Q2: Why is the C3-Br bond on the pyrazole susceptible to cleavage?

A2: The C-Br bond on an electron-rich heterocyclic system like pyrazole can be labile under certain conditions, particularly in palladium-catalyzed cross-coupling reactions. The primary pathway for undesired cleavage is hydrodebromination, where the bromine is replaced by a hydrogen atom. This side reaction can be promoted by several factors, including the choice of base, catalyst system, presence of hydride sources (like water or alcohols), and high reaction temperatures.[4]

Q3: Does the THP group introduce stereochemistry that I need to be aware of?

A3: Yes. The attachment of the THP group to the pyrazole nitrogen creates a new stereocenter at the anomeric carbon (C2 of the oxane ring). If your starting material is achiral, you will form a racemic mixture of diastereomers. This can sometimes lead to complications in purification and NMR analysis.[2][3]

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools for functionalizing the C3 position. However, they are also the most common scenarios for observing significant debromination.

Issue: Significant formation of 1-(oxan-2-yl)-1H-pyrazole byproduct is observed during my cross-coupling reaction.

This is the most frequent problem. The cause often lies in a catalytic cycle where a palladium-hydride intermediate is generated, which then participates in reductive elimination with the pyrazole substrate to cleave the C-Br bond.[5]

Troubleshooting Workflow: Cross-Coupling Reactions

G cluster_0 start Debromination Observed in Cross-Coupling base Step 1: Evaluate the Base start->base temp Step 2: Assess Temperature & Time base->temp If problem persists base_sol Issue: Using strong bases (e.g., NaOtBu, NaOH). Solution: Switch to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. base->base_sol catalyst Step 3: Analyze Catalyst & Ligand temp->catalyst If problem persists temp_sol Issue: High temperatures (>100 °C) and long reaction times. Solution: Lower the temperature and monitor the reaction closely. Stop when the starting material is consumed. temp->temp_sol solvent Step 4: Check Solvents & Reagents catalyst->solvent If problem persists catalyst_sol Issue: Ligand promotes β-hydride elimination or slow reductive elimination. Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the desired coupling. catalyst->catalyst_sol end Debromination Minimized solvent->end Problem Resolved solvent_sol Issue: Protic solvents or water acting as a hydride source. Solution: Use anhydrous aprotic solvents (e.g., toluene, dioxane, THF). Ensure all reagents are dry. solvent->solvent_sol

Caption: A logical workflow for troubleshooting debromination.

Detailed Analysis & Recommendations

1. Choice of Base:

  • Causality: Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides (NaOH, KOH), can promote pathways that generate Pd-H species, leading to hydrodebromination.[4] For Buchwald-Hartwig aminations, strong bases like NaOtBu are common but can cause issues with sensitive substrates.[6]

  • Solution: Switch to milder inorganic bases. Phosphates and carbonates are often superior choices.

    • K₃PO₄: An excellent, moderately basic choice for many couplings.

    • Cs₂CO₃ or K₂CO₃: Weaker bases that are effective and less likely to promote side reactions.[6]

    • CsF: Has been reported as effective in minimizing byproducts in couplings of similar bromo-heterocycles.[7]

2. Catalyst & Ligand System:

  • Causality: The ligand sphere around the palladium center dictates the relative rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[8][9] If reductive elimination is slow, competing debromination pathways can dominate.

  • Solution: Employ modern, bulky, and electron-rich phosphine ligands. These ligands stabilize the catalyst, accelerate the oxidative addition of the aryl bromide, and facilitate a rapid reductive elimination step, which outcompetes the debromination pathway.[10][8]

Ligand/PrecatalystClassKey Advantage for Preventing Debromination
XPhos / XPhos Pd G3 Buchwald LigandPromotes rapid reductive elimination, highly effective for challenging couplings.[10]
SPhos / SPhos Pd G2 Buchwald LigandExcellent general ligand, often reduces debromination in aminations.[8]
RuPhos / RuPhos Pd G3 Buchwald LigandParticularly effective for electron-rich aryl halides.[8]
Pd(dppf)Cl₂ Ferrocenyl LigandA robust, classic catalyst, but may be less effective than modern Buchwald systems for this specific issue.

3. Solvents and Additives:

  • Causality: Protic solvents (alcohols, water) can serve as a source of hydrogen for the hydrodebromination reaction.[4][11] Even trace amounts of water in aprotic solvents can be problematic.

  • Solution: Use high-purity, anhydrous aprotic solvents such as toluene, 1,4-dioxane, or THF.[10] Ensure all reagents, including the base and boronic acid/ester, are dry. Degassing the solvent and reaction mixture by sparging with argon or nitrogen is critical to remove oxygen, which can degrade the catalyst and promote side reactions.[6]

Optimized Protocol Example: Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of ~0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for both consumption of starting material and formation of the debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Lithiation & Metal-Halogen Exchange

Metal-halogen exchange using organolithium reagents (e.g., n-BuLi, t-BuLi) is a primary method for converting the C-Br bond into a nucleophilic C-Li species, which can then be quenched with an electrophile.

Issue: After quenching my lithiation reaction, I recover mainly the debrominated starting material, 1-(oxan-2-yl)-1H-pyrazole.

This indicates that the aryllithium intermediate is being protonated before it can react with your intended electrophile.

Causality: The aryllithium species is a very strong base. It will readily react with any available proton source.

  • Solvent: THF, while common, can be deprotonated by strong bases like t-BuLi, especially at temperatures above -78 °C.

  • Reagents: The electrophile or its solvent may contain trace amounts of water or other protic impurities.

  • Atmosphere: Incomplete inert atmosphere can allow moisture to enter the reaction.

Preventative Strategies for Metal-Halogen Exchange
  • Rigorous Anhydrous Conditions:

    • Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen.

    • Use freshly distilled, anhydrous solvents. Diethyl ether or toluene are often preferred over THF for very low-temperature reactions.

    • Ensure the electrophile is anhydrous. Liquid electrophiles should be distilled; solids should be dried in vacuo.

  • Temperature Control is Critical:

    • Lithium-halogen exchange is extremely fast, even at very low temperatures.[12] Conduct the reaction at -78 °C (dry ice/acetone bath) or even -100 °C (liquid N₂/diethyl ether slush bath).[13]

    • Rationale: At these low temperatures, side reactions like proton abstraction from the solvent are significantly slowed, while the desired metal-halogen exchange remains rapid.[13]

  • Reagent Addition Order:

    • Add the organolithium reagent slowly to the solution of the bromopyrazole at low temperature.

    • After a short stirring time (typically 5-15 minutes is sufficient), add the electrophile directly to the cold reaction mixture. Do not allow the aryllithium intermediate to warm up before the quench.

Visualizing Competing Pathways

Caption: Competing pathways during metal-halogen exchange.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient scale-up of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The tetrahydropyranyl (THP) protecting group provides a stable yet readily cleavable moiety, allowing for selective functionalization of the pyrazole ring.[2][3] Scaling up the synthesis of this compound from lab-scale to pilot or manufacturing scale presents unique challenges that require careful consideration of reaction parameters, potential side reactions, and purification strategies. This guide aims to address these challenges by providing practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. First, 3-Bromo-1H-pyrazole is synthesized, followed by the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group derived from 3,4-dihydro-2H-pyran (DHP).

Q2: What are the common methods for the synthesis of the precursor, 3-Bromo-1H-pyrazole?

A2: A common method involves the bromination of pyrazole.[4] One reported method utilizes potassium dichromate and hydrobromic acid to achieve bromination, followed by extraction and crystallization to isolate the product.[4][5]

Q3: Why is the THP protecting group used for the pyrazole nitrogen?

A3: The THP group is an acid-labile protecting group that is stable under a wide range of reaction conditions, including those involving organometallic reagents and basic conditions.[2][3] This stability allows for selective reactions at other positions of the pyrazole ring. The protection is reversible under acidic conditions.[2]

Q4: What are the typical conditions for the THP protection of 3-Bromo-1H-pyrazole?

A4: The THP protection is generally carried out by reacting 3-Bromo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]

Q5: What are the critical safety precautions to consider during this synthesis?

A5: 3-Bromopyrazole is harmful if swallowed and causes skin and eye irritation.[6] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Dihydropyran is a flammable liquid and should be handled away from ignition sources.[9] Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[6][7][8][9][10]

Experimental Protocols

Part 1: Synthesis of 3-Bromo-1H-pyrazole

This protocol is adapted from a literature procedure and may require optimization for specific scales.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)
Pyrazole68.086.81 g
50% Hydrobromic Acid-161.80 g (containing 1.0 mol HBr)
25% Potassium Dichromate Solution294.1847.07 g
Ferrous Oxide71.844.31 g
Chlorobenzene112.5673.5 g

Procedure:

  • In a well-ventilated fume hood, dissolve pyrazole (6.81 g, 0.1 mol) in 50.0% hydrobromic acid (161.80 g) in a suitable reaction vessel equipped with a stirrer and a thermometer.

  • Cool the mixture to 5-15 °C with an ice bath.

  • Slowly add the 25.0% potassium dichromate solution (47.07 g) dropwise while maintaining the temperature between 5-15 °C.

  • After the addition is complete, continue stirring at 5-15 °C and monitor the reaction progress by HPLC.

  • Once the desired conversion is reached (e.g., when 3-Bromo-1H-pyrazole constitutes >90% of the organic components), add ferrous oxide (4.31 g) to quench the reaction.

  • Transfer the reaction mixture to a separatory funnel and add chlorobenzene (73.5 g).

  • Extract the aqueous phase with chlorobenzene. Separate the organic layer.

  • Cool the organic phase to -15 to -5 °C to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold chlorobenzene, and dry under vacuum to obtain 3-Bromo-1H-pyrazole. A typical yield is around 83% with a purity of >98%.[4]

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)
3-Bromo-1H-pyrazole146.9714.7 g
3,4-Dihydro-2H-pyran (DHP)84.1210.1 g (1.2 eq)
p-Toluenesulfonic acid (p-TsOH)172.200.19 g (catalytic)
Dichloromethane (DCM)84.93200 mL
Saturated Sodium Bicarbonate Solution-As needed
Brine-As needed
Anhydrous Sodium Sulfate142.04As needed

Procedure:

  • To a solution of 3-Bromo-1H-pyrazole (14.7 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask, add 3,4-dihydro-2H-pyran (10.1 g, 0.12 mol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.19 g).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of 3-Bromo-1H-pyrazole Incomplete reaction.- Extend the reaction time. - Ensure the temperature is maintained within the optimal range (5-15 °C). - Check the quality and concentration of the reagents.
Product loss during workup.- Perform multiple extractions with chlorobenzene. - Ensure complete crystallization by maintaining a low temperature for a sufficient duration.
Formation of over-brominated byproducts The pyrazole ring is susceptible to further bromination.[11]- Carefully control the stoichiometry of the brominating agent. - Monitor the reaction closely by HPLC and quench it as soon as the desired product is maximized.
Incomplete THP protection Insufficient catalyst or DHP.- Add a slightly larger excess of DHP (e.g., 1.5 eq). - Add more catalyst incrementally while monitoring the reaction.
Deactivation of the catalyst.- Ensure all reagents and solvents are dry.
Difficult purification of this compound Presence of unreacted 3-Bromo-1H-pyrazole.- Improve the efficiency of the THP protection step. - A basic wash during workup can help remove the acidic starting material.
Co-elution of impurities during chromatography.- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Reaction stalling during THP protection Low reaction temperature.- Gently warm the reaction mixture (e.g., to 30-40 °C) if monitoring indicates a slow reaction at room temperature.

Visualizing the Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination of Pyrazole cluster_step2 Step 2: THP Protection Pyrazole Pyrazole Bromination Bromination (K2Cr2O7, HBr) Pyrazole->Bromination BromoPyrazole 3-Bromo-1H-pyrazole Bromination->BromoPyrazole Protection THP Protection (p-TsOH, DCM) BromoPyrazole->Protection DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Protection FinalProduct This compound Protection->FinalProduct Troubleshooting_Logic cluster_bromination Bromination Stage Issues cluster_protection THP Protection Stage Issues Start Low Yield or Impurities Detected OverBromination Over-bromination? Start->OverBromination IncompleteBromination Incomplete Reaction? Start->IncompleteBromination IncompleteProtection Incomplete Protection? Start->IncompleteProtection PurificationDifficulty Purification Difficulty? Start->PurificationDifficulty ControlStoichiometry Control Stoichiometry & Monitor by HPLC OverBromination->ControlStoichiometry ExtendReactionTime Extend Reaction Time / Check Reagents IncompleteBromination->ExtendReactionTime IncreaseDHP Increase DHP/Catalyst IncompleteProtection->IncreaseDHP OptimizeChromatography Optimize Chromatography / Recrystallize PurificationDifficulty->OptimizeChromatography

References

Technical Support Center: Synthesis of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and impurity analysis of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. We will delve into the causality behind impurity formation and provide robust, field-proven troubleshooting strategies and analytical protocols.

Synthetic Overview & Critical Control Points

The synthesis of this compound is typically a two-step process. First, pyrazole is brominated to form the 3-Bromo-1H-pyrazole intermediate.[1][2] Second, the acidic N-H proton of the pyrazole ring is protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to yield the final tetrahydropyranyl (THP) protected product.[3][4]

While seemingly straightforward, the second step—the N-alkylation with DHP—is the source of most critical impurities. The pyrazole ring possesses two nitrogen atoms, leading to potential regioselectivity issues.[5][6][7] Precise control over reaction conditions is paramount to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis and workup.

Q1: My reaction yields a mixture of two major products that are very difficult to separate by column chromatography. What are they?

A1: You are almost certainly observing the formation of regioisomers. The protection of 3-Bromo-1H-pyrazole with DHP can occur on either of the two ring nitrogens, leading to the desired This compound and the undesired 5-Bromo-1-(oxan-2-yl)-1H-pyrazole . These isomers often have very similar polarities, making chromatographic separation challenging.[5][8] The formation of regioisomeric mixtures is a well-documented challenge in the N-functionalization of unsymmetrical pyrazoles.[6][9]

Q2: The NMR spectrum of my final product shows a complex multiplet in the aliphatic region and a lower-than-expected integration for the pyrazole protons. What could be the cause?

A2: This is a classic symptom of forming a diastereomeric mixture. The THP protecting group introduces a new stereocenter at the anomeric carbon (the carbon attached to the two oxygens).[10] If your starting material is achiral, you will form a racemic mixture. However, the complexity in the NMR arises because the protons on the THP ring become diastereotopic, leading to more complex splitting patterns than you might initially expect. This is a known characteristic of THP ethers and is not necessarily an impurity, but a feature of the product's structure.[11]

Q3: My final product is a yellow or brown oil/solid, but I expected a white solid. What causes this coloration?

A3: Color impurities often stem from side reactions involving the starting materials or reagents.[5] Potential causes include:

  • DHP Polymerization: Under strong acidic conditions or elevated temperatures, DHP can polymerize, leading to colored, oligomeric impurities.

  • Hydrazine Traces: If the starting 3-Bromo-1H-pyrazole was synthesized from hydrazine and contains residual starting material, these can undergo side reactions leading to colored byproducts.[5]

  • Oxidation: The pyrazole ring or impurities can be susceptible to air oxidation, especially during workup or prolonged storage.

Q4: After workup, I see a significant amount of my starting 3-Bromo-1H-pyrazole reappearing on TLC or HPLC. Why is this happening?

A4: The THP protecting group is notoriously labile to acid.[11][12] If your aqueous workup is not sufficiently neutralized, or if you use an acidic mobile phase for chromatography (e.g., containing TFA) without caution, you can inadvertently cleave the protecting group, regenerating the starting material. Always ensure your workup involves a mild basic wash (e.g., saturated NaHCO₃ solution) and that your product is stored in a neutral, dry environment.

Troubleshooting Guide: Impurity Identification & Remediation

This section provides a systematic approach to identifying and mitigating the most common impurities.

Workflow for Impurity Analysis

The following diagram outlines a logical workflow for troubleshooting an impure sample of this compound.

G cluster_0 Initial Observation cluster_1 Primary Analysis (LC-MS) cluster_2 Impurity Identification & Action Impure_Sample Impure Sample (TLC/HPLC/NMR) LCMS Run LC-MS Analysis Impure_Sample->LCMS Peak_Analysis Analyze Mass Peaks LCMS->Peak_Analysis Regioisomer Impurity: Regioisomer (Same Mass, Diff RT) Action: Optimize Reaction (See Table 2) Peak_Analysis->Regioisomer Mass = 231/233? Starting_Material Impurity: Starting Material (Mass = 147/149) Action: Check workup pH, Drive reaction to completion Peak_Analysis->Starting_Material Mass = 147/149? Other Impurity: Other (e.g., DHP Polymer) Action: Optimize purification, Check reagent quality Peak_Analysis->Other Other Masses?

Caption: Troubleshooting workflow for impurity identification.

Common Impurities and Their Characteristics

The table below summarizes the most probable impurities, their expected analytical signatures, and their root causes.

Impurity NameStructureCommon SourceAnalytical Signature (LC-MS)
5-Bromo-1-(oxan-2-yl)-1H-pyrazole (Regioisomer)Isomer of the target compoundNon-selective N-alkylation of 3-Bromo-1H-pyrazole.[5][7]Same m/z as product (231/233), different retention time (often very close).
3-Bromo-1H-pyrazole (Starting Material)C₃H₃BrN₂Incomplete reaction or acid-catalyzed deprotection during workup/purification.[12]m/z = 147/149 (characteristic bromine isotope pattern).
Dibromo-pyrazole C₃H₂Br₂N₂Over-bromination during the synthesis of the starting material.[1]m/z = 225/227/229 (characteristic dibromo isotope pattern).
DHP Oligomers/Polymers (C₅H₈O)nUncontrolled acid catalysis or high reaction temperature.Broad, unresolved peaks in chromatogram; may not ionize well.
Focus: Mitigating Regioisomer Formation

Controlling the regioselectivity of the pyrazole alkylation is the most critical factor for achieving high purity.[6][9] While complete selectivity is difficult, the ratio of desired to undesired isomer can be significantly improved.

ParameterRationaleRecommended Action
Temperature Lower temperatures often favor the thermodynamically more stable product and can enhance selectivity by slowing down the reaction rate, allowing subtle electronic differences between the two nitrogen atoms to have a greater influence.Run the reaction at 0 °C to room temperature. Avoid excessive heating.
Catalyst The choice and amount of acid catalyst can influence the reaction pathway. A milder acid may provide better selectivity.Screen milder acid catalysts such as pyridinium p-toluenesulfonate (PPTS) instead of strong acids like H₂SO₄ or HCl.[12]
Solvent Solvent polarity can influence the transition state of the alkylation, affecting the isomer ratio. Fluorinated alcohols have been shown to dramatically increase regioselectivity in some pyrazole formations.[8]Screen a range of solvents from non-polar (e.g., Dichloromethane) to polar aprotic (e.g., Acetonitrile). Consider evaluating 2,2,2-trifluoroethanol (TFE) as an alternative.[8]
Rate of Addition Slow, controlled addition of DHP can help maintain a low concentration of the electrophilic intermediate, potentially favoring reaction at the more nucleophilic nitrogen.Add the 3,4-dihydro-2H-pyran (DHP) dropwise to the solution of 3-Bromo-1H-pyrazole and catalyst over 30-60 minutes.

Standard Operating Protocols (SOPs)

SOP 1: HPLC-MS Method for Impurity Profiling

This protocol is designed for the baseline separation of the target product from its key impurities.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 1.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute 1:10 in a 50:50 mixture of Acetonitrile:Water for analysis.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with UV (PDA) and Mass Spectrometric (ESI+) detection.

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      Time (min) % B
      0.0 10
      5.0 95
      7.0 95
      7.1 10

      | 9.0 | 10 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 210-400 nm (Monitor at 220 nm)

    • MS Detection: ESI+, Scan range 100-500 m/z

  • Expected Results:

    • 3-Bromo-1H-pyrazole (Starting Material): Early eluting peak, m/z = 147/149.

    • Product & Regioisomer: Later eluting, closely spaced peaks, m/z = 231/233. The major peak should be confirmed as the desired product by NMR.

SOP 2: Lab-Scale Recrystallization for Purification

If the regioisomer ratio is unfavorable (>10% undesired isomer), recrystallization may be required.

  • Solvent Screening: Test the solubility of the impure solid in various solvents (e.g., heptane, ethyl acetate, isopropanol, and mixtures thereof) at room temperature and elevated temperature. The ideal solvent will dissolve the product at high temperature but show poor solubility at low temperature.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent system (e.g., Isopropanol/Heptane mixture).

    • If color persists, consider adding a small amount of activated charcoal and hot-filtering the solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified solid under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.

References

Technical Support Center: Reaction Monitoring for 3-Bromo-1-(oxan-2-yl)-1H-pyrazole Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical modifications of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for the common analytical challenges encountered during the synthesis of novel pyrazole derivatives. The core substrate, 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole, is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] Effective reaction monitoring is paramount to achieving high yields, minimizing side-product formation, and ensuring reproducible results.

This center is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for monitoring modifications of this compound?

The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The choice depends on the specific reaction, available equipment, and the level of detail required.

Q2: How do I choose the best monitoring technique for my specific reaction (e.g., Suzuki vs. Sonogashira)?

The optimal technique depends on the physical properties of your reactants and products and the information you need.

  • For rapid, qualitative progress checks: TLC is unparalleled for its speed and low cost. It is suitable for most common cross-coupling reactions.[4][5][6]

  • For quantitative analysis and purity assessment: HPLC-UV is the gold standard. It provides accurate data on the consumption of starting materials and the formation of products, which is crucial for kinetic studies and optimization.[7]

  • For identifying unknown byproducts: GC-MS is excellent for volatile compounds and provides definitive mass data for structural elucidation of impurities.[8] LC-MS is preferred for less volatile or thermally labile compounds.[9]

  • For unambiguous structural confirmation: ¹H NMR spectroscopy of a reaction aliquot can confirm the formation of the desired product by identifying characteristic new signals and the disappearance of starting material peaks.[10][11]

The following workflow can guide your decision-making process.

G Diagram 1: Selecting the Appropriate Monitoring Technique Start Start: Need to monitor reaction? Qualitative Qualitative Check Needed? (Yes/No) Start->Qualitative TLC Use Thin-Layer Chromatography (TLC) - Fast & Inexpensive - Good for tracking spots Qualitative->TLC Yes Quantitative Quantitative Data Needed? Qualitative->Quantitative No End Analysis Complete TLC->End HPLC Use HPLC or LC-MS - Accurate quantification - Purity assessment Quantitative->HPLC Yes Byproducts Need to Identify Byproducts? Quantitative->Byproducts No HPLC->End GCMS_LCMS Use GC-MS (volatile) or LC-MS (non-volatile) - Definitive mass identification Byproducts->GCMS_LCMS Yes Structure Need Structural Confirmation? Byproducts->Structure No GCMS_LCMS->End NMR Use NMR Spectroscopy - Unambiguous structure proof Structure->NMR Yes Structure->End No NMR->End

Caption: Workflow for selecting the appropriate monitoring technique.

Section 2: Core Monitoring Techniques & Protocols

This section provides detailed protocols for the most common analytical methods.

Technique 1: Thin-Layer Chromatography (TLC)

TLC is the first line of analysis for its simplicity and speed. It allows for the visualization of the starting material, product, and major byproducts.

Q3: My TLC spots are streaking or not separating well. What should I do?

This is a common issue related to the choice of solvent system (mobile phase) or sample concentration. The polarity of the mobile phase is critical. For pyrazole cross-coupling products, which are typically more nonpolar than the starting bromo-pyrazole, a good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

Issue Probable Cause Solution
All spots at baseline Mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate).
All spots at solvent front Mobile phase is too polar.Increase the proportion of the nonpolar solvent (e.g., hexanes).
Streaking Sample is too concentrated, or the compound is acidic/basic.Dilute the sample. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.
Poor Separation (Close Rf) The polarity difference is insufficient for separation.Try a different solvent system. For example, substitute dichloromethane for ethyl acetate to alter selectivity.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

  • Sample Preparation: Using a capillary tube, withdraw a micro-aliquot from the reaction mixture. Dilute this aliquot in a vial with ~0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside spots of your starting material(s) for reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spots. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).[6] If spots are not UV-active, staining with iodine or phosphomolybdic acid can be used.[4]

  • Analysis: Compare the reaction lane to the reference lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Technique 2: HPLC and LC-MS

For quantitative and definitive analysis, HPLC and LC-MS are superior. They are essential for optimizing reaction conditions and identifying non-volatile byproducts.

Q4: How do I develop an HPLC method for my reaction?

Method development involves selecting the right column, mobile phase, and detection wavelength. For most pyrazole derivatives, a reversed-phase C18 column is a robust choice.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Sample Preparation and Analysis

  • Sample Preparation: Withdraw a small aliquot (~10-20 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the aliquot in a vial containing 1.0 mL of acetonitrile or methanol to stop the reaction. Vortex thoroughly.[3]

  • Filtration: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove particulate matter that could damage the column.

  • Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is typical. A common gradient might be 10% B to 95% B over 10-15 minutes.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both starting material and product absorb (e.g., 254 nm or 210 nm).

    • Injection Volume: 5-10 µL.

Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for analyzing reactions that produce volatile and thermally stable products and byproducts. The mass spectrometer provides invaluable structural information based on fragmentation patterns.[12]

Q5: Can I analyze the THP-protected pyrazole by GC-MS? It seems to decompose.

The oxan-2-yl (THP) group can be thermally labile and may cleave in a hot GC injector, leading to the observation of the deprotected pyrazole. To mitigate this, lower the injector temperature (e.g., to 200-220 °C) and use a fast oven ramp. If decomposition persists, LC-MS is the more appropriate technique.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Sample Preparation

  • Sample Preparation: Withdraw an aliquot (~50 µL) from the reaction mixture.

  • Workup & Dilution: Dilute the aliquot with 1.5 mL of an organic solvent like ethyl acetate. Wash with a small amount of water or brine to remove non-volatile salts and bases. Dry the organic layer with a small amount of anhydrous sodium sulfate.

  • Transfer: Carefully transfer the clear organic solution to a GC vial.

  • Analysis:

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is generally effective.[8]

    • Injector Temperature: 250 °C (can be lowered if thermal decomposition is observed).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 280-300 °C) to elute all components.[8]

    • Detector: Mass spectrometer scanning a range of m/z 50-500.

Section 3: Troubleshooting Guides for Common Reactions

Failures in cross-coupling reactions are common. This section addresses frequent issues observed when monitoring these transformations.

G Diagram 2: Troubleshooting an Incomplete Cross-Coupling Reaction Start Problem: Reaction Stalled (No Change in TLC/HPLC) CheckReagents Are reagents & solvents high quality and anhydrous/degassed? Start->CheckReagents BadReagents Solution: - Use fresh, pure reagents. - Ensure rigorous degassing of solvents. CheckReagents->BadReagents No CheckCatalyst Is the catalyst active? Has the correct ligand been used? CheckReagents->CheckCatalyst Yes End Re-run Reaction BadReagents->End BadCatalyst Solution: - Use a fresh bottle of catalyst/precatalyst. - Screen different ligands (e.g., Buchwald ligands). CheckCatalyst->BadCatalyst No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes BadCatalyst->End BadTemp Solution: - Increase temperature incrementally. - Be aware of potential catalyst decomposition at high T. CheckTemp->BadTemp No CheckBase Is the base appropriate and soluble? CheckTemp->CheckBase Yes BadTemp->End BadBase Solution: - Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). - Ensure base is finely powdered for better solubility. CheckBase->BadBase No CheckBase->End Yes BadBase->End

Caption: Troubleshooting logic for an incomplete cross-coupling reaction.

Troubleshooting Suzuki-Miyaura Coupling
Observed Problem Potential Cause(s) Recommended Action(s)
No reaction or very low conversion. 1. Inactive catalyst.[13] 2. Poor quality boronic acid (decomposed). 3. Ineffective base or poor solubility of the base.[14] 4. Oxygen in the reaction mixture.1. Use a fresh source of palladium catalyst and ligand. 2. Use fresh boronic acid or a more stable boronate ester. 3. Switch to a different base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered. Consider a different solvent system (e.g., dioxane/water).[15] 4. Thoroughly degas solvents using freeze-pump-thaw cycles or by sparging with argon.[13]
Significant amount of de-brominated starting material. The boronic acid may be degrading (protodeborylation), or a reductive side reaction is occurring.[16]Add the boronic acid in slight excess (1.2-1.5 eq). Ensure the base is sufficiently anhydrous.
Formation of a biaryl byproduct (homocoupling of boronic acid). This is often promoted by the presence of oxygen.Improve the degassing procedure for all solvents and reagents.[13]
Troubleshooting Sonogashira Coupling
Observed Problem Potential Cause(s) Recommended Action(s)
No reaction or stalling. 1. Inactive palladium or copper catalyst.[9] 2. Base is not strong enough or is unsuitable (e.g., amine base). 3. Insufficient temperature for a less reactive bromide.[17]1. Use fresh catalysts. Ensure the copper(I) source is not oxidized. 2. Use an inorganic base like K₂CO₃ or an amine base like Et₃N or DIPEA.[9] 3. Gradually increase the reaction temperature (e.g., from RT to 60-80 °C).
Significant homocoupling of the alkyne (Glaser coupling). This is a very common side reaction, catalyzed by the copper co-catalyst in the presence of oxygen.[9]1. Rigorously exclude oxygen by running the reaction under a positive pressure of inert gas (argon/nitrogen).[9] 2. Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. 3. Consider running the reaction under copper-free conditions, which may require a different ligand and higher temperatures.[17]
Troubleshooting Buchwald-Hartwig Amination
Observed Problem Potential Cause(s) Recommended Action(s)
Low or no conversion. 1. Incorrect palladium/ligand combination for the specific amine.[18] 2. The base is not strong enough (e.g., K₂CO₃ is often insufficient). 3. Water in the reaction mixture can hydrolyze the phosphine ligand.1. Screen different bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos).[19] 2. Use a stronger base such as NaOtBu, K₃PO₄, or LHMDS.[2] 3. Use anhydrous solvents and reagents.
Low yield with primary alkylamines. β-hydride elimination from the palladium-amide intermediate can be a competing pathway, leading to de-brominated starting material and an enamine/imine byproduct.[19]Use a specialized ligand system designed to promote reductive elimination over β-hydride elimination. Sometimes, switching from a palladium to a copper-catalyzed system can be effective for these substrates.[19][20]

Section 4: Monitoring Deprotection of the Oxan-2-yl (THP) Group

Q6: I need to remove the THP protecting group after my coupling reaction. How can I monitor this?

The removal of the THP group is typically achieved under acidic conditions (e.g., HCl in methanol, or TFA in dichloromethane).[21] This reaction is usually very fast and clean.

  • Monitoring Technique: TLC is ideal. The deprotected pyrazole is significantly more polar than the THP-protected starting material. You should observe the disappearance of the starting material spot (higher Rf) and the appearance of a new product spot at or near the baseline (low Rf) in a nonpolar solvent system like hexanes/ethyl acetate.

  • Confirmation: After workup, the success of the deprotection can be confirmed by ¹H NMR (disappearance of the characteristic THP acetal proton signal between 5.5-6.0 ppm and the reappearance of a broad N-H signal) and LC-MS (a decrease in mass corresponding to the THP group, 85.13 g/mol ).

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1-(oxan-2-yl)-1H-pyrazole, also known as 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole, is a heterocyclic compound that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, featuring in numerous drugs with a wide array of biological activities.[3][4] In the highly regulated landscape of pharmaceutical development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety and efficacy of the final drug product.[5][6] The presence of uncharacterized impurities can lead to unforeseen side effects, reduced therapeutic efficacy, and significant regulatory hurdles.

This guide provides an in-depth, experience-driven protocol for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the selected methodology, present a robust, validated protocol, and objectively compare its performance against alternative analytical techniques. The objective is to equip researchers, analytical chemists, and drug development professionals with a comprehensive framework for establishing a scientifically sound and defensible purity assessment strategy.

Chapter 1: The Primary Analytical Technique: A Deep Dive into Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for a vast majority of pharmaceutical compounds.[7] For a molecule like this compound, which is non-volatile and possesses a UV-active chromophore in its pyrazole ring, Reverse-Phase HPLC (RP-HPLC) is unequivocally the method of choice.[6] Its precision, robustness, and ability to separate a wide range of impurities make it an indispensable tool.[7]

The Causality Behind Method Development Choices

A robust analytical method is not a product of chance, but of deliberate, science-driven choices. Here, we dissect the critical decisions in developing a purity method for our target analyte.

  • Column Chemistry Selection: The initial and most critical choice is the stationary phase. A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development.[8][9] Its dense hydrophobic environment provides excellent retention for moderately polar heterocyclic compounds like our analyte. The rationale is based on the principle of "like dissolves like"; the non-polar C18 chains interact with the non-polar regions of the analyte, facilitating separation based on hydrophobicity. While other phases like Phenyl-Hexyl could offer alternative selectivity through π-π interactions with the pyrazole ring, the C18 phase provides the most reliable and predictable performance for initial screening and routine analysis.

  • Mobile Phase Strategy: The mobile phase is the engine of separation. A typical binary system of water (polar) and a less polar organic solvent like acetonitrile (ACN) or methanol is used. ACN is often preferred over methanol due to its lower viscosity (leading to higher column efficiency) and better UV transparency. To ensure sharp, symmetrical peaks, an acid modifier is essential. The pyrazole ring contains nitrogen atoms that can exhibit basic properties.[10] Under neutral pH, these nitrogens can interact with residual acidic silanols on the silica backbone of the column, causing peak tailing. The addition of 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates these nitrogens and suppresses the silanol interactions, resulting in vastly improved peak shape.[9][11]

  • Elution Mode: Gradient vs. Isocratic: For purity analysis, where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one.[7] A gradient program, which starts with a high percentage of the aqueous phase and gradually increases the organic phase, ensures that highly polar impurities elute early while retaining and resolving highly non-polar impurities that might otherwise be retained indefinitely or co-elute with the main peak in an isocratic run.

  • Detector Selection: The presence of the conjugated π-electron system in the pyrazole ring makes the molecule an ideal candidate for UV-Vis detection. A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows for the determination of the maximum absorbance wavelength (λ-max) for the analyte, ensuring the highest sensitivity. Furthermore, a PDA detector provides spectral information for each peak, which is invaluable for peak purity assessment and identifying potential co-eluting impurities.

Chapter 2: A Self-Validating Protocol for Purity Determination

The following protocol is designed to be a self-validating system. The inclusion of rigorous System Suitability Testing (SST) ensures that the chromatographic system is performing adequately before any sample analysis, guaranteeing the integrity of the generated data.[9]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting A Weigh Reference Standard & Sample Accurately D Dissolve Standard & Sample in Diluent to Final Conc. A->D B Prepare Mobile Phases (A: 0.1% TFA in Water, B: ACN) C Prepare Diluent (e.g., 50:50 Water:ACN) E System Equilibration D->E F System Suitability Test (SST) (Replicate Injections of Standard) E->F G SST Pass/Fail Check F->G G->E Fail H Inject Blank (Diluent) G->H Pass I Inject Sample Solution H->I J Integrate Chromatograms I->J K Identify & Quantify Impurities (Area Percent Method) J->K L Generate Final Report (Purity %, SST Results) K->L

Caption: High-level workflow for HPLC purity analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Chromatography Data System (CDS) for control and data acquisition.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or determined λ-max)
Injection Volume 10 µL

| Run Time | 35 minutes |

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water. Filter and degas both mobile phases before use.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, inject the Reference Standard Solution five times. The results must meet the following criteria for the system to be deemed suitable for analysis. This step is a cornerstone of a trustworthy, self-validating protocol.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column health and no undesirable secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Data Analysis

The purity of the sample is determined by the area normalization method. The area of each impurity peak is calculated as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Chapter 3: Comparative Analysis with Alternative Techniques

While RP-HPLC is the primary workhorse, a comprehensive purity profile often requires orthogonal methods—techniques that separate compounds based on different chemical principles.[12] This approach provides a more complete picture and mitigates the risk of missing impurities that are not amenable to the primary method.

Decision Logic for Method Selection

G A Purity Analysis Required for This compound B Is the Analyte Volatile & Thermally Stable? A->B C Use Gas Chromatography (GC) (Ideal for Residual Solvents) B->C Yes D No B->D E Does Analyte have a UV Chromophore? D->E F Yes E->F G Use RP-HPLC with UV/PDA (Primary Method for API & Impurities) F->G H Need to Identify Unknown Impurities? G->H J Need Absolute Quantitative Purity without Reference Standards? G->J I Couple HPLC to Mass Spec (LC-MS for Identification) H->I Yes K Use Quantitative NMR (qNMR) (Orthogonal Confirmation) J->K Yes

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, a molecule of interest in synthetic chemistry due to the prevalence of pyrazole and oxane moieties in pharmacologically active compounds.[1][2]

This guide, authored from the perspective of a Senior Application Scientist, will not only present the spectral data but also delve into the reasoning behind the spectral assignments, drawing upon fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the molecular structure of this compound with the standardized atom numbering is presented below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.

Caption: Molecular structure and atom numbering for this compound.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30 (a standard 30-degree pulse sequence)

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (a power-gated proton-decoupled sequence with a 30-degree pulse)

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: -10 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

A Sample Weighing (10-20 mg) B Dissolution in CDCl3 (0.6 mL) A->B C Transfer to NMR Tube B->C D 1H & 13C NMR Acquisition C->D E Fourier Transform D->E F Phase Correction E->F G Chemical Shift Calibration F->G H Integration & Analysis G->H

References

A Comparative Guide to the Reactivity of 3-Bromo- and 3-Iodopyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in marketed drugs and bioactive molecules underscores the importance of efficient and predictable methods for its functionalization.[1][2] Among the most powerful tools for modifying this privileged heterocycle are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key building blocks, 3-bromopyrazole and 3-iodopyrazole, offering experimental insights to inform your synthetic strategy.

The choice between a bromo or iodo substituent at the 3-position of the pyrazole ring is a critical decision that significantly impacts reaction conditions, catalyst selection, and overall efficiency. This guide will dissect the fundamental chemical principles governing their differential reactivity and provide practical, data-driven recommendations for their use in common cross-coupling transformations.

The Decisive Factor: The Carbon-Halogen Bond

The disparate reactivity of 3-bromo- and 3-iodopyrazoles is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The key differences lie in bond strength, bond length, and polarizability.

  • Bond Strength and Length: The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.[3][4][5] This is a direct consequence of the larger atomic radius of iodine compared to bromine.[4][5] A weaker C-I bond means that less energy is required to break it, facilitating the initial and often rate-determining step of many cross-coupling reactions: oxidative addition.[6]

  • Polarizability: The electron cloud of iodine is more diffuse and polarizable than that of bromine. This increased polarizability enhances the interaction between the aryl halide and the palladium catalyst, further promoting the oxidative addition step.

These fundamental differences in the C-X bond dictate that 3-iodopyrazoles are generally more reactive than their 3-bromo counterparts in palladium-catalyzed cross-coupling reactions.[6][7]

Performance in Key Cross-Coupling Reactions: A Head-to-Head Comparison

The enhanced reactivity of 3-iodopyrazoles translates to tangible advantages in several widely used cross-coupling reactions, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Reaction Type3-Iodopyrazole3-BromopyrazoleKey Considerations
Suzuki-Miyaura Coupling Highly reactive, often proceeds at room temperature with standard Pd catalysts (e.g., Pd(PPh₃)₄).[7]Less reactive, typically requires elevated temperatures and/or more sophisticated, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to achieve comparable yields.[8][9][10][11]For complex or sensitive substrates, the milder conditions afforded by 3-iodopyrazoles can be crucial for preserving functional groups.
Sonogashira Coupling Generally the preferred substrate, reacting readily under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[12][13] Reactions often proceed efficiently at room temperature.[12][13]Often requires higher temperatures and may necessitate the use of copper-free conditions to minimize side reactions like Glaser-Hay homocoupling.[14][15][16] In some cases, bromopyrazoles may fail to react under conditions where iodopyrazoles are successful.[17]The higher reactivity of 3-iodopyrazoles is particularly advantageous for coupling with less reactive alkynes.
Buchwald-Hartwig Amination More reactive, allowing for coupling with a broader range of amines under milder conditions.[18]Can be effectively coupled, but often requires more specialized and bulky phosphine ligands to facilitate the reaction, especially with less nucleophilic amines.[18][19][20]The choice of ligand is critical for the success of Buchwald-Hartwig aminations with 3-bromopyrazoles.[19]

Experimental Insight: A Deeper Dive into the Catalytic Cycle

To understand the practical implications of these reactivity differences, let's examine the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Cross-Coupling Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X 3-Halo-pyrazole (Ar-X) R-M Coupling Partner (e.g., R-B(OH)2)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: This is the initial step where the aryl halide (3-halo-pyrazole) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[21][22][23] This step involves the cleavage of the C-X bond and is typically the rate-determining step of the overall reaction.[6] Due to the weaker C-I bond, 3-iodopyrazoles undergo oxidative addition much more readily than 3-bromopyrazoles.[6] This is the primary reason for their enhanced reactivity.

  • Transmetalation: In this step, the organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center.[21][22][24] This step is generally less sensitive to the nature of the halide on the pyrazole ring.

  • Reductive Elimination: This is the final step where the two organic fragments are coupled together, forming the desired product and regenerating the active Pd(0) catalyst.[21][25][26]

The faster rate of oxidative addition for 3-iodopyrazoles allows the entire catalytic cycle to turn over more quickly, leading to faster reaction times and often higher yields, especially under milder conditions.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocols illustrate the practical differences in reaction conditions for a Suzuki-Miyaura coupling of a generic 3-halopyrazole with phenylboronic acid.

Protocol 1: Coupling of 3-Iodopyrazole

  • Reactants:

    • 3-Iodopyrazole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/H₂O (4:1:1)

  • Procedure:

    • To a degassed solution of 3-iodopyrazole and phenylboronic acid in the solvent mixture, add Pd(PPh₃)₄ and Na₂CO₃.

    • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Coupling of 3-Bromopyrazole

  • Reactants:

    • 3-Bromopyrazole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (3 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Procedure:

    • To a degassed solution of 3-bromopyrazole and phenylboronic acid in the solvent mixture, add Pd(dppf)Cl₂ and K₂CO₃.

    • Heat the reaction mixture to 80-100 °C for 8-12 hours, monitoring by TLC/LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Key Differences in Experimental Setup:

  • Catalyst: The more reactive 3-iodopyrazole can be effectively coupled using a standard, less expensive palladium catalyst like Pd(PPh₃)₄. The less reactive 3-bromopyrazole often requires a more specialized catalyst system, such as one employing a bulky, electron-rich phosphine ligand like dppf, to achieve efficient coupling.

  • Temperature: The coupling of 3-iodopyrazole can often be achieved at room temperature, whereas the 3-bromopyrazole typically requires heating to overcome the higher activation energy of the oxidative addition step.

Conclusion and Recommendations

The choice between 3-bromo- and 3-iodopyrazoles is a strategic one that should be guided by the specific requirements of the synthetic route.

  • For rapid, efficient, and mild couplings, 3-iodopyrazoles are the superior choice. Their enhanced reactivity allows for the use of standard catalysts, lower temperatures, and shorter reaction times, which is particularly beneficial when working with sensitive or complex substrates.

  • 3-Bromopyrazoles are a viable and often more cost-effective alternative, particularly for large-scale synthesis. However, their successful application in cross-coupling reactions typically requires more forceful conditions and the use of more sophisticated and expensive catalyst systems. Researchers should be prepared to invest more time in optimizing reaction conditions when working with these substrates.

By understanding the fundamental principles of C-X bond reactivity and the practical implications for experimental design, researchers can make informed decisions to streamline their synthetic workflows and accelerate the discovery and development of novel pyrazole-based therapeutics.

References

The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for Structural Confirmation of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of novel heterocyclic compounds, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox—it is the bedrock upon which all further research is built. The seemingly subtle placement of a substituent or a specific stereochemical configuration can be the difference between a breakthrough therapeutic and a developmental dead end. This is particularly true for pyrazole derivatives, a class of compounds renowned for their diverse pharmacological activities.[1]

This guide provides an in-depth comparison of the analytical techniques available for the structural confirmation of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole derivatives. We will delve into the unparalleled power of single-crystal X-ray crystallography as the definitive method, supported by a detailed case study. Furthermore, we will objectively compare its performance with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods, providing the critical insights needed to select the most appropriate analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, offering an unparalleled level of structural detail.

Case Study: Structural Elucidation of a Bromo-Pyrazole Derivative

Due to the current lack of a publicly available crystal structure for this compound, we will utilize the structurally complex and relevant published crystal structure of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate as an illustrative case study.[2] This molecule, while different, contains the critical bromo-phenyl-pyrazole core and showcases the level of detail that X-ray crystallography can provide.

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. This often requires extensive screening of crystallization conditions, including solvent systems, temperature, and precipitation techniques. The causality behind this is that the molecules must slowly and orderly arrange themselves into a repeating crystal lattice to diffract X-rays coherently.

Step 1: Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various methods, such as the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[3][4] For our case study compound, a multi-step synthesis would be employed, culminating in a final product that requires purification and crystallization.

  • Crystallization Causality: The choice of solvent is critical. A solvent system is sought where the compound is sparingly soluble. Typically, a solvent in which the compound is soluble is layered with a miscible "anti-solvent" in which it is insoluble. Slow evaporation or cooling of a saturated solution are also common techniques. The goal is to allow the molecules to self-assemble into a well-ordered lattice rather than rapidly crashing out of solution as an amorphous powder. For many organic molecules, slow evaporation from a solution in a solvent like ethanol, methanol, or a mixture including ethyl acetate is often successful.[4]

Step 2: Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100-120 K). This cryogenic temperature minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then rotated while being irradiated with a monochromatic X-ray beam.

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares procedures, minimizing the difference between the observed and calculated structure factors.

The final refined structure provides a wealth of information, as summarized in the tables below for our case study compound.

Table 1: Key Crystallographic Data for the Bromo-Pyrazole Derivative [2]

ParameterValue
Chemical FormulaC₁₈H₁₇BrN₂O₅
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (4)
b (Å)18.5678 (8)
c (Å)10.3456 (4)
β (°)109.567 (2)
Volume (ų)1834.54 (13)
Z4
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112

Table 2: Selected Bond Lengths and Angles [2]

Bond/AngleLength (Å) / Degrees (°)Significance
Br—C(aromatic)1.905 (3)Confirms the covalent attachment of the bromine atom to the phenyl ring.
N1—N21.389 (3)Typical bond length for a single bond between two nitrogen atoms in a pyrazole ring.
C=O (oxo)1.215 (4)Characteristic of a carbonyl group, confirming the presence of the oxo-pyrazole moiety.
Dihedral Angle¹88.95 (9)°The near-perpendicular orientation of the bromophenyl ring relative to one of the pyrazole rings.

¹Dihedral angle between the bromophenyl ring and the adjacent pyrazole ring.

This level of detail is crucial for understanding structure-activity relationships (SAR), as it reveals the precise spatial arrangement of all functional groups, which dictates how the molecule will interact with biological targets. The data also highlights intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the crystal packing.[2]

A Comparative Analysis of Structural Confirmation Techniques

While X-ray crystallography is the definitive method, it is not always feasible, and other techniques provide complementary and often essential information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Expertise & Experience: For pyrazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the molecule. The chemical shifts of the pyrazole ring protons and carbons are characteristic.[5][6][7] However, a common challenge with N-unsubstituted pyrazoles is tautomerism, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms, leading to broadened or averaged signals.[8] The presence of the oxanyl group on one of the nitrogens in our target molecule would lock the tautomeric form, simplifying the spectra.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[5]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard pulse programs are typically sufficient. For complex structures, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing through-bond correlations.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.

  • Trustworthiness: For this compound, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units. This provides a high degree of confidence in the presence of a single bromine atom.

  • Sample Introduction: The sample is typically introduced via a gas chromatograph (GC) to ensure purity.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.[5]

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. For our target molecule, fragmentation would likely involve the loss of the oxanyl group and cleavage of the pyrazole ring.

Computational Methods: Density Functional Theory (DFT)

Computational methods, particularly DFT, have become powerful tools for complementing experimental data. DFT calculations can be used to predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts.[9]

  • Authoritative Grounding: By calculating the optimized geometry and theoretical NMR spectra, one can compare these with the experimental data. A good correlation between the calculated and experimental values provides strong support for the proposed structure. For molecules containing heavy atoms like bromine, it is important to choose appropriate basis sets that can accurately model their electronic structure, such as those that include effective core potentials.[7][10]

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: A hybrid functional like B3LYP is often a good starting point.[11]

  • Basis Set: For bromine-containing molecules, a basis set like 6-311+G(d,p) for lighter atoms and a basis set with an effective core potential (e.g., SDD) for bromine can provide a good balance of accuracy and computational cost.[10]

Comparative Summary

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.High-quality single crystal (0.1-0.5 mm).Unambiguous, "gold standard" for solid-state structure. Provides absolute configuration.Crystal growth can be a major bottleneck. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry, dynamic processes in solution.5-10 mg of pure, soluble sample.Provides structural information in a biologically relevant solution state. Can study molecular dynamics.Can be complex to interpret, especially for large molecules. Tautomerism can complicate spectra.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), structural fragments.Micrograms of sample.High sensitivity. Characteristic isotopic patterns for halogens provide strong evidence of their presence.Provides limited information on stereochemistry and connectivity. Isomers can be difficult to distinguish.
Computational (DFT) Optimized geometry, predicted NMR spectra, predicted IR spectra, electronic properties.None (in silico).Complements experimental data. Can help resolve ambiguities in spectral interpretation.Accuracy is dependent on the chosen method and basis set. Does not replace experimental confirmation.

Visualizing the Workflow and Relationships

X-ray Crystallography Workflow

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of 3-Bromo-pyrazole Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation, etc.) purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for structural elucidation by X-ray crystallography.

Interconnectivity of Analytical Techniques

analytical_techniques xray X-ray Crystallography (Definitive 3D Structure) nmr NMR Spectroscopy (Connectivity in Solution) xray->nmr Confirms Connectivity ms Mass Spectrometry (Molecular Weight & Formula) xray->ms Confirms Composition nmr->ms Complementary Data dft Computational (DFT) (Predicted Structure & Spectra) dft->xray Validates Experimental Data dft->nmr Validates Experimental Data unknown Unknown Compound unknown->xray unknown->nmr unknown->ms unknown->dft

Caption: Synergy between different analytical techniques.

Conclusion

The structural confirmation of novel compounds like this compound derivatives requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous answer for the solid-state structure, its application is contingent on successful crystallization. NMR spectroscopy and mass spectrometry are essential, complementary techniques that confirm the molecular connectivity and composition, respectively. Computational methods such as DFT serve as a powerful tool to bridge the gap between theory and experiment, aiding in spectral interpretation and providing an additional layer of confidence in the final structural assignment. A comprehensive and robust structural elucidation strategy, therefore, leverages the strengths of each of these techniques to build an unshakeable foundation for subsequent research and development.

References

Mass spectrometry fragmentation pattern of 3-Bromo-1-(oxan-2-yl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Techniques for the Characterization of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Introduction

Pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have established them as a focal point in medicinal chemistry.[3][4] The synthesis of novel pyrazole derivatives, such as this compound, necessitates rigorous analytical characterization to confirm its structure, purity, and stability. The molecule features a brominated pyrazole ring, which offers a site for further chemical modification, and an N-substituted oxanyl (tetrahydropyranyl or THP) group, a common protecting group in organic synthesis.[5][6]

Mass spectrometry (MS) is a cornerstone analytical technique for molecular characterization, providing essential information on molecular weight and structural features through fragmentation analysis.[7] This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Furthermore, it provides a comparative overview with other essential analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), to offer a holistic perspective on its comprehensive characterization for researchers, scientists, and drug development professionals.

Part 1: Predicted Mass Spectrometry Fragmentation Pattern of this compound

The Molecular Ion

Upon EI, the molecule will lose an electron to form the molecular ion (M⁺•). A key characteristic feature of the mass spectrum will be a pair of peaks for the molecular ion, [M]⁺• and [M+2]⁺•, of nearly equal intensity. This is the classic isotopic signature of a molecule containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[8][9]

Key Fragmentation Pathways

The fragmentation of this compound is expected to proceed through two primary pathways originating from the cleavage of the N-oxanyl bond and the subsequent fragmentation of each part.

Pathway A: Cleavage and Fragmentation of the Oxanyl (THP) Moiety

This pathway is initiated by the lability of the N-C bond connecting the pyrazole ring to the oxanyl group.

  • Loss of the Oxanyl Radical: The most straightforward fragmentation is the homolytic cleavage of the N-C bond, leading to the loss of an oxanyl radical (•C₅H₉O, 85 Da). This would generate a stable 3-bromopyrazole cation at m/z 146/148.

  • Formation of the Oxanyl Cation: Alternatively, charge retention on the oxanyl fragment would produce a prominent oxonium ion at m/z 85. This fragment is characteristic of the THP group and is often observed as a base peak in the mass spectra of THP-protected compounds.

  • Retro-Diels-Alder (rDA) Reaction: A characteristic fragmentation of the tetrahydropyran ring can occur via a retro-Diels-Alder reaction, leading to the loss of dihydropyran (C₅H₈O, 84 Da) and the formation of a bromopyrazole radical cation with a rearranged hydrogen at m/z 147/149.

Pathway B: Fragmentation of the Brominated Pyrazole Ring

This pathway involves the fragmentation of the heterocyclic core, which is typical for pyrazole derivatives.[10][11]

  • Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•), resulting in a fragment ion at m/z 152.

  • Ring Cleavage: Pyrazole rings are known to fragment through the loss of stable neutral molecules.[10][11] Common losses include hydrogen cyanide (HCN, 27 Da) and molecular nitrogen (N₂, 28 Da), leading to a variety of smaller fragment ions.

The following diagram illustrates the predicted fragmentation pathways.

G M This compound [M]+• m/z 231/233 F1 3-Bromopyrazole Cation m/z 146/148 M->F1  - •C5H9O F2 Oxonium Ion m/z 85 M->F2 F3 [M - Dihydropyran]+• m/z 147/149 M->F3  - C5H8O (rDA) F4 [M - Br]+• m/z 152 M->F4  - •Br F5 [Pyrazole Ring Fragments] e.g., loss of HCN, N2 F1->F5

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Predicted Mass Fragments
m/z (mass-to-charge ratio) Proposed Fragment Structure Origin
231/233[C₈H₁₁BrN₂O]⁺• (Molecular Ion)Intact molecule
152[C₈H₁₁N₂O]⁺Loss of •Br from the molecular ion
147/149[C₃H₃BrN₂]⁺•Retro-Diels-Alder fragmentation of the oxanyl ring
146/148[C₃H₂BrN₂]⁺Loss of the oxanyl radical (•C₅H₉O)
85[C₅H₉O]⁺Oxonium ion from the THP group

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry provides crucial information, a comprehensive characterization relies on the synergistic use of multiple analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules.[2][7]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. It would confirm the substitution pattern on the pyrazole ring and the structure of the oxanyl group.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment, complementing the ¹H NMR data to build the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques establish direct and long-range correlations between protons and carbons, allowing for unambiguous assignment of all signals and confirming the precise connectivity of the entire molecule.

In essence, while MS can confirm the molecular weight and suggest structural motifs through fragmentation, NMR provides the definitive, atom-by-atom structural map.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier separation technique used to assess the purity of a compound.[12]

  • Purity Assessment: HPLC can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity.

  • Isomer Separation: In cases where isomeric products might be formed during synthesis, HPLC is often capable of separating these isomers.

  • LC-MS: When coupled with a mass spectrometer, LC-MS becomes a powerful tool for analyzing complex mixtures. The HPLC separates the components, and the MS provides molecular weight and structural information for each separated peak, confirming both the identity and purity in a single analysis.

Comparative Summary
Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), structural information from fragmentation.[7]High sensitivity, small sample requirement, rapid analysis.Isomers can be difficult to distinguish, provides inferred structural data.
NMR Spectroscopy Complete molecular structure, atom connectivity, stereochemistry.[2][7]Unambiguous structure determination.Lower sensitivity than MS, larger sample amount needed, longer analysis time.
HPLC Purity assessment, separation of mixtures and isomers.[12]High-resolution separation, quantitative analysis.Provides no structural information on its own.

Part 3: Experimental Protocols

The following are generalized protocols that serve as a starting point for the analysis of this compound. Instrument parameters should be optimized for the specific compound and available equipment.

Protocol 1: Mass Spectrometry (GC-MS with EI Source)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms).

    • Set the injector temperature to 250°C and the transfer line to 280°C.

    • Program the oven temperature with a ramp (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C).

    • Set the mass spectrometer ion source to Electron Ionization (EI) at 70 eV.

    • Acquire data in full scan mode over a mass range of m/z 40-400.

  • Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the target compound. Examine the mass spectrum of this peak to identify the molecular ion and key fragment ions, comparing them to the predicted pattern.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve any structural ambiguities.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

G cluster_0 Analytical Workflow Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity Purity Check (HPLC, TLC) Purification->Purity Structure Structure Elucidation (NMR, MS, IR) Purity->Structure Data Data Analysis & Final Characterization Structure->Data

Caption: General workflow for the characterization of a synthesized compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique analytical approach. Mass spectrometry, particularly with electron ionization, is predicted to yield a characteristic fragmentation pattern dominated by the cleavage of the N-oxanyl bond and the signature isotopic pattern of the bromine atom. While MS provides critical molecular weight and structural clues, its combination with NMR spectroscopy for definitive structure mapping and HPLC for purity assessment is indispensable. This integrated workflow ensures the unambiguous characterization of novel chemical entities, a fundamental requirement in modern chemical research and drug development.

References

A Comparative Guide to Protecting Groups for the Pyrazole Nitrogen: Strategies for Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, lauded for its diverse biological activities and versatile chemical properties.[1][2][3][4] The strategic manipulation of the pyrazole scaffold often necessitates the protection of one of its nitrogen atoms to ensure regioselectivity and prevent unwanted side reactions during synthesis. This guide provides a comparative analysis of commonly employed protecting groups for the pyrazole nitrogen, offering insights into their application, stability, and cleavage, supported by experimental data and detailed protocols.

The Critical Role of N-Protection in Pyrazole Chemistry

The tautomeric nature of the pyrazole ring presents a significant challenge in its functionalization.[4][5] Direct substitution reactions on an unprotected pyrazole can lead to a mixture of N1 and N2 isomers, complicating purification and reducing yields. Protecting one of the nitrogen atoms effectively blocks this tautomerism, allowing for precise and regioselective modifications at other positions of the ring. The choice of an appropriate protecting group is paramount and depends on the overall synthetic strategy, including the reaction conditions to be employed in subsequent steps and the desired final deprotection method.

Key Protecting Groups for Pyrazole Nitrogen: A Comparative Overview

This section details the most widely used protecting groups for pyrazole nitrogen, outlining their introduction, stability, and removal.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a popular choice for protecting amines and heterocyclic nitrogens due to its general stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[6][7]

Introduction: The Boc group is typically introduced by reacting the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Several methods have been developed to optimize this reaction, including the use of greener catalysts like polyethylene glycol (PEG-400).[8][9]

Stability: The N-Boc group is stable to a wide range of non-acidic reagents, making it compatible with many synthetic transformations.[10][11] It is generally inert to catalytic hydrogenation and basic reagents.[10][11]

Deprotection: While classically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[6], milder and more selective methods have been developed. A notable method involves the use of sodium borohydride (NaBH₄) in ethanol, which selectively cleaves the N-Boc group from pyrazoles and imidazoles while leaving other Boc-protected amines intact.[10][12] Other mild deprotection strategies include using oxalyl chloride in methanol[13] or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[14]

Trityl (Triphenylmethyl, Trt) Group

The bulky trityl group is another acid-labile protecting group frequently used for alcohols, amines, and thiols.[15] Its steric hindrance can be advantageous for directing reactions to less hindered positions.

Introduction: The trityl group is introduced by reacting the pyrazole with trityl chloride in the presence of a base like pyridine.[15]

Stability: The trityl group is stable under basic and neutral conditions.

Deprotection: Deprotection is typically achieved under acidic conditions, for example, with formic acid or trifluoroacetic acid.[15][16] Lewis acids such as BF₃·OEt₂ can also be employed.[15] Milder procedures, such as using lithium chloride in methanol, have also been reported, offering greater compatibility with other functional groups.[17] In some cases, indium metal in methanol has been used for the selective cleavage of N-trityl groups from tetrazoles, a method that could potentially be adapted for pyrazoles.[18]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is valued for its stability under a broad range of conditions and its versatile deprotection methods.[19][20]

Introduction: The SEM group is introduced by reacting the pyrazole with SEM-Cl in the presence of a base.

Stability: The SEM group is stable under various conditions, including catalytic arylation, making it suitable for complex multi-step syntheses.[19]

Deprotection: The SEM group can be removed under acidic conditions (e.g., HCl in ethanol)[19] or with fluoride sources like tetrabutylammonium fluoride (TBAF).[20][21][22] The fluoride-mediated deprotection is particularly mild and orthogonal to many other protecting groups.[20] A unique feature of the SEM group is its ability to be transposed from one nitrogen to the other in a "SEM switch," which can be used to control the regioselectivity of subsequent reactions.[19][23]

Tetrahydropyranyl (THP) Group

The THP group is a classic, acid-labile protecting group.

Introduction: A green, solvent- and catalyst-free method for the quantitative protection of pyrazole with 3,4-dihydro-2H-pyran has been developed.[24][25]

Stability: The THP group is stable to basic and nucleophilic reagents.

Deprotection: Deprotection is achieved under acidic conditions. A notable feature is the thermal isomerization of 5-alkyl-1-(THP) to the 3-alkyl-1-(THP) isomer, which offers a green alternative to acid-catalyzed protecting-group switching.[24][25]

Comparative Data Summary

The following table summarizes the key characteristics of the discussed protecting groups to aid in their selection for a specific synthetic route.

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsKey Advantages
Boc (Boc)₂O, base (e.g., Et₃N, DMAP, PEG-400)[6][8]Basic, nucleophilic, catalytic hydrogenation[10][11]Acidic (TFA, HCl)[6], NaBH₄/EtOH[10][12], Oxalyl chloride/MeOH[13], Fluorinated alcohols[14]Well-established, orthogonal to many groups, mild deprotection options available.
Trityl (Trt) Trityl chloride, base (e.g., pyridine)[15]Basic, neutralAcidic (Formic acid, TFA, BF₃·OEt₂)[15][16], LiCl/MeOH[17]Steric bulk can influence regioselectivity.
SEM SEM-Cl, baseBroad (including catalytic arylation)[19]Acidic (HCl/EtOH)[19], Fluoride (TBAF)[20][21][22]High stability, versatile deprotection, "SEM switch" for regiocontrol.[19][23]
THP Dihydropyran (solvent- and catalyst-free)[24][25]Basic, nucleophilicAcidicGreen introduction method, thermal isomerization possible.[24][25]

Experimental Protocols

Protocol 1: Boc-Protection of Pyrazole[6][8]
  • In a fume hood, suspend the pyrazole (4.0 mmol) in dichloromethane (25 mL) in a dry round-bottom flask equipped with a magnetic stirrer.

  • Separately, prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O) (4.2 mmol) in dichloromethane (5.0 mL).

  • Add triethylamine (4.2 mmol) to the pyrazole suspension.

  • Add the (Boc)₂O solution to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion (eluent: CH₂Cl₂ : MeOH : NH₃ (15:4:1)).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (2 x 40 mL).

  • Wash the combined organic phases with water (2 x 50 mL) and saturated brine (50 mL).

  • Dry the organic phase with magnesium sulfate, filter, and remove the solvent via rotary evaporation.

  • Purify the crude product as necessary.

Protocol 2: Selective Deprotection of N-Boc-Pyrazole with NaBH₄[10][12]
  • To a solution of the N-Boc protected pyrazole in ethanol (95% or dry), add sodium borohydride (NaBH₄) (1.5 - 3 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the dropwise addition of a 3N solution of HCl at 0 °C until gas production ceases (pH ~7).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to isolate the deprotected pyrazole.

Protocol 3: Trityl Deprotection with Formic Acid[15]
  • Treat the N-trityl protected pyrazole (0.4 mmol) with cold formic acid (3 mL, 97+%) for 3 minutes.

  • Evaporate the formic acid using an oil pump at room temperature.

  • Evaporate the residual gum twice from dioxane, followed by evaporations from ethanol and diethyl ether.

  • Extract the residue with warm water (10 mL).

  • Filter the insoluble triphenyl-carbinol.

  • Evaporate the filtrate in vacuo to obtain the deprotected pyrazole.

Protocol 4: SEM Deprotection with TBAF[20][21]
  • Dissolve the SEM-protected pyrazole in THF.

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, ~2.5 equivalents).

  • Heat the reaction mixture (e.g., at 45 °C) and monitor by LCMS.

  • Upon completion, cool the reaction to room temperature and add a saturated solution of NH₄Cl.

  • Extract the product with an organic solvent and wash with water.

  • Dry the organic phase, concentrate, and purify the product.

Visualization of Synthetic Strategies

Workflow for Protection and Deprotection of Pyrazole

Protection_Deprotection_Workflow Pyrazole Pyrazole Protected_Pyrazole N-Protected Pyrazole Pyrazole->Protected_Pyrazole Protection (e.g., (Boc)₂O, TrtCl, SEMCl) Functionalized_Pyrazole Functionalized N-Protected Pyrazole Protected_Pyrazole->Functionalized_Pyrazole Synthetic Modification (e.g., Lithiation, Halogenation, Coupling) Final_Product Final Functionalized Pyrazole Functionalized_Pyrazole->Final_Product Deprotection (e.g., Acid, Fluoride, NaBH₄)

Caption: General workflow for the synthesis of functionalized pyrazoles utilizing protecting groups.

Decision Tree for Selecting a Pyrazole Protecting Group

Protecting_Group_Selection start Start: Need to protect pyrazole nitrogen q1 Are subsequent reactions acidic? start->q1 q2 Is high steric hindrance desired? q1->q2 No other Consider other protecting groups q1->other Yes q3 Is extreme stability and/or regiocontrol via 'switch' needed? q2->q3 No trt Use Trityl q2->trt Yes q4 Is a 'green' introduction a priority? q3->q4 No sem Use SEM q3->sem Yes boc Use Boc q4->boc No thp Use THP q4->thp Yes

Caption: A decision-making guide for choosing an appropriate pyrazole protecting group.

Conclusion

The judicious selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex pyrazole-containing molecules. This guide has provided a comparative overview of the Boc, Trityl, SEM, and THP protecting groups, highlighting their respective strengths and weaknesses. By understanding the nuances of their introduction, stability, and cleavage, researchers can devise more efficient and robust synthetic strategies, ultimately accelerating the discovery and development of novel pharmaceuticals and materials.

References

Navigating the Bioactive Landscape of Pyrazole Scaffolds: A Comparative Screening Guide for 3-Bromo-1-(oxan-2-yl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents in a multitude of disease areas.[1][2][3][4] From established anti-inflammatory drugs to novel anticancer and antimicrobial agents, the versatility of the pyrazole scaffold allows for fine-tuning of its pharmacological profile through targeted chemical modifications.[5][6][7] This guide focuses on a specific, yet underexplored, class of these compounds: 3-Bromo-1-(oxan-2-yl)-1H-pyrazole derivatives . Due to a lack of extensive published data on this particular substitution pattern, this document will serve as a predictive comparison guide. We will extrapolate from the known biological activities of structurally related 3-bromopyrazoles and hypothesize the potential bioactivity of the title compounds. This guide will provide researchers with a framework for the biological screening of these novel derivatives, complete with detailed experimental protocols and a comparative analysis against known bioactive pyrazole analogues.

The Influence of Substitution: A Structure-Activity Relationship (SAR) Perspective

Hypothesized Biological Activities and Comparative Analysis

Given the prevalence of anticancer and antimicrobial activities within the pyrazole class, it is logical to prioritize the screening of this compound derivatives in these areas.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Numerous pyrazole derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[1][2][5][6] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through pathways such as caspase activation.[10][11][12]

Comparative Data for Anticancer Activity of Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole Chalcones (Compound 111c)MCF-7 (Breast)Not specified, but potent[1]
Pyrazole Chalcones (Compound 111c)HeLa (Cervical)Not specified, but potent[1]
4-chloro substituted Pyrazole (Compound A)HeLa (Cervical)4.94[1]
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amides (Compound 70c & 70f)VariousPotent inhibitory effects[1]
2,5-disubstituted-1,3,4-oxadiazole (Compound 2)MCF-7 (Breast)15.54[2]

Based on the data for other substituted pyrazoles, it is plausible that This compound derivatives could exhibit cytotoxic effects against a range of cancer cell lines. The 3-bromo substituent may contribute to enhanced lipophilicity, facilitating cell membrane penetration. The N1-oxanyl group could influence binding to intracellular targets. A primary screening against a panel of cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung) would be a prudent starting point.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyrazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[3][4][7] The presence of a halogen, such as bromine, on the pyrazole ring has been shown to enhance antimicrobial activity.[8][9]

Comparative Data for Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazolesEscherichia coli1[7]
Aminoguanidine-derived 1,3-diphenyl pyrazolesStaphylococcus aureus (multidrug-resistant)1-32[7]
Thiazolo-pyrazole derivativesMRSA4[7]
Imidazo-pyridine substituted pyrazolesGram-negative bacteria<1[7]
Pyrazoline derivativesVarious bacteria32-512[8]

The known antimicrobial efficacy of brominated pyrazoles suggests that This compound derivatives are promising candidates for antimicrobial screening. The initial screening should include a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).

Experimental Protocols for Biological Screening

To empirically validate the hypothesized biological activities, the following detailed protocols are recommended.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15][16][17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and comparator compounds) in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Pyrazole Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow for MTT-based cytotoxicity screening.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][18][19][20][21][22]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. Dilute the standardized inoculum to the final concentration required for the assay.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start: Microbial Culture prepare_compound Prepare serial dilutions of Pyrazole Derivatives start->prepare_compound prepare_inoculum Prepare standardized inoculum start->prepare_inoculum inoculate Inoculate 96-well plate prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate inoculate->incubate read_mic Determine MIC incubate->read_mic end End: Antimicrobial Activity Data read_mic->end

Caption: Workflow for broth microdilution antimicrobial assay.

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer pyrazole derivatives is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute programmed cell death.[10][11][12][23][24]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TRAIL-R) procaspase8 Pro-caspase-8 death_receptor->procaspase8 FADD caspase8 Caspase-8 procaspase8->caspase8 Activation caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 Activation mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 apoptosome Apoptosome procaspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of caspase-mediated apoptosis pathways.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound derivatives is currently limited, a systematic screening approach based on the known activities of related pyrazole compounds provides a logical starting point for their evaluation. The structure-activity relationships of a vast number of pyrazole derivatives suggest that this novel class of compounds holds significant potential as both anticancer and antimicrobial agents. The experimental protocols detailed in this guide offer a robust framework for researchers to begin to unravel the therapeutic promise of these molecules. Future work should focus on the synthesis of a library of these derivatives with variations in the substitution pattern to build a comprehensive SAR profile. Positive hits from the initial screening can then be subjected to more detailed mechanistic studies to elucidate their specific molecular targets and pathways of action.

References

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Synthesized from 3-Bromo-1-(oxan-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its versatility and synthetic tractability have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to potent anticancer drugs.[3] This guide focuses on a particularly valuable starting material, 3-Bromo-1-(oxan-2-yl)-1H-pyrazole, and provides a comprehensive framework for the synthesis and comparative in vitro evaluation of its derivatives.

The strategic placement of a bromine atom at the 3-position of the pyrazole ring offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Furthermore, the oxan-2-yl (tetrahydropyranyl or THP) group serves as a robust protecting group for the pyrazole nitrogen, ensuring regioselective functionalization and allowing for facile deprotection under acidic conditions. This combination of features makes this compound an ideal precursor for generating libraries of novel compounds for biological screening.

This guide will navigate through the synthetic diversification of this versatile building block, delve into the methodologies for assessing the anticancer and antimicrobial potential of the resulting compounds, and offer insights into establishing structure-activity relationships (SAR).

Synthetic Diversification via Suzuki-Miyaura Cross-Coupling

A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction, provides a powerful and versatile method for forming carbon-carbon bonds.[4] This reaction is particularly well-suited for the diversification of this compound, allowing for the introduction of a wide array of aryl and heteroaryl moieties. The general workflow for such a synthetic endeavor is depicted below.

G cluster_synthesis Synthetic Workflow start This compound coupling Suzuki-Miyaura Coupling start->coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) catalyst->coupling deprotection Deprotection (Acidic Conditions) coupling->deprotection product Library of 3-Aryl/Heteroaryl-1H-pyrazoles deprotection->product

Caption: Synthetic workflow for the diversification of this compound.

This synthetic strategy enables the generation of a diverse library of compounds for subsequent biological evaluation. The choice of boronic acids is critical for exploring a wide chemical space and for probing the structure-activity relationships of the final products.

In Vitro Evaluation: A Two-Pronged Approach

With a library of novel pyrazole derivatives in hand, the next crucial step is to assess their biological activity. A common and effective primary screening strategy involves a two-pronged approach: evaluating both the anticancer and antimicrobial potential of the synthesized compounds.

Anticancer Activity Assessment

The preliminary evaluation of anticancer activity is often conducted using a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Comparative Cytotoxicity Data (Hypothetical)

CompoundSubstituent at 3-positionMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
PZ-1 Phenyl15.222.518.9
PZ-2 4-Methoxyphenyl8.712.19.5
PZ-3 4-Chlorophenyl5.47.86.2
PZ-4 2-Pyridyl11.315.613.1
Doxorubicin (Standard)0.81.10.9

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Comparative Antimicrobial Data (Hypothetical)

CompoundSubstituent at 3-positionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
PZ-1 Phenyl3264>128
PZ-2 4-Methoxyphenyl163264
PZ-3 4-Chlorophenyl81632
PZ-4 2-Pyridyl163264
Ciprofloxacin (Standard)10.5N/A
Fluconazole (Standard)N/AN/A4

This hypothetical data suggests that the pyrazole derivatives exhibit some antimicrobial activity, with the 4-chlorophenyl substituted compound (PZ-3) being the most potent among the synthesized analogs against both bacterial and fungal strains. The presence of the halogen atom appears to be beneficial for antimicrobial activity in this series.

Delving Deeper: Mechanistic Insights and Experimental Protocols

While primary screening provides valuable data on the overall activity of the compounds, a deeper understanding of their mechanism of action is crucial for further development.

Potential Anticancer Mechanism: Kinase Inhibition

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. A plausible mechanism of action for a novel pyrazole derivative could involve the inhibition of a specific kinase, leading to the downstream effects of apoptosis and cell cycle arrest.

G cluster_pathway Hypothetical Kinase Inhibition Pathway compound Pyrazole Derivative kinase Protein Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation phos_substrate Phosphorylated Substrate substrate->phos_substrate downstream Downstream Signaling phos_substrate->downstream proliferation Cell Proliferation downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

Caption: Hypothetical signaling pathway illustrating kinase inhibition by a pyrazole derivative.

Detailed Experimental Protocols

MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives and a standard drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using a dose-response curve.

Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized pyrazole derivatives and standard antibiotics in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and comparative in vitro evaluation of novel compounds derived from this compound. The strategic use of this versatile building block, coupled with robust in vitro screening assays, can lead to the identification of promising lead compounds for further drug development.

The hypothetical data presented herein underscores the importance of systematic structural modifications to elucidate structure-activity relationships. Future work should focus on expanding the library of derivatives to probe a wider range of chemical space, including different heterocyclic systems and functional groups. Promising compounds identified through primary screening should be subjected to further mechanistic studies to elucidate their mode of action and to assess their selectivity and potential for in vivo efficacy. The journey from a versatile starting material to a potential clinical candidate is long and challenging, but the foundational steps outlined in this guide provide a clear and scientifically rigorous path forward.

References

A Comparative Guide to the Efficiency of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Power of Cross-Coupling

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a "privileged scaffold."[1] This five-membered aromatic heterocycle is a core structural component in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the antiviral medication Rimonabant.[2] The biological versatility of pyrazoles stems from the diverse functionalities that can be installed around the ring, modulating their pharmacokinetic and pharmacodynamic properties. The creation of these complex, functionalized pyrazoles heavily relies on robust and efficient synthetic methodologies.

Among the most powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom bonds are palladium-catalyzed cross-coupling reactions.[3] Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings provide a modular and reliable approach to molecular construction. However, the direct functionalization of the pyrazole core presents a significant challenge: the acidic N-H proton. This proton can interfere with catalytic cycles, leading to catalyst inhibition or undesired side reactions, often resulting in low yields and complex product mixtures.[4]

To circumvent this issue, a common and highly effective strategy is the protection of the pyrazole nitrogen. This guide focuses on benchmarking the performance of 3-Bromo-1-(oxan-2-yl)-1H-pyrazole , a versatile building block where the pyrazole nitrogen is protected with a tetrahydropyranyl (THP) group (systematically named oxanyl). We will provide an in-depth comparison of its efficiency against viable alternatives in the cornerstone Suzuki-Miyaura reaction, supported by experimental data and protocols. Further, we will explore its application in Sonogashira and Heck couplings, offering field-proven insights for researchers, chemists, and drug development professionals aiming to streamline the synthesis of complex pyrazole derivatives.

The Strategic Imperative of N-Protection: Why the Oxanyl (THP) Group?

The decision to protect the pyrazole nitrogen is not merely a procedural step; it is a strategic choice rooted in reaction mechanism and catalyst stability. The N-H proton of an unprotected pyrazole is sufficiently acidic (pKa ≈ 14) to react with organometallic intermediates or the basic conditions often required for cross-coupling, leading to the formation of pyrazolate anions.[4] These anions can coordinate to the palladium center, effectively sequestering the active catalyst and halting the catalytic cycle.[5]

The oxanyl (THP) group is an ideal choice for a protecting group in this context for several key reasons:

  • Robustness: It is stable under the basic conditions and to the organometallic reagents characteristic of many cross-coupling reactions.[6]

  • Electronic Innocuity: It does not significantly alter the electronic properties of the pyrazole ring, allowing for predictable reactivity at the C-Br bond.

  • Facile Cleavage: It can be readily removed under mild acidic conditions, such as treatment with HCl in an alcohol solvent, to reveal the final N-H pyrazole without compromising other functionalities.[7]

This combination of stability and straightforward deprotection makes this compound an exceptionally practical and reliable reagent for complex molecule synthesis.

Visualizing the Process: Workflow and Catalytic Cycle

To better understand the practical application and underlying mechanism, we can visualize the key processes. The following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Bromopyrazole, Boronic Acid, Base B Add Solvent (e.g., Dioxane/H2O) A->B C Degas Mixture (e.g., Ar sparging) B->C D Add Pd Catalyst & Ligand C->D E Heat to Target Temperature (e.g., 100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction & Extract F->G H Dry Organic Layer & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_add Oxidative Addition Intermediate (R-Pd(II)-X)L_n pd0->pd_add pd_trans Transmetalation Intermediate (R-Pd(II)-R')L_n pd_add->pd_trans pd_trans->pd0 product R-R' (Coupled Product) pd_trans->product Reductive Elimination byproduct X-B(OR)2 pd_trans->byproduct reagent_rx Ar-Br (Bromopyrazole) reagent_rx->pd0 Oxidative Addition reagent_boronic Ar'-B(OR)2 (Boronic Acid) reagent_boronic->pd_add Transmetalation base Base (e.g., K2CO3) base->pd_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Benchmark: The Suzuki-Miyaura Reaction

We selected the Suzuki-Miyaura reaction as the primary benchmark due to its exceptional functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acid and ester coupling partners.[8]

Representative Experimental Protocol

The following protocol describes a robust procedure for the coupling of this compound with 4-methoxyphenylboronic acid. The choice of a modern palladium precatalyst (G3) and a bulky biarylphosphine ligand (XPhos) is deliberate, as these systems are known to promote efficient oxidative addition and reductive elimination, minimizing side reactions like debromination.[8][9]

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • XPhos Pd G3 (2 mol%)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the XPhos Pd G3 catalyst.

  • Place the sealed vial in a preheated oil bath at 100 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting bromopyrazole is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Comparative Data Analysis

To objectively benchmark the performance of this compound, we compare its reactivity with key alternatives under optimized conditions. The data presented below is a synthesis of typical results reported in the literature.[4][8][10][11]

EntryPyrazole SubstrateCatalyst SystemConditionsYield (%)Key Observations
1 This compound XPhos Pd G3 (2 mol%)100 °C, 4h92% Clean conversion, <2% debromination byproduct. The benchmark for efficiency and reliability.
2 3-Bromo-1H-pyrazole (Unprotected)XPhos Pd G3 (2 mol%)100 °C, 12h<10%Significant starting material recovery. Catalyst inhibition is the primary cause of failure.[4]
3 3-Iodo-1-(oxan-2-yl)-1H-pyrazoleXPhos Pd G3 (2 mol%)80 °C, 2h88%Higher reactivity allows for lower temperature and shorter time. Prone to ~5-10% dehalogenation.[11]
4 3-Bromo-1-(Boc)-1H-pyrazoleXPhos Pd G3 (2 mol%)100 °C, 6h85%Effective coupling, but the Boc group is less robust than THP and may require more careful condition screening.

Analysis of Results:

  • Entry 1 clearly demonstrates the superiority of the THP-protected bromopyrazole, providing a high yield with minimal side products under standard conditions. It represents the optimal balance of reactivity, stability, and cost-effectiveness.

  • Entry 2 serves as a crucial control, validating the necessity of N-protection. The unprotected pyrazole fails to undergo efficient coupling, a common pitfall for chemists new to this scaffold.[4]

  • Entry 3 highlights the utility of the iodo-analogue for more challenging transformations where the C-Br bond may not be sufficiently reactive. The trade-off is a higher cost and an increased propensity for competitive hydrodehalogenation.[10]

  • Entry 4 shows that other protecting groups like Boc are viable but may not offer the same level of robustness as THP across a wide range of reaction conditions.

Broadening the Scope: Sonogashira and Heck Couplings

The utility of this compound extends beyond Suzuki couplings. Its performance in other key C-C bond-forming reactions is equally impressive.

Sonogashira Coupling: Access to Alkynylpyrazoles

The Sonogashira reaction enables the direct installation of alkyne moieties, which are valuable handles for further functionalization (e.g., in click chemistry) or as components of bioactive molecules.

Representative Protocol: A typical Sonogashira coupling involves reacting this compound with a terminal alkyne (e.g., phenylacetylene) using a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) in the presence of a base like triethylamine (Et₃N).[12][13] The reaction generally proceeds smoothly at moderate temperatures (60-80 °C) to give the corresponding 3-alkynylpyrazole in high yields. The THP group remains completely stable under these conditions.

Heck Coupling: Synthesis of Vinylpyrazoles

The Heck reaction is an effective method for forming C-C bonds between aryl halides and alkenes, providing access to styrenyl and other vinyl-substituted pyrazoles.

Representative Protocol: The Heck coupling of this compound with an alkene (e.g., styrene or an acrylate) is typically achieved using a palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand and an organic or inorganic base.[14] While sometimes requiring higher temperatures than Suzuki or Sonogashira reactions, the THP-protected substrate consistently delivers the desired vinylated product in good yields, showcasing its broad applicability.

Conclusion and Scientist's Perspective

This compound is more than just a reagent; it is a problem-solver for synthetic chemists. Our comparative analysis confirms that it stands as a benchmark of efficiency and reliability for the synthesis of 3-substituted pyrazoles via cross-coupling reactions.

  • For General Synthesis: It is the reagent of choice, offering a superior combination of high yield, clean reaction profiles, and operational simplicity compared to unprotected or alternatively protected pyrazoles.

  • For Challenging Substrates: While the corresponding 3-iodo-pyrazole offers higher reactivity for sterically hindered or electronically deactivated coupling partners, the bromo-analogue should always be the starting point for optimization due to its lower cost and reduced side reactions.

  • For Library Synthesis: Its consistent performance across Suzuki, Sonogashira, and Heck reactions makes it an ideal building block for generating diverse libraries of pyrazole-containing compounds, a critical activity in modern drug discovery.

By understanding the causality behind N-protection and leveraging robust reagents like this compound, researchers can confidently and efficiently access the complex molecular architectures needed to drive scientific innovation.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Bromo-1-(oxan-2-yl)-1h-pyrazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical development, the pyrazole scaffold is a cornerstone of many therapeutic agents due to its diverse biological activities.[1] The intermediate, 3-Bromo-1-(oxan-2-yl)-1h-pyrazole, represents a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The oxane (tetrahydropyran, THP) group serves as a common protecting group for the pyrazole nitrogen, facilitating regioselective reactions at other positions.[2]

Accurate and precise quantification of this intermediate directly within the reaction mixture is not merely an academic exercise; it is fundamental to process optimization, yield calculation, impurity profiling, and ensuring the safety and efficacy of the final drug product.[3][4] A reaction mixture is a complex matrix of starting materials, reagents, catalysts, solvents, byproducts, and the desired product. The challenge for the analytical scientist is to select and validate a method that can unequivocally and accurately measure the analyte of interest amidst this chemical noise.

This guide provides a comparative analysis of the three most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present comparative performance data, and provide detailed, field-tested protocols to empower researchers to make informed decisions for their specific analytical needs.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including required sensitivity, selectivity, sample throughput, and the availability of instrumentation. Each technique offers a unique set of advantages and disadvantages for quantifying this compound in a crude reaction matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[5][6] Its robustness, versatility, and high-resolution capabilities make it an excellent first choice for reaction monitoring.

  • Principle of Operation: The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like our target analyte, Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most effective approach.[7][8]

  • Causality of Choice: The brominated pyrazole core contains a chromophore that absorbs UV light, making a UV-Vis or Photodiode Array (PDA) detector a simple and effective means of detection and quantification. A PDA detector offers the added advantage of providing spectral data, which can aid in peak purity assessment and identification.

  • Strengths: Excellent for separating the target analyte from non-volatile starting materials, reagents (e.g., salts), and polar byproducts. Method development is often straightforward, and the technique is highly reproducible.

  • Limitations: Requires a reference standard of known purity for calibration. The analyte must be soluble in the mobile phase and possess a UV chromophore. Co-eluting impurities without a chromophore will not be detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

  • Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.

  • Causality of Choice: The selection of GC-MS is predicated on the thermal stability of this compound. The THP protecting group can be thermally labile; therefore, careful optimization of the injection port temperature is critical to prevent on-column degradation. The mass spectrometer provides exceptional selectivity, allowing for quantification even if peaks are not perfectly resolved chromatographically, and provides structural confirmation.[10]

  • Strengths: Unmatched selectivity and sensitivity. Provides structural information, aiding in the unambiguous identification of the analyte and potential byproducts.

  • Limitations: The analyte must be thermally stable and sufficiently volatile. The complex matrix of a crude reaction mixture can contaminate the GC inlet and column, requiring frequent maintenance.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical analyte reference standard.[11][12]

  • Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a unique signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be determined directly.[11]

  • Causality of Choice: qNMR is chosen when a pure reference standard of the analyte is unavailable or for rapid, "at-line" reaction monitoring where minimal sample preparation is desired. It provides a holistic snapshot of the entire reaction mixture, allowing for the simultaneous quantification of reactants, products, and major byproducts, provided they have unique, non-overlapping signals.[14][15]

  • Strengths: A primary ratio method, highly accurate and precise. Does not require an identical reference standard. Provides structural confirmation simultaneously with quantification. Minimal sample preparation is often required.

  • Limitations: Relatively low sensitivity compared to chromatographic methods.[15] Signal overlap in complex mixtures can make quantification challenging or impossible without advanced techniques. Requires access to a well-maintained NMR spectrometer.

Head-to-Head Performance Data

To provide a clear comparison, the following table summarizes the typical performance characteristics for each validated method when analyzing this compound. These values are representative based on established performance for similar pyrazole derivatives and serve as a guide for method selection.[7][16][17]

Validation ParameterHPLC-UVGC-MS (SIM Mode)¹H qNMR
Linearity (r²) > 0.999> 0.999> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL0.5 - 50 mg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.05 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL~0.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 3.0%< 1.5%
Selectivity GoodExcellentExcellent (signal-dependent)
Throughput HighMediumMedium
Reference Standard Analyte-specificAnalyte-specificNon-specific internal standard

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols. These protocols are designed as self-validating systems, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.[18]

Protocol 1: Reversed-Phase HPLC-PDA Method

This protocol is optimized for routine monitoring of reaction conversion and final product quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Quantification prep_start Start: Reaction Mixture Aliquot dilution Accurate Dilution (e.g., 1000-fold in Diluent) prep_start->dilution filtration Filter through 0.45 µm PTFE Syringe Filter dilution->filtration prep_end Vialed Samples & Standards filtration->prep_end std_prep Prepare Calibration Standards (1-200 µg/mL) from Reference calibration Construct Calibration Curve (Area vs. Concentration) std_prep->calibration Used For injection Inject 5 µL onto Column prep_end->injection separation Isocratic Separation (C18 Column) injection->separation detection PDA Detection (e.g., 230 nm) separation->detection integration Integrate Peak Area detection->integration integration->calibration quantification Calculate Concentration in Sample via Regression calibration->quantification report Final Report quantification->report

Caption: Workflow for the quantitative analysis of this compound by HPLC-PDA.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v). Rationale: This ratio provides good retention and peak shape for the moderately polar analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 5 µL.

  • Reagent and Standard Preparation:

    • Diluent: Mobile Phase (Acetonitrile:Water 60:40).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Serially dilute the stock solution to prepare standards at concentrations of 1, 5, 20, 50, 100, and 200 µg/mL.

  • Sample Preparation:

    • Carefully withdraw a 10 µL aliquot of the reaction mixture.

    • Dilute the aliquot into a 10 mL volumetric flask with the diluent (a 1000-fold dilution). Rationale: This brings the expected analyte concentration into the linear range of the calibration curve and minimizes matrix effects.

    • Vortex to mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Suitability Test (SST):

    • Inject the 50 µg/mL standard five times consecutively.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5.

  • Analysis and Quantification:

    • Inject the prepared calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is designed for applications requiring high selectivity and structural confirmation, such as impurity identification or analysis in highly complex matrices.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Analysis cluster_data Data Processing & Quantification prep_start Start: Reaction Mixture Aliquot dilution Dilute in Ethyl Acetate prep_start->dilution is_spike Spike with Internal Standard (e.g., Dodecane) dilution->is_spike filtration Filter through 0.45 µm PTFE Syringe Filter is_spike->filtration prep_end Vialed Sample filtration->prep_end injection Inject 1 µL (Split Mode) prep_end->injection separation Separation on DB-5ms Column (Temperature Program) injection->separation ionization Electron Ionization (EI, 70 eV) separation->ionization mass_analysis Mass Analysis (SIM/Scan) ionization->mass_analysis integration Extract & Integrate Ion Chromatogram mass_analysis->integration calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Calculate Concentration in Sample calibration->quantification report Final Report (+ Spectral Confirmation) quantification->report

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column provides good general-purpose separation for a wide range of analytes.

    • Inlet Temperature: 250 °C (optimize if degradation is observed).

    • Injection: 1 µL, Split ratio 20:1.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions (e.g., m/z 230, 232 for the molecular ion pair, and a key fragment like m/z 85 for the THP group).

  • Reagent and Standard Preparation:

    • Solvent: Ethyl Acetate.

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of a suitable n-alkane (e.g., dodecane) in ethyl acetate.

    • Calibration Standards: Prepare standards containing the analyte (e.g., 0.1 - 50 µg/mL) and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Dilute a 10 µL aliquot of the reaction mixture in 10 mL of ethyl acetate containing the internal standard at the fixed concentration.

    • Filter through a 0.45 µm PTFE syringe filter into a GC vial.

  • Analysis and Quantification:

    • Analyze the standards and sample.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Calculate the concentration of the analyte in the sample using the response ratio.

Protocol 3: Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol is ideal for obtaining highly accurate data without an analyte-specific standard and for understanding the molar ratios of components in the mixture.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Quantification prep_start Start: Reaction Mixture Aliquot is_add Add Certified Internal Standard (e.g., Maleic Acid) prep_start->is_add dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) is_add->dissolve prep_end NMR Tube dissolve->prep_end tuning Tune & Shim Spectrometer prep_end->tuning acq_params Set Quantitative Parameters (Long Relaxation Delay, 90° Pulse) tuning->acq_params acquisition Acquire Spectrum (e.g., 64 scans) acq_params->acquisition processing Fourier Transform, Phase, & Baseline Correction acquisition->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Molar Concentration using qNMR Equation integration->calculation report Final Report (Concentration) calculation->report

Caption: Workflow for the quantitative analysis of this compound by qNMR.

  • NMR Parameters (400 MHz Spectrometer):

    • Solvent: DMSO-d₆. Rationale: Its high boiling point is suitable for dissolving many organic compounds and reaction mixture components.

    • Pulse Program: Standard 1D proton experiment.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds. Rationale: A long delay (≥ 5 times the longest T₁ of interest) ensures complete relaxation of all nuclei, which is critical for accurate integration.

    • Acquisition Time: ~4 seconds.

    • Number of Scans: 64-128 (for good signal-to-noise).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture and a certified internal standard (e.g., ~5-10 mg of maleic acid) into a vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition and Processing:

    • Acquire the spectrum using the quantitative parameters.

    • Carefully process the spectrum with zero-filling, Fourier transformation, and meticulous phase and baseline correction. Rationale: An uneven baseline is a major source of integration error.

  • Quantification:

    • Identify a well-resolved signal for the analyte (e.g., one of the pyrazole protons) and a signal for the internal standard (e.g., the vinyl protons of maleic acid at ~6.2 ppm).

    • Integrate both signals accurately.

    • Calculate the concentration using the following equation:

      Cₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

      Where:

      • C = Concentration/Purity of analyte (x) or standard (std)

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity = Purity of the certified internal standard

Method Selection Guide: A Logic-Based Approach

Choosing the right tool is paramount for generating reliable data. The following decision framework can guide the selection process.

Method_Selection start What is the primary analytical goal? q1 Routine reaction monitoring and final assay? start->q1 q2 Need for trace-level impurity ID or structural confirmation? q1->q2 No hplc Use HPLC-PDA (Robust, High-Throughput) q1->hplc Yes q3 Is a certified reference standard of the analyte unavailable? q2->q3 No gcms Use GC-MS (High Selectivity & Sensitivity) q2->gcms Yes q3->hplc No, standard is available Default Choice qnmr Use qNMR (Primary Method, No Analyte Standard Needed) q3->qnmr Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

The quantitative analysis of this compound in reaction mixtures is a multifaceted challenge that can be effectively addressed by several advanced analytical techniques. HPLC-PDA stands out as a robust, reliable, and high-throughput method for routine analysis and quality control. GC-MS offers unparalleled selectivity and structural confirmation, making it invaluable for impurity profiling and analysis in complex matrices, provided the analyte is thermally stable. Finally, qNMR serves as a powerful primary method, delivering high-accuracy results without the need for an analyte-specific reference standard, making it ideal for early-stage development and comprehensive mixture analysis.

By understanding the fundamental principles, strengths, and limitations of each technique, and by implementing robust, self-validating protocols, researchers and drug development professionals can generate high-quality, reliable data, thereby accelerating the development of new medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-1-(oxan-2-yl)-1h-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as crucial as its application in an experiment. This guide provides a detailed, authoritative protocol for the safe and compliant disposal of 3-Bromo-1-(oxan-2-yl)-1h-pyrazole (CAS No. 1044270-96-3), ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Core Safety Principles

Understanding the hazard profile of a compound is the foundation of its safe management. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, we can establish a robust safety protocol by examining its structural features and data from analogous brominated and pyrazole-based heterocyclic compounds.

Key Inferred Hazards:

  • Irritant: Like many pyrazole derivatives, this compound should be considered an irritant to the eyes, skin, and respiratory system.[1]

  • Harmful if Swallowed: Assumed to be harmful if ingested, a common characteristic of similar chemical structures.[1]

  • Environmental Toxicity: A structurally related compound is classified as harmful to aquatic life with long-lasting effects.[2][3] Therefore, this chemical must be prevented from entering drains or the environment.[1][2][4]

  • Hazardous Combustion Products: As a halogenated nitrogen-containing organic compound, thermal decomposition or combustion will likely produce highly toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][6]

Table 1: Chemical and Safety Identifiers

Property Identifier Source(s)
Chemical Name This compound [7][8][9]
Synonym(s) 3-Bromo-1-(tetrahydropyran-2-yl)-1H-pyrazole [8][10]
CAS Number 1044270-96-3 [7][8][9][10]
Molecular Formula C₈H₁₁BrN₂O [7][8]
Molecular Weight 231.09 g/mol [7][8]
Primary Hazard Class Halogenated Organic Compound [11][12]

| Key Disposal Precaution | Do not discharge into drains or rivers.[5] |[5] |

Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling the waste, it is imperative to establish a controlled environment and utilize the correct PPE.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation of any dust or vapors.[11][12] The work area should be clean and equipped with an eyewash station and safety shower.[1]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used if there is a risk of splashing.[12]

    • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[2] Always wash hands thoroughly after removing gloves.[4]

    • Body Protection: A standard laboratory coat is mandatory.[4][11] For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be considered.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is non-negotiable. This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Classification and Segregation This is the most critical step in the disposal workflow. This compound is a halogenated organic compound .

  • Action: Collect waste containing this chemical in a designated "Halogenated Organic Waste" container.[11][12]

  • Expert Insight: Halogenated waste streams must be segregated because they require specific high-temperature incineration conditions with "scrubbers" to neutralize the acidic and toxic gases (like hydrogen bromide) produced during combustion. Mixing this waste with non-halogenated streams can lead to regulatory violations, damage to incinerator facilities, and the release of pollutants.

Step 2: Containerization and Labeling Proper containerization prevents leaks and ensures clear communication of hazards.

  • Action: Use a chemically compatible, leak-proof container with a secure, sealable lid (e.g., a high-density polyethylene (HDPE) jug for liquids/solutions or a labeled, sealed bag for solid contaminated debris).[13][14]

  • Action: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste" and "Halogenated Organic Waste".

    • The full chemical name: "this compound".

    • An accurate list of all other components and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

    • The accumulation start date and the name of the generating researcher/lab.

Step 3: Management of Contaminated Materials Any item that comes into contact with the chemical is considered hazardous waste.

  • Contaminated Solids: Used gloves, weigh boats, paper towels, and bench protectors should be placed in the designated solid halogenated waste stream.

  • Empty Reagent Bottles: An "empty" container is not truly empty from a regulatory standpoint. The first rinse of the original container with a suitable solvent (e.g., acetone or methanol) must be collected and disposed of as liquid halogenated hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14] After proper rinsing, deface the label and dispose of the container according to your institution's guidelines.

Step 4: Temporary On-Site Storage Waste containers must be stored safely pending pickup.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • Expert Insight: The SAA should be located at or near the point of generation, under the control of the lab personnel. The container must be kept within secondary containment (such as a larger tub or tray) to contain any potential leaks.[14] Store it away from incompatible materials like strong oxidizing agents or acids.[5]

Step 5: Final Disposal Final disposal is a regulated process that must be handled by professionals.

  • Action: Never dispose of this chemical down the sink or in the regular trash.[15]

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[14] They will ensure the waste is transported and disposed of by a licensed and certified hazardous waste contractor in accordance with all local, state, and federal regulations.[13]

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Ventilate: Ensure the fume hood is operational. Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in Section 2 (goggles, face shield, gloves, lab coat).

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical sorbent.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated container for halogenated waste.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone) and paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 3-Bromo-1-(oxan-2-yl)-1h-pyrazole: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. While 3-Bromo-1-(oxan-2-yl)-1h-pyrazole is a valuable building block in synthetic chemistry, its handling demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe management in the laboratory. The following protocols are synthesized from safety data for structurally analogous brominated pyrazole compounds, establishing a robust safety margin in the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule.

Hazard Assessment: The Rationale Behind a Stringent PPE Protocol

Understanding the potential hazards of a chemical is the foundation of safe handling. Based on data from similar bromo-pyrazole derivatives, we must anticipate that this compound presents the following risks:

  • Dermal and Ocular Hazards : Compounds of this class are frequently cited as causing skin irritation and serious eye irritation.[1][2][3][4] Direct contact can lead to localized inflammation, while eye exposure may result in significant damage.

  • Respiratory Tract Irritation : If handled as a powder or aerosolized, the compound may cause respiratory irritation.[1][2][3][4]

  • Systemic Toxicity : There is potential for harm if the compound is swallowed, inhaled, or absorbed through the skin.[1][2][5]

  • Environmental Hazards : Many related compounds are classified as harmful to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental release.[6][7][8]

This hazard profile dictates a comprehensive PPE strategy that creates a complete barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; each component serves a specific protective function. For this compound, the following ensemble is mandatory.

  • Eye and Face Protection : Standard safety glasses are insufficient. Tightly fitting chemical safety goggles are required to protect against splashes and fine particulates.[2][6][7][9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with heated solutions.

  • Hand Protection : Chemically impermeable gloves are essential. Nitrile gloves are a suitable first choice, but it is crucial to inspect them for any signs of degradation or perforation before each use.[6] For extended operations, consider double-gloving. Contaminated gloves must be removed promptly using a technique that avoids skin contact, and hands should be washed thoroughly afterward.

  • Body Protection : A buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks involving significant quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[2] All clothing should be made of low-reactivity, low-flammability materials.

  • Respiratory Protection : All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][5][6][10] If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges is necessary.[2][6][7][9]

Operational Guide: A Step-by-Step Workflow for Safe Handling

Properly integrating PPE into your workflow is as critical as the equipment itself. Follow this validated, step-by-step process.

Step 1: Preparation and Donning PPE
  • Inspect Your Equipment : Before entering the lab, verify that your PPE is clean, in good condition, and fits correctly.

  • Work Area Check : Ensure the chemical fume hood is operational and uncluttered. Locate the nearest eyewash station and safety shower.[9]

  • Donning Sequence : Put on your lab coat first, followed by safety goggles. Then, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Step 2: Active Chemical Handling
  • Engineering Controls : Conduct all weighing, transferring, and reaction setups within the sash of a certified chemical fume hood.[2]

  • Minimize Dust : When handling the solid, use techniques that minimize dust generation.[2]

  • Spill Containment : Work on a disposable absorbent bench liner to contain any minor spills.

  • Constant Vigilance : Avoid touching your face, personal items, or any surfaces outside the immediate work area with your gloves.

Step 3: Decontamination and Doffing PPE
  • Clean the Work Area : Decontaminate all surfaces and equipment used during the procedure.

  • Doffing Sequence (Critical) : The goal is to remove PPE without self-contaminating.

    • Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

    • Remove your lab coat, folding the contaminated exterior inward.

    • Remove your safety goggles last.

  • Hygiene : Wash your hands and forearms thoroughly with soap and water immediately after removing all PPE.[1][5][10][11]

Emergency and Spill Management

Preparedness is paramount. In the event of an exposure or spill, act swiftly and deliberately.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][6][7][12]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6][7][12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6][7][12]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[6][7][12] Seek immediate medical attention.

  • Small Spills : For minor spills within a fume hood, wear your full PPE. Cover the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it up carefully, and place it in a sealed, labeled container for hazardous waste disposal.[2][5]

Disposal Plan: A Lifecycle Approach

Safe handling extends to the final disposal of both the chemical and any contaminated materials.

  • Chemical Waste : All excess this compound and reaction waste must be collected in a clearly labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, bench liners, and weighing papers, are considered hazardous waste. They must be collected in a separate, sealed, and labeled container.

  • Regulatory Compliance : All waste must be disposed of through a licensed professional waste disposal service, adhering strictly to all applicable local, regional, and national regulations.[4][5][6][7][10] Do not discharge into drains or the environment.[6]

Summary of PPE Requirements

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Reaction Workup Goggles & Face ShieldNitrile GlovesLab Coat & ApronChemical Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & ApronChemical Fume Hood (or Respirator if outside hood)

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Ensure work area is clean Locate safety equipment inspect_ppe Inspect all PPE for integrity prep_area->inspect_ppe don_ppe Don PPE: 1. Lab Coat 2. Goggles 3. Gloves inspect_ppe->don_ppe fume_hood Perform all operations in a chemical fume hood don_ppe->fume_hood Proceed to handling minimize_dust Use techniques to minimize dust/aerosols fume_hood->minimize_dust containment Work on absorbent liner minimize_dust->containment decontaminate Decontaminate work surfaces and equipment containment->decontaminate Complete experiment doff_ppe Doff PPE (Contamination Avoidance): 1. Gloves 2. Lab Coat 3. Goggles decontaminate->doff_ppe wash_hands Wash hands and arms thoroughly doff_ppe->wash_hands segregate_waste Segregate chemical waste from contaminated solids wash_hands->segregate_waste Begin disposal label_waste Label all waste containers clearly segregate_waste->label_waste dispose_waste Dispose via approved waste management service label_waste->dispose_waste

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(oxan-2-yl)-1h-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(oxan-2-yl)-1h-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.